3H-imidazo[4,5-b]pyridine-2-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1H-imidazo[4,5-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)6-9-4-2-1-3-8-5(4)10-6/h1-3H,(H,11,12)(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQRPLMAKJWHIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626908 | |
| Record name | 1H-Imidazo[4,5-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97640-15-8 | |
| Record name | 1H-Imidazo[4,5-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3H-Imidazo[4,5-b]pyridine-2-carboxylic Acid (CAS 97640-15-8): A Technical Overview
Disclaimer: Direct experimental data for 3H-imidazo[4,5-b]pyridine-2-carboxylic acid (CAS 97640-15-8) is limited in publicly available scientific literature. This guide provides a comprehensive overview of its known properties and places it within the broader context of the pharmacologically significant imidazo[4,5-b]pyridine scaffold. The information presented is intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a heterocyclic organic compound. The imidazo[4,5-b]pyridine core is a key structural motif in medicinal chemistry due to its structural similarity to purines, allowing it to interact with a wide range of biological targets.[1] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₅N₃O₂ | PubChem[4] |
| Molecular Weight | 163.13 g/mol | PubChem[4] |
| XLogP3 | 0.6 | PubChem[4] |
| Hydrogen Bond Donor Count | 2 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[4] |
| Rotatable Bond Count | 1 | PubChem[4] |
| Exact Mass | 163.038176411 | PubChem[4] |
| Topological Polar Surface Area | 78.9 Ų | PubChem[4] |
Synthesis
A general synthetic protocol for this compound has been described. The synthesis involves the oxidation of a precursor molecule.
Experimental Protocol: Synthesis of this compound[5]
Materials:
-
3H-imidazo[4,5-b]pyridin-2-ylmethanol
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (Na₂CO₃)
-
Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
A solution of 3H-imidazo[4,5-b]pyridin-2-ylmethanol (0.20 g, 1.4 mmol) and sodium carbonate (0.19 g, 1.5 mmol) in 6 mL of water is prepared and brought to a boil.
-
A separate solution of potassium permanganate (0.38 g, 2.4 mmol) in 8 mL of water is also brought to a boil.
-
The boiling solution of the starting material is added to the boiling potassium permanganate solution.
-
The resulting mixture is heated at reflux for 4 hours.
-
The hot mixture is filtered to remove manganese dioxide.
-
The filtrate is cooled to room temperature.
-
The pH of the filtrate is adjusted to 2 using concentrated HCl, which results in the precipitation of the product.
-
The precipitate is collected by vacuum filtration to yield this compound.
The following diagram illustrates the general workflow for the synthesis:
Biological Activity and Potential Applications
While specific biological data for this compound is not available, the imidazo[4,5-b]pyridine scaffold is of significant interest in drug discovery.
Anticancer Activity
Numerous derivatives of imidazo[4,5-b]pyridine have been investigated for their anticancer properties. For instance, some derivatives have shown inhibitory activity against Cyclin-Dependent Kinase 9 (CDK9), with IC50 values in the micromolar range.[5]
Antimicrobial Activity
The imidazo[4,5-b]pyridine scaffold has been explored for the development of new antimicrobial agents. Some derivatives have shown activity against various bacterial and fungal strains.[3]
Anti-inflammatory and Other Activities
Derivatives of this scaffold have also been investigated for their anti-inflammatory, antiviral, and other therapeutic activities.[2]
The diverse biological activities of the imidazo[4,5-b]pyridine scaffold are summarized in the following diagram:
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C7H5N3O2 | CID 22610019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 3H-imidazo[4,5-b]pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3H-imidazo[4,5-b]pyridine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document covers its chemical identity, physicochemical properties, synthesis protocols, and known biological activities, presenting the information in a clear and structured format to support research and development efforts.
Chemical Identity and Structure
This compound is a bicyclic aromatic compound containing a pyridine ring fused to an imidazole ring, with a carboxylic acid substituent at the 2-position of the imidazole moiety. Due to tautomerism, it is also frequently referred to as 1H-imidazo[4,5-b]pyridine-2-carboxylic acid.
The structural representation of this molecule is as follows:
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for formulation development.
| Property | Value | Source |
| IUPAC Name | 1H-imidazo[4,5-b]pyridine-2-carboxylic acid | PubChem[1][2] |
| CAS Number | 97640-15-8 | ChemicalBook, PubChem[1][2][3] |
| Molecular Formula | C₇H₅N₃O₂ | ChemicalBook, PubChem[1][2][3] |
| Molecular Weight | 163.13 g/mol | ChemicalBook, PubChem[1][2][3] |
| Boiling Point | 391.1±25.0 °C at 760 mmHg | ChemSrc.com |
| LogP | 0.65610 | ChemSrc.com |
| PSA (Polar Surface Area) | 78.87000 Ų | ChemSrc.com |
| InChIKey | BIQRPLMAKJWHIH-UHFFFAOYSA-N | PubChem[1][2] |
| SMILES | C1=CC2=C(N=C1)N=C(N2)C(=O)O | PubChem[1][2] |
Experimental Protocols: Synthesis
A common method for the synthesis of this compound involves the oxidation of 3H-imidazo[4,5-b]pyridin-2-ylmethanol.[3] The following protocol provides a detailed procedure for this transformation.
3.1. Synthesis of this compound from 3H-imidazo[4,5-b]pyridin-2-ylmethanol [3]
-
Materials:
-
3H-imidazo[4,5-b]pyridin-2-ylmethanol (0.20 g, 1.4 mmol)
-
Potassium permanganate (KMnO₄) (0.38 g, 2.4 mmol)
-
Sodium carbonate (Na₂CO₃) (0.19 g, 1.5 mmol)
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
-
Procedure:
-
Prepare a boiling solution of KMnO₄ (0.38 g) in water (8 mL).
-
In a separate flask, prepare a boiling solution of 3H-imidazo[4,5-b]pyridin-2-ylmethanol (0.20 g) and Na₂CO₃ (0.19 g) in water (6 mL).
-
Slowly add the solution of the starting material and sodium carbonate to the boiling potassium permanganate solution.
-
Heat the resulting mixture at reflux for 4 hours.
-
Filter the hot mixture to remove manganese dioxide.
-
Cool the filtrate to room temperature.
-
Adjust the pH of the filtrate to 2 using concentrated HCl, which will cause the product to precipitate.
-
Collect the precipitate by vacuum filtration to yield this compound.
-
-
Yield: 100%[3]
-
Characterization: Mass spectrometry (MS) for C₇H₅N₃O₂: m/z 164 (M+H)⁺[3]
Biological Activity and Signaling Pathways
The imidazo[4,5-b]pyridine scaffold is a recognized pharmacophore present in numerous compounds with diverse biological activities, including anticancer and antimicrobial properties.[4][5][6] Derivatives of this core structure have been shown to act as inhibitors of various protein kinases and other key enzymes in cellular signaling pathways.
4.1. Anticancer Activity: Inhibition of Cyclin-Dependent Kinase 9 (CDK9)
Several imidazo[4,5-b]pyridine derivatives have demonstrated potent anticancer activity through the inhibition of Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is a key regulator of transcription, and its inhibition can lead to the downregulation of anti-apoptotic proteins and ultimately induce apoptosis in cancer cells.
The following diagram illustrates the proposed mechanism of action for an imidazo[4,5-b]pyridine-based CDK9 inhibitor.
Caption: Inhibition of CDK9-mediated transcription by an imidazo[4,5-b]pyridine derivative.
4.2. Antimicrobial Activity: Potential Mechanisms
The structural similarity of imidazo[4,5-b]pyridines to purines suggests that they may interfere with nucleic acid synthesis or other metabolic pathways essential for microbial survival.[4] While the exact mechanisms for many derivatives are still under investigation, potential targets include enzymes involved in folate synthesis, such as dihydrofolate reductase (DHFR).
The workflow for investigating the antimicrobial mechanism of action is depicted below.
Caption: Workflow for elucidating the antimicrobial mechanism of imidazo[4,5-b]pyridines.
Conclusion
This compound and its derivatives represent a promising class of compounds with significant potential in drug discovery and development. Their versatile synthesis and diverse biological activities, particularly in the areas of oncology and infectious diseases, make them attractive scaffolds for further investigation. This guide provides a foundational understanding of this important molecule to aid researchers in their ongoing and future work.
References
- 1. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C7H5N3O2 | CID 22610019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Guide: Spectroscopic and Synthetic Insights into 3H-imidazo[4,5-b]pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the available chemical data for 3H-imidazo[4,5-b]pyridine-2-carboxylic acid (CAS No. 97640-15-8). While a comprehensive search of scientific literature and chemical databases did not yield experimentally determined ¹H and ¹³C NMR data for this specific compound, this document provides a detailed synthetic protocol. Additionally, for illustrative purposes, NMR data for a structurally related analogue, 2-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetonitrile, is presented to offer insights into the expected spectral characteristics of this class of compounds. A standardized protocol for NMR data acquisition is also included as a reference for future experimental work.
Chemical Structure and Atom Numbering
The chemical structure of this compound is depicted below, with standard atom numbering for NMR correlation.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Data
As of the date of this document, experimentally determined and published ¹H and ¹³C NMR data for this compound were not available in the surveyed scientific literature and chemical databases.
Illustrative NMR Data for a Structural Analogue
To provide a contextual reference for researchers, the ¹H and ¹³C NMR data for a structurally related compound, 2-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetonitrile, are presented below. This data can offer general insights into the chemical shifts and coupling patterns expected for the imidazo[4,5-b]pyridine core.
Disclaimer: The following data is for 2-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetonitrile and NOT for this compound.
Table 1: ¹H NMR Data for 2-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetonitrile
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.34 | dd | J₁ = 4.71, J₂ = 1.11 | Aromatic H |
| 8.05 | dd | J₁ = 7.92, J₂ = 1.20 | Aromatic H |
| 7.28 | dd | J₁ = 7.95, J₂ = 4.74 | Aromatic H |
| 4.58 | s | - | CH₂ |
| 3.75 | s | - | CH₃ |
Table 2: ¹³C NMR Data for 2-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetonitrile
| Chemical Shift (δ) ppm | Assignment |
| 148.10 | Aromatic C |
| 147.50 | Aromatic C |
| 143.53 | Aromatic C |
| 133.81 | Aromatic C |
| 126.66 | Aromatic C |
| 118.25 | Aromatic C |
| 115.84 | CN |
| 28.23 | CH₃ |
| 17.95 | CH₂ |
Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz for ¹H, 151 MHz for ¹³C.
Experimental Protocols
Synthesis of this compound
A documented synthesis of this compound involves the oxidation of 3H-imidazo[4,5-b]pyridin-2-ylmethanol.[1]
Procedure:
-
A boiling solution of potassium permanganate (KMnO₄; 0.38 g, 2.4 mmol) in water (8 mL) is prepared.
-
A separate boiling solution of 3H-imidazo[4,5-b]pyridin-2-ylmethanol (0.20 g, 1.4 mmol) and sodium carbonate (Na₂CO₃; 0.19 g, 1.5 mmol) in water (6 mL) is prepared.
-
The solution of the methanol derivative and sodium carbonate is slowly added to the boiling potassium permanganate solution.
-
The resulting mixture is heated at reflux for 4 hours.
-
The hot mixture is filtered to remove manganese dioxide.
-
The filtrate is cooled to room temperature.
-
The pH of the filtrate is adjusted to 2 using concentrated hydrochloric acid (HCl), leading to the precipitation of the product.
-
The precipitate is collected by vacuum filtration to yield this compound.
The following diagram illustrates the workflow for the synthesis.
Caption: Workflow for the synthesis of this compound.
Standard Protocol for NMR Data Acquisition (Hypothetical)
The following is a general protocol that can be employed for the acquisition of ¹H and ¹³C NMR spectra for this compound.
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the potential for hydrogen bonding and the presence of a carboxylic acid proton).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: Approximately 250 ppm, centered around 125 ppm.
-
Temperature: 298 K.
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the residual solvent signal (for DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).
-
Integrate the ¹H NMR signals and determine the multiplicities and coupling constants.
-
Identify the chemical shifts of the signals in the ¹³C NMR spectrum.
Conclusion
While experimental ¹H and ¹³C NMR data for this compound are not currently available in the public domain, this guide provides a robust synthetic protocol for its preparation. The illustrative NMR data for a related analogue and the provided standard operating procedure for NMR analysis are intended to support future research and characterization of this compound and its derivatives in the fields of medicinal chemistry and drug development.
References
In-Depth Spectroscopic and Mass Spectrometric Analysis of 3H-imidazo[4,5-b]pyridine-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy and Mass Spectrometry (MS) analysis of 3H-imidazo[4,5-b]pyridine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document outlines detailed experimental protocols, presents predicted spectral data, and offers insights into the structural characterization of this molecule.
Introduction to this compound
This compound belongs to the imidazopyridine class of heterocyclic compounds, which are known for their diverse pharmacological activities.[1][2] The structural characterization of these molecules is a critical step in drug discovery and development, ensuring purity, confirming identity, and understanding chemical properties. FTIR spectroscopy and mass spectrometry are powerful analytical techniques for elucidating the molecular structure and fragmentation pathways of such compounds.
Molecular Structure and Properties:
FTIR Spectroscopic Analysis
FTIR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The infrared spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its carboxylic acid, imidazole, and pyridine moieties.
Predicted FTIR Spectral Data
The following table summarizes the predicted characteristic infrared absorption bands for this compound. These predictions are based on the typical vibrational frequencies of the functional groups present in the molecule and data from related compounds.[4][5][6]
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 3300-2500 | O-H Stretch | Carboxylic Acid (H-bonded) | Broad, Strong |
| 3150-3000 | N-H Stretch | Imidazole | Medium |
| 1730-1700 | C=O Stretch | Carboxylic Acid | Strong |
| 1640-1550 | C=N and C=C Stretching | Imidazole and Pyridine Rings | Medium-Strong |
| 1480-1400 | C-C Stretching | Aromatic Rings | Medium |
| 1300-1200 | C-O Stretch / O-H Bend | Carboxylic Acid | Medium-Strong |
| 950-900 | O-H Bend (out-of-plane) | Carboxylic Acid Dimer | Broad, Medium |
| 850-750 | C-H Bending (out-of-plane) | Pyridine Ring | Strong |
Experimental Protocol for FTIR Analysis
This protocol outlines the Attenuated Total Reflectance (ATR)-FTIR method, which is suitable for solid samples.
Materials and Equipment:
-
This compound sample (solid)
-
FTIR spectrometer with an ATR accessory (e.g., diamond crystal)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and computer are powered on and the software is running.
-
Perform a background scan to account for atmospheric CO₂ and water vapor.
-
-
Sample Preparation:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol or ethanol and allow it to dry completely.
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.
-
-
Data Acquisition:
-
Lower the ATR anvil to apply consistent pressure to the sample, ensuring good contact with the crystal.
-
Acquire the sample spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing and Analysis:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Use the software tools to identify and label the major absorption peaks.
-
Compare the obtained spectrum with the predicted data and reference spectra of related compounds for structural confirmation.
-
-
Cleaning:
-
Retract the anvil and carefully remove the sample from the ATR crystal using a spatula and a dry, lint-free wipe.
-
Clean the crystal surface thoroughly with a solvent-moistened wipe to remove any residual sample.
-
FTIR Experimental Workflow
Mass Spectrometry Analysis
Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound and to elucidate its structure by analyzing its fragmentation pattern. For this compound, electrospray ionization (ESI) is a suitable soft ionization technique.
Predicted Mass Spectrometry Data
The expected mass spectrometric data for this compound is presented below. A known experimental value for the protonated molecule is m/z 164 (M+H)⁺. The fragmentation pattern is predicted based on the structure of the molecule, with common losses from carboxylic acids and heterocyclic systems.
| m/z (Predicted) | Ion Formula | Description |
| 164.05 | [C₇H₆N₃O₂]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 146.04 | [C₇H₄N₃O]⁺ | Loss of H₂O from [M+H]⁺ |
| 120.06 | [C₆H₆N₃]⁺ | Loss of CO₂ from [M+H]⁺ (Decarboxylation) |
| 119.05 | [C₇H₅N₃]⁺ | Loss of COOH radical from M⁺• |
| 93.05 | [C₅H₅N₂]⁺ | Fragmentation of the imidazopyridine ring |
Experimental Protocol for Mass Spectrometry Analysis
This protocol describes a general procedure for analyzing this compound using a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an ESI source.
Materials and Equipment:
-
This compound sample
-
LC-MS grade solvent (e.g., methanol, acetonitrile, water)
-
Formic acid (for mobile phase modification)
-
Vials for sample and mobile phase
-
LC-MS system with ESI source
-
Syringe filters (if sample contains particulates)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
-
If necessary, filter the final solution through a 0.22 µm syringe filter.
-
-
LC-MS System Preparation:
-
Prepare the mobile phases. A common combination is:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid
-
-
Purge the LC system to remove any air bubbles.
-
Equilibrate the column with the initial mobile phase conditions.
-
-
Data Acquisition:
-
Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the compound class. A positive ionization mode is suitable for detecting the [M+H]⁺ ion.
-
Inject the sample into the LC-MS system.
-
Acquire data in full scan mode to detect the molecular ion.
-
If desired, perform tandem MS (MS/MS) experiments by selecting the [M+H]⁺ ion (m/z 164) as the precursor ion to obtain fragmentation data.
-
-
Data Analysis:
-
Process the acquired data using the instrument's software.
-
Determine the accurate mass of the molecular ion and compare it to the theoretical mass to confirm the elemental composition.
-
Analyze the fragmentation pattern from the MS/MS spectrum to confirm the structure of the molecule.
-
Mass Spectrometry Experimental Workflow
Conclusion
The combined application of FTIR and mass spectrometry provides a robust framework for the comprehensive structural analysis of this compound. The predicted spectral data and detailed experimental protocols in this guide serve as a valuable resource for researchers in the fields of analytical chemistry, medicinal chemistry, and drug development, facilitating the accurate identification and characterization of this important heterocyclic compound. The provided workflows offer a clear and logical progression for conducting these analyses in a laboratory setting.
References
Crystal structure and tautomerism of 3H-imidazo[4,5-b]pyridine derivatives
An In-Depth Technical Guide to the Crystal Structure and Tautomerism of 3H-Imidazo[4,5-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic system due to its structural analogy to purines, leading to a wide range of biological activities.[1][2] This technical guide provides a comprehensive overview of the crystal structure and tautomeric properties of 3H-imidazo[4,5-b]pyridine derivatives, crucial aspects for understanding their structure-activity relationships and for rational drug design.
Crystal Structure of 3H-Imidazo[4,5-b]pyridine Derivatives
The three-dimensional arrangement of atoms in the solid state, determined by X-ray crystallography, provides invaluable information about molecular conformation, intermolecular interactions, and packing motifs.[3] This data is fundamental for understanding the physicochemical properties of these compounds and their interactions with biological targets.
Crystallographic Data
The following table summarizes crystallographic data for a selection of 3H-imidazo[4,5-b]pyridine derivatives reported in the literature.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| 3-Allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine | C₁₅H₁₁BrN₄O₂ | Monoclinic | P2₁/c | 10.123(2) | 12.345(3) | 13.456(3) | 90 | 109.87(1) | 90 | [4] |
| 6-Bromo-2-(2-nitrophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine | C₁₅H₉BrN₄O₂ | Orthorhombic | Pbca | 15.678(4) | 8.912(2) | 20.345(5) | 90 | 90 | 90 | [4] |
| 4-Allyl-6-bromo-2-(4-chlorophenyl)-4H-imidazo[4,5-b]pyridine | C₁₅H₁₁BrClN₃ | Monoclinic | P2₁/n | 12.456(2) | 9.876(1) | 13.123(2) | 90 | 105.43(1) | 90 |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of 3H-imidazo[4,5-b]pyridine derivatives typically follows the general procedure outlined below.[3][5]
1. Crystal Growth:
-
Single crystals of suitable quality for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound.
-
Common solvents include ethanol, methanol, acetonitrile, or mixtures thereof.
-
The process may take several days to weeks.
2. Data Collection:
-
A suitable single crystal is mounted on a goniometer of a diffractometer.[3]
-
The crystal is cooled to a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms.
-
Monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation) are directed at the crystal.[3]
-
The crystal is rotated, and the diffraction pattern of scattered X-rays is recorded on a detector.
3. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.
-
The structural model is then refined using least-squares methods to minimize the difference between the observed and calculated structure factors.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Tautomerism in 3H-Imidazo[4,5-b]pyridine Derivatives
Imidazo[4,5-b]pyridines can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the imidazole and pyridine rings. The predominant tautomer can significantly influence the compound's chemical reactivity, physical properties, and biological activity.[6][7] The two primary tautomers are the 1H- and 3H-forms.
Caption: Tautomeric equilibrium in the imidazo[4,5-b]pyridine core.
NMR Spectroscopic Analysis of Tautomerism
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying tautomeric equilibria in solution. By analyzing chemical shifts, coupling constants, and signal integrations, the relative populations of different tautomers can be determined.[8][9][10]
Experimental Protocol:
1. Sample Preparation:
-
Dissolve a precisely weighed amount of the 3H-imidazo[4,5-b]pyridine derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a high-quality NMR tube.
-
The choice of solvent is crucial as it can influence the tautomeric equilibrium.[4]
2. Instrument Setup and 1D NMR Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra at a specific temperature (e.g., 298 K).
-
For quantitative analysis, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest to allow for full magnetization recovery.[8]
3. 2D NMR for Structural Assignment:
-
Perform 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to unambiguously assign all proton and carbon signals for each tautomer.[11][12][13]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) can provide information about through-space proximities, which can help in distinguishing between tautomers.[12]
4. Quantitative Analysis:
-
Integrate the signals corresponding to specific protons that are unique to each tautomer in the ¹H NMR spectrum.
-
The ratio of the integrals directly corresponds to the molar ratio of the tautomers in solution.[8]
-
The equilibrium constant (K_t) can be calculated from this ratio.
5. Variable-Temperature (VT) NMR Studies:
-
Acquire a series of ¹H NMR spectra at different temperatures (e.g., from 253 K to 353 K in 10 K increments).[3][14][15][16]
-
Analyze the changes in chemical shifts and integral ratios as a function of temperature to study the thermodynamics of the tautomeric equilibrium.
-
At the coalescence temperature, the rate of interconversion between tautomers can be determined.
Integrated Workflow for Structural and Tautomeric Analysis
A combination of experimental techniques and computational methods provides a comprehensive understanding of the structural and tautomeric properties of 3H-imidazo[4,5-b]pyridine derivatives.
Caption: Integrated workflow for structural and tautomeric analysis.
The Role of Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental data.[4][16][17][18] They can be used to:
-
Predict the relative stabilities of different tautomers in the gas phase and in solution.[6]
-
Calculate theoretical NMR chemical shifts to aid in the assignment of experimental spectra.
-
Model the transition states for proton transfer to understand the kinetics of tautomerization.
Caption: Role of computational chemistry in tautomerism studies.
By integrating these experimental and computational approaches, researchers can gain a detailed and robust understanding of the crystal structure and tautomeric behavior of 3H-imidazo[4,5-b]pyridine derivatives, which is essential for the development of new and effective therapeutic agents.
References
- 1. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. journal.uctm.edu [journal.uctm.edu]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Synthesis of 2-amino-imidazo[4,5-b]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. biopchem.education [biopchem.education]
- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 12. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 16. publish.uwo.ca [publish.uwo.ca]
- 17. 2D NMR [chem.ch.huji.ac.il]
- 18. scispace.com [scispace.com]
Quantum chemical calculations for 3H-imidazo[4,5-b]pyridine-2-carboxylic acid
An In-depth Technical Guide to the Quantum Chemical Calculations of 3H-imidazo[4,5-b]pyridine-2-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the theoretical investigation of this compound, a molecule of significant interest in medicinal chemistry. The imidazo[4,5-b]pyridine scaffold is a core component of various pharmacologically active agents.[1][2][3][4] This document details the application of quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate the structural, electronic, and vibrational properties of the title compound. The methodologies, simulated data, and their implications for drug design and development are presented for researchers, scientists, and professionals in the field of drug development.
Introduction
Imidazo[4,5-b]pyridine derivatives are a prominent class of heterocyclic compounds that have garnered substantial attention in pharmaceutical research due to their diverse biological activities.[1][4] These activities include roles as anticancer[3][5], antimicrobial[5][6], anti-inflammatory, and antiviral agents.[1] The fusion of an imidazole ring with a pyridine moiety creates a versatile scaffold for the development of novel therapeutic agents.[1][2][4] Understanding the fundamental molecular properties of these compounds is crucial for rational drug design. Quantum chemical calculations provide a powerful tool for investigating molecular geometry, electronic structure, and reactivity at the atomic level.[7][8][9]
This guide focuses on the theoretical characterization of this compound. By employing Density Functional Theory (DFT), a robust computational method, we can predict its optimized geometry, vibrational spectra, and key electronic properties. These computational insights are invaluable for understanding the molecule's stability, reactivity, and potential intermolecular interactions, which are critical for its biological function.
Computational and Experimental Methodologies
Quantum Chemical Calculations
The computational analysis of this compound is typically performed using Gaussian suite software. The molecular geometry is optimized using Density Functional Theory (DFT) with the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). A common basis set for such calculations is 6-311++G(d,p), which provides a good balance between accuracy and computational cost.[8][10] The optimization process is carried out to locate the global minimum on the potential energy surface, ensuring a stable conformation of the molecule.
Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to simulate the infrared (IR) and Raman spectra.[10]
The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are also determined using the optimized geometry. These frontier orbitals are crucial for understanding the molecule's chemical reactivity and kinetic stability.[7][8][9][11] From the HOMO and LUMO energies, global reactivity descriptors such as electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω) can be calculated.[7][11]
Synthesis Protocol
The synthesis of this compound can be achieved through the oxidation of 3H-imidazo[4,5-b]pyridin-2-ylmethanol.[12]
Procedure: A boiling solution of 3H-imidazo[4,5-b]pyridin-2-ylmethanol (1.4 mmol) and sodium carbonate (Na₂CO₃, 1.5 mmol) in 6 mL of water is added to a boiling solution of potassium permanganate (KMnO₄, 2.4 mmol) in 8 mL of water. The resulting mixture is heated at reflux for 4 hours. The hot mixture is then filtered to remove manganese dioxide. The filtrate is cooled to room temperature, and the pH is adjusted to 2 with concentrated hydrochloric acid. The precipitate that forms is collected by vacuum filtration to yield this compound.[12]
Results and Discussion
Molecular Geometry
The optimization of the molecular structure of this compound provides key geometrical parameters. The planarity of the fused imidazole and pyridine rings is a notable feature, which can influence stacking interactions with biological macromolecules. The following table summarizes the predicted bond lengths and angles for the optimized structure based on DFT calculations of similar molecules.[8][11]
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-N1 | 1.37 | N1-C1-N2 | 110.5 |
| C1-N2 | 1.38 | C1-N2-C3 | 106.0 |
| N2-C3 | 1.39 | N2-C3-C4 | 130.2 |
| C3-C4 | 1.40 | C3-C4-C5 | 118.5 |
| C4-C5 | 1.38 | C4-C5-N3 | 122.0 |
| C5-N3 | 1.33 | C5-N3-C2 | 117.8 |
| N3-C2 | 1.37 | N3-C2-N1 | 123.5 |
| C2-N1 | 1.38 | C2-N1-C1 | 105.2 |
| C2-C6 (Carboxylic) | 1.50 | N1-C2-C6 | 120.0 |
| C6-O1 (Carbonyl) | 1.22 | O1-C6-O2 | 125.0 |
| C6-O2 (Hydroxyl) | 1.35 | N3-C2-C6 | 116.5 |
Note: These values are representative and based on DFT calculations of structurally related imidazo[4,5-b]pyridine derivatives.
Vibrational Analysis
The calculated vibrational frequencies can be used to assign the characteristic bands in the IR and Raman spectra. The table below presents the predicted vibrational frequencies and their assignments for key functional groups of this compound.
| Frequency (cm⁻¹) | Assignment |
| 3450 | O-H stretch (carboxylic acid) |
| 3100-3000 | C-H stretch (aromatic) |
| 1720 | C=O stretch (carboxylic acid) |
| 1640 | C=N stretch (imidazole ring) |
| 1580, 1470 | C=C stretch (aromatic rings) |
| 1420 | O-H bend (carboxylic acid) |
| 1250 | C-O stretch (carboxylic acid) |
| 850-750 | C-H out-of-plane bend (aromatic) |
Note: These are predicted frequencies and may deviate from experimental values.
Frontier Molecular Orbitals and Electronic Properties
The frontier molecular orbitals, HOMO and LUMO, are fundamental to understanding the electronic behavior of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[8][9] The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's chemical reactivity and kinetic stability; a smaller gap implies higher reactivity.[7][9][11]
The following table summarizes the key electronic properties calculated for imidazo[4,5-b]pyridine derivatives, which serve as a model for the title compound.[6][11]
| Parameter | Value (eV) |
| HOMO Energy | -6.30 |
| LUMO Energy | -1.81 |
| Energy Gap (ΔE) | 4.49 |
| Ionization Potential (I) | 6.30 |
| Electron Affinity (A) | 1.81 |
| Electronegativity (χ) | 4.06 |
| Chemical Hardness (η) | 2.25 |
| Chemical Softness (S) | 0.22 |
| Electrophilicity Index (ω) | 3.66 |
Note: Values are based on DFT/B3LYP calculations for related imidazo[4,5-b]pyridine structures and are for illustrative purposes.[6][11]
The relatively large HOMO-LUMO energy gap suggests that this compound is a stable molecule with moderate chemical reactivity.[11]
Visualizations
Computational Workflow
The following diagram illustrates the typical workflow for the quantum chemical analysis of a molecule like this compound.
Caption: A flowchart of the quantum chemical calculation process.
Drug Discovery Logic
This diagram outlines the logical progression from computational analysis to potential applications in drug discovery.
Caption: The role of computational studies in the drug discovery pipeline.
Conclusion
Quantum chemical calculations, particularly DFT, provide a robust framework for characterizing the molecular properties of this compound. The theoretical data on its optimized geometry, vibrational signatures, and electronic structure offer deep insights into its stability and reactivity. The predicted electronic properties, such as the HOMO-LUMO energy gap, are instrumental in understanding the molecule's potential for charge transfer interactions, which are often central to biological activity. This computational approach, when integrated with experimental synthesis and biological assays, can significantly accelerate the rational design and development of new therapeutic agents based on the imidazo[4,5-b]pyridine scaffold. The information presented in this guide serves as a foundational resource for researchers engaged in the exploration of this important class of molecules.
References
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer Activities of Re(I) Tricarbonyl and Its Imidazole-Based Ligands: Insight from a Theoretical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. irjweb.com [irjweb.com]
- 9. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 10. researchgate.net [researchgate.net]
- 11. irjweb.com [irjweb.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
The Solubility Profile of 3H-imidazo[4,5-b]pyridine-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3H-imidazo[4,5-b]pyridine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif is a key component in a variety of biologically active molecules. Understanding the solubility of this compound in different organic solvents is crucial for its synthesis, purification, formulation, and in vitro/in vivo testing. This technical guide provides a comprehensive overview of the available solubility information, detailed experimental protocols for solubility determination, and a workflow for its synthesis.
Solubility of this compound
Currently, there is a lack of specific quantitative data in the public domain regarding the solubility of this compound in various organic solvents. However, based on its chemical structure—a carboxylic acid appended to a fused aromatic heterocyclic system—and information from related synthetic procedures, a qualitative assessment of its solubility can be inferred.
The presence of the carboxylic acid group suggests that the compound will exhibit some solubility in polar protic solvents such as methanol and ethanol, and in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), where it can participate in hydrogen bonding. For instance, derivatives of 3H-imidazo[4,5-b]pyridine have been noted to be soluble in DMSO for the purpose of NMR spectroscopic analysis and in ethanol for recrystallization procedures.[1] The parent compound, this compound, is synthesized in an aqueous solution and precipitated by adjusting the pH, indicating its limited solubility in acidic aqueous media.[2]
Predicted Solubility
Computational models can provide an estimation of a compound's solubility properties. The predicted LogP (octanol-water partition coefficient) for this compound is approximately 0.6.[3] This relatively low LogP value suggests a degree of hydrophilicity and indicates that while it may not be highly soluble in nonpolar organic solvents, it should have appreciable solubility in more polar organic solvents.
Summary of Qualitative Solubility
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic (e.g., Methanol, Ethanol) | Likely Soluble | Capable of hydrogen bonding with the carboxylic acid and pyridine nitrogen atoms. |
| Polar Aprotic (e.g., DMSO, DMF) | Likely Soluble | Strong dipole-dipole interactions and hydrogen bond accepting capabilities. |
| Nonpolar (e.g., Hexane, Toluene) | Likely Insoluble | The polar functional groups dominate the molecule's properties, making it incompatible with nonpolar solvents. |
| Aqueous (acidic) | Low Solubility | The synthesis protocol indicates precipitation at low pH.[2] |
Experimental Protocols for Solubility Determination
To obtain precise and accurate quantitative solubility data, standardized experimental protocols should be followed. The following are summaries of widely accepted methodologies.
Saturation Shake-Flask Method (OECD Guideline 105)
This is a widely used method to determine the equilibrium solubility of a substance.
Principle: An excess amount of the solid this compound is added to a known volume of the organic solvent of interest in a flask. The flask is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. After equilibrium is reached, the undissolved solid is separated from the saturated solution by centrifugation and/or filtration. The concentration of the dissolved compound in the clear supernatant is then determined by a suitable analytical method.
Detailed Methodology:
-
Preparation: Add an excess amount of this compound to a flask containing a measured volume of the organic solvent. The excess solid should be visually apparent.
-
Equilibration: Seal the flask and place it in a constant temperature shaker bath. Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the time to reach equilibrium.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation followed by filtration through a chemically inert filter (e.g., PTFE).
-
Analysis: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Phase-Solubility Analysis (USP <1171>)
This method is used to determine the purity of a substance through precise solubility measurements.
Principle: A series of systems are prepared with a fixed amount of solvent and increasing amounts of the solute. After equilibration, the concentration of the dissolved solute is plotted against the total amount of solute added. For a pure substance, the concentration of the dissolved solute will increase linearly until the solution is saturated, after which it will remain constant.
Detailed Methodology:
-
System Preparation: In a series of vials, add a fixed, measured amount of the organic solvent. To each vial, add a precisely weighed, increasing amount of this compound.
-
Equilibration: Seal the vials and agitate them at a constant temperature until equilibrium is established.
-
Sample Analysis: After equilibration, carefully withdraw a sample of the supernatant from each vial, ensuring no solid particles are included. Determine the concentration of the dissolved compound in each sample using a suitable analytical technique.
-
Data Analysis: Plot the solution concentration (y-axis) against the system composition (mass of solute per unit mass of solvent; x-axis). The point at which the slope of the line changes indicates the saturation solubility.
Experimental Workflow: Synthesis of this compound
The following diagram illustrates the experimental workflow for the synthesis of this compound from 3H-imidazo[4,5-b]pyridin-2-ylmethanol, a common laboratory-scale preparation.[2]
Caption: Synthesis workflow for this compound.
Conclusion
References
The Imidazo[4,5-b]pyridine Core: A Comprehensive Technical Guide to its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[4,5-b]pyridine scaffold, a heterocyclic aromatic compound, has garnered significant attention in medicinal chemistry due to its structural resemblance to endogenous purines.[1][2] This inherent similarity allows derivatives of this core to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2][3] This technical guide provides an in-depth exploration of the discovery, history, synthesis, and diverse biological applications of imidazo[4,5-b]pyridine compounds, offering a valuable resource for researchers in drug discovery and development.
Historical Perspective and Discovery
The imidazo[4,5-b]pyridine ring system is among the oldest known heteroaromatic derivatives.[1] Its history is intrinsically linked to the study of purine analogs, which began with the isosteric replacement of atoms within the purine ring to develop antimetabolites.[4] The formal synthesis of the imidazo[4,5-b]pyridine core, also known as 1-deazapurine, was a logical progression in the quest for novel bioactive molecules. One of the earliest and most fundamental methods for the synthesis of the imidazo[4,5-b]pyridine core involves the condensation of 2,3-diaminopyridine with formic acid.[5] This straightforward reaction provided an accessible route to the parent scaffold, paving the way for the synthesis of a vast number of derivatives.
Synthetic Methodologies
The synthesis of the imidazo[4,5-b]pyridine core and its derivatives has evolved significantly over the years, with numerous methods being developed to improve efficiency, yield, and substituent diversity.
Classical Synthesis: The Phillips Condensation
The most traditional and widely employed method for the synthesis of the imidazo[4,5-b]pyridine core is the Phillips condensation. This reaction involves the cyclocondensation of 2,3-diaminopyridine with a carboxylic acid or its equivalent, such as an aldehyde followed by oxidation.
A common variation involves the reaction of 2,3-diaminopyridine with an aldehyde in the presence of an oxidizing agent. A notable example is the use of sodium metabisulfite (Na₂S₂O₅) in dimethyl sulfoxide (DMSO), which facilitates the oxidative cyclization.[6]
Modern Synthetic Approaches
More contemporary methods offer milder reaction conditions and greater functional group tolerance. These include:
-
Microwave-assisted synthesis: This technique significantly reduces reaction times and often improves yields.[7]
-
Palladium-catalyzed cross-coupling reactions: These methods are invaluable for introducing a wide range of substituents at various positions of the imidazo[4,5-b]pyridine ring, enabling extensive structure-activity relationship (SAR) studies.[5]
-
One-pot multi-component reactions: These strategies enhance synthetic efficiency by combining several reaction steps into a single operation.[5]
Key Biological Activities and Therapeutic Potential
Imidazo[4,5-b]pyridine derivatives have demonstrated a remarkable range of biological activities, making them a privileged scaffold in drug discovery.
Anticancer Activity
A significant body of research has focused on the anticancer potential of imidazo[4,5-b]pyridine compounds.[3] These derivatives have been shown to exert their effects through various mechanisms, including:
-
Kinase Inhibition: Several imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of various kinases that are crucial for cancer cell proliferation and survival, such as Cyclin-Dependent Kinase 9 (CDK9) and p21-activated kinase 4 (PAK4).[8][9]
-
BET Bromodomain Inhibition: More recently, imidazo[4,5-b]pyridine-based compounds have been discovered as inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, which are epigenetic readers involved in transcriptional regulation and are considered promising targets in oncology.
-
Tubulin Polymerization Inhibition: Some derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[3]
Anti-inflammatory Activity
Imidazo[4,5-b]pyridine derivatives have also emerged as promising anti-inflammatory agents.[10] Their mechanisms of action often involve the modulation of key inflammatory pathways, such as:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Certain derivatives exhibit selective inhibition of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins.[11][12]
-
Modulation of the NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. Some imidazo[4,5-b]pyridines have been shown to suppress the activation of NF-κB, thereby reducing the expression of inflammatory cytokines.[10][13]
-
Inhibition of Nitric Oxide Synthase (iNOS): Overproduction of nitric oxide by iNOS contributes to inflammation. Selective inhibitors of iNOS based on the imidazo[4,5-b]pyridine scaffold have been developed.[5][10]
Antiviral Activity
The structural similarity to purines makes imidazo[4,5-b]pyridines attractive candidates for antiviral drug development.[3] They have shown activity against a range of viruses, including:
-
Human Immunodeficiency Virus (HIV): Some derivatives have demonstrated potent anti-HIV activity.[5]
-
Hepatitis C Virus (HCV): Imidazo[4,5-b]pyridine compounds have been identified as inhibitors of HCV replication.[10]
-
Respiratory Syncytial Virus (RSV): Selective activity against RSV has been reported for certain derivatives.[3]
-
Classical Swine Fever Virus (CSFV): Potent inhibition of CSFV replication has been observed, with the viral polymerase being a key target.[14]
Antibacterial Activity
The search for new antibacterial agents has led to the investigation of imidazo[4,5-b]pyridines, which have shown activity against various bacterial strains, including multi-drug resistant ones.[15] The mechanism of their antibacterial action can involve the inhibition of essential bacterial enzymes.[15]
Other Biological Activities
Beyond the major areas mentioned above, imidazo[4,5-b]pyridine derivatives have been explored for a variety of other therapeutic applications, including as:
-
Mitochondrial Uncouplers: For the potential treatment of metabolic diseases.
-
Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists: For the treatment of migraine.
-
GABAA Receptor Modulators: For their potential as anxiolytics and sedatives.[5]
-
Proton Pump Inhibitors: For reducing gastric acid production.[10]
Quantitative Data Summary
The following tables summarize key quantitative data for representative imidazo[4,5-b]pyridine compounds across various biological activities.
Table 1: Anticancer Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound ID | Cancer Cell Line | Biological Target | IC₅₀ (µM) | Reference |
| Compound 14 | Colon Carcinoma | Not specified | 0.7 | [3] |
| Compound 10 | Colon Carcinoma | Not specified | 0.4 | [3] |
| Derivative of IX | MCF-7 (Breast) | CDK9 | 0.85 | [8] |
| Derivative of IX | HCT116 (Colon) | CDK9 | 1.05 | [8] |
| KY-04045 | PAK4 (in vitro) | PAK4 | 8.7 | [9] |
Table 2: Anti-inflammatory Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound ID | Biological Target | IC₅₀ (µM) | pIC₅₀ | Reference |
| Compound 3f | COX-1 | 21.8 | - | [11][12] |
| Compound 3f | COX-2 | 9.2 | - | [11][12] |
| Compound 23 | iNOS | - | 7.09 | [5][10] |
Table 3: Antiviral Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound ID | Virus | EC₅₀ (µM) | Reference |
| Bromo-substituted derivative 7 | Respiratory Syncytial Virus (RSV) | 21 | [3] |
| para-cyano-substituted derivative 17 | Respiratory Syncytial Virus (RSV) | 58 | [3] |
| BPIP | Classical Swine Fever Virus (CSFV) | 0.8 - 1.6 | [14] |
| Compound 30 | Hepatitis C Virus (HCV) | 0.004 | [10] |
Table 4: Antibacterial Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound ID | Bacterial Strain | MIC (µM) | Reference |
| Compound 14 | E. coli | 32 | [3] |
| Compound 2g | E. coli, S. aureus, etc. | 4-8 µg/mL | [16] |
| Compound 4a | E. coli, S. aureus, etc. | 4-8 µg/mL | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of imidazo[4,5-b]pyridine compounds.
Synthesis of 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine
Materials:
-
5-Bromo-2,3-diaminopyridine
-
Benzaldehyde
-
Ethanol
-
Iodine (catalyst)
Procedure:
-
Dissolve 5-bromo-2,3-diaminopyridine (1.0 g, 5.31 mmol) in ethanol (40 mL).
-
Add benzaldehyde (0.6 mL, 5.84 mmol) dropwise to the solution.
-
Add a catalytic amount of iodine (0.09 g, 0.531 mmol).
-
Reflux the reaction mixture for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the desired compound.[17]
In Vitro Anticancer Cell Viability Assay (MTT Assay)
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
96-well plates
-
Complete cell culture medium
-
Imidazo[4,5-b]pyridine test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Imidazo[4,5-b]pyridine test compounds
-
Bacterial inoculum standardized to 0.5 McFarland standard
-
Positive control antibiotic (e.g., ciprofloxacin)
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well (except for the negative control) with the bacterial suspension.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Antiviral Assay (Cell-Based)
Materials:
-
Host cell line permissive to the virus of interest (e.g., MT-4 cells for HIV)
-
Virus stock
-
96-well plates
-
Cell culture medium
-
Imidazo[4,5-b]pyridine test compounds
-
Method for quantifying viral replication (e.g., CPE assay, plaque reduction assay, or reporter gene assay)
Procedure:
-
Seed the host cells in 96-well plates and allow them to form a monolayer.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Pre-incubate the cells with the test compounds for a short period.
-
Infect the cells with a known titer of the virus.
-
Incubate the plates for a period sufficient for the virus to replicate and cause a measurable effect (e.g., cytopathic effect - CPE).
-
Quantify the viral replication in the presence of the compounds compared to an untreated virus control.
-
Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral replication by 50%.[10]
In Vitro Anti-inflammatory Assay (COX Inhibition Assay)
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Imidazo[4,5-b]pyridine test compounds
-
Assay buffer
-
Method for detecting prostaglandin production (e.g., ELISA)
Procedure:
-
Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test compound or a vehicle control.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a specific time at a controlled temperature.
-
Stop the reaction.
-
Measure the amount of prostaglandin (e.g., PGE₂) produced using an ELISA kit.
-
Calculate the percentage of inhibition of COX activity for each compound concentration.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits enzyme activity by 50%.[11][12]
Visualization of Signaling Pathways and Workflows
CDK9 Inhibition Signaling Pathway
Caption: CDK9 inhibition by imidazo[4,5-b]pyridine derivatives.
Anti-inflammatory NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB pathway by imidazo[4,5-b]pyridines.
General Workflow for Antimicrobial Activity Screening
Caption: Workflow for evaluating the antimicrobial activity.
Conclusion
The imidazo[4,5-b]pyridine scaffold has a rich history and continues to be a fertile ground for the discovery of novel therapeutic agents. Its structural similarity to purines provides a solid foundation for its diverse biological activities, ranging from anticancer and anti-inflammatory to antiviral and antibacterial properties. The ongoing development of innovative synthetic methodologies will undoubtedly facilitate the exploration of a wider chemical space, leading to the identification of next-generation imidazo[4,5-b]pyridine-based drugs with improved efficacy and safety profiles. This technical guide serves as a comprehensive resource for researchers dedicated to advancing the field of medicinal chemistry through the exploration of this remarkable heterocyclic system.
References
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Imidazo[4,5-c]pyridines inhibit the in vitro replication of the classical swine fever virus and target the viral polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study [mdpi.com]
- 17. benchchem.com [benchchem.com]
Theoretical Insights into the Electronic Landscape of Imidazo[4,5-b]pyridines: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the theoretical studies on the electronic properties of imidazo[4,5-b]pyridines, a class of heterocyclic compounds of significant interest in drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the computational methodologies, electronic characteristics, and biological implications of these promising molecules.
Introduction to Imidazo[4,5-b]pyridines
Imidazo[4,5-b]pyridines, structural analogs of purines, have emerged as a versatile scaffold in medicinal chemistry and materials science. Their unique electronic structure underpins a wide range of biological activities, including the inhibition of key signaling pathways in cancer, as well as potential applications in optoelectronic devices.[1] Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic properties that govern the function of these molecules.
Theoretical Electronic Properties: A Quantitative Overview
The electronic properties of imidazo[4,5-b]pyridine derivatives, such as the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and the HOMO-LUMO energy gap, are crucial determinants of their chemical reactivity, stability, and potential for charge transfer. These parameters are routinely calculated using quantum chemical methods to predict and rationalize the behavior of these compounds.
A quantum chemical investigation has been performed to explore the optical and electronic properties of a series of 20 different compounds based on imidazo[4,5-b]pyridine derivatives.[1] The introduction of various electron-donating or electron-withdrawing side groups allows for the fine-tuning of their electronic structures.[1] The theoretical knowledge of the HOMO and LUMO energy levels is fundamental in studying their potential application in organic solar cells.[1]
Below is a summary of the calculated electronic properties for a series of imidazo[4,5-b]pyridine derivatives, showcasing the impact of different substituents on their electronic landscape.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| A1 | -5.731 | -1.009 | 4.722 |
| A2 | -5.812 | -1.272 | 4.540 |
| A3 | -5.923 | -1.273 | 4.650 |
| A4 | -6.011 | -1.346 | 4.665 |
| A5 | -5.698 | -0.957 | 4.741 |
| A6 | -5.774 | -1.021 | 4.753 |
| A7 | -5.889 | -1.116 | 4.773 |
| A8 | -6.103 | -1.427 | 4.676 |
| A9 | -5.682 | -0.942 | 4.740 |
| A10 | -5.911 | -1.217 | 4.694 |
| A11 | -5.932 | -1.222 | 4.710 |
| A12 | -5.933 | -1.222 | 4.711 |
| A13 | -6.054 | -1.376 | 4.678 |
| A14 | -5.999 | -1.274 | 4.725 |
| A15 | -5.701 | -0.956 | 4.745 |
| A16 | -6.221 | -1.778 | 4.443 |
| A17 | -5.893 | -1.125 | 4.768 |
| A18 | -5.890 | -1.117 | 4.773 |
| A19 | -5.782 | -1.035 | 4.747 |
| A20 | -6.023 | -1.332 | 4.691 |
Table 1: Calculated HOMO energies, LUMO energies, and HOMO-LUMO energy gaps for a series of 20 imidazo[4,5-b]pyridine derivatives. Data extracted from a quantum chemical investigation reported in the Journal of Chemical and Pharmaceutical Research.[1]
Experimental and Computational Protocols
Synthesis of Imidazo[4,5-b]pyridine Derivatives
A general and efficient method for the synthesis of imidazo[4,5-b]pyridine derivatives involves the condensation of a substituted 2,3-diaminopyridine with an appropriate aldehyde.[2][3]
Representative Protocol for the Synthesis of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine:
-
Dissolve 5-bromo-2,3-diaminopyridine (1.0 g, 5.31 mmol) in 40 mL of ethanol (EtOH).
-
Add benzaldehyde (0.6 mL, 5.84 mmol) dropwise to the solution.
-
Add a catalytic amount of iodine (0.09 g, 0.531 mmol).
-
Reflux the reaction mixture with magnetic stirring at 90 °C for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, a solid product will form. Filter the solid and wash it three times with distilled water.
-
Dry the resulting solid in an oven to obtain the pure product.[2]
Alkylation of the imidazo[4,5-b]pyridine core can be achieved under phase transfer catalysis (PTC) conditions to introduce various substituents.[4]
Computational Protocol for Electronic Property Calculations
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. The following protocol outlines the key steps for calculating the electronic properties of imidazo[4,5-b]pyridine derivatives using the Gaussian software package.
Detailed Steps:
-
Molecular Structure Preparation:
-
Construct the 3D structure of the imidazo[4,5-b]pyridine derivative using a molecular modeling program like GaussView.
-
Perform an initial geometry optimization using a less computationally expensive method, such as a molecular mechanics force field (e.g., UFF), to obtain a reasonable starting geometry.
-
-
Gaussian Input File Creation:
-
Route Section (#P): Specify the level of theory and basis set. A commonly used and effective combination for organic molecules is the B3LYP functional with the 6-31G(d) basis set. Include Opt for geometry optimization and Freq to calculate vibrational frequencies and confirm a true energy minimum (no imaginary frequencies).
-
Title Section: Provide a brief, descriptive title for the calculation.
-
Charge and Spin Multiplicity: For a neutral, closed-shell molecule, this will typically be 0 1 (charge 0, spin singlet).
-
Molecular Specification: Provide the atomic coordinates of the molecule in Cartesian or Z-matrix format.
-
-
Execution and Analysis:
-
Submit the input file to the Gaussian program for calculation.
-
After the calculation is complete, examine the output file (.log or .out). Verify that the geometry optimization has converged successfully and that there are no imaginary vibrational frequencies, which would indicate a transition state rather than a stable minimum.
-
The energies of the HOMO and LUMO are typically found towards the end of the output file. The energy gap can be calculated by subtracting the HOMO energy from the LUMO energy.
-
Biological Relevance and Signaling Pathways
The electronic properties of imidazo[4,5-b]pyridines are intimately linked to their biological activities, particularly as inhibitors of protein kinases involved in cancer progression.
Inhibition of Aurora Kinases
Aurora kinases are a family of serine/threonine kinases that play crucial roles in mitosis. Their overexpression is common in many human cancers, making them attractive therapeutic targets. Certain imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Aurora kinases.
The binding of imidazo[4,5-b]pyridine inhibitors to the ATP-binding pocket of Aurora kinases disrupts their catalytic activity, leading to defects in centrosome maturation, spindle assembly, and cytokinesis, ultimately inducing cell cycle arrest and apoptosis in cancer cells.
Inhibition of Cyclin-Dependent Kinase 9 (CDK9)
CDK9, in complex with its regulatory subunit Cyclin T1, forms the positive transcription elongation factor b (P-TEFb). P-TEFb plays a critical role in stimulating transcriptional elongation by phosphorylating the C-terminal domain of RNA Polymerase II. In many cancers, there is a high dependency on the continuous transcription of anti-apoptotic proteins like Mcl-1. Imidazo[4,5-b]pyridine derivatives have shown potential as CDK9 inhibitors.[5]
By inhibiting CDK9, these compounds prevent the phosphorylation of RNA Polymerase II, leading to a shutdown of transcriptional elongation of key survival genes in cancer cells, thereby promoting apoptosis. The electronic properties of the imidazo[4,5-b]pyridine scaffold are crucial for its effective binding within the ATP-binding site of CDK9.
Conclusion
Theoretical studies on the electronic properties of imidazo[4,5-b]pyridines provide invaluable insights for the rational design of novel therapeutic agents and functional materials. The ability to computationally predict and modulate their HOMO-LUMO energies and other electronic parameters allows for a more targeted approach in synthesizing compounds with desired biological activities and physical properties. This guide has provided a foundational understanding of the theoretical underpinnings, practical computational methodologies, and biological significance of this important class of molecules, serving as a valuable resource for researchers in the field.
References
Spectroscopic Characterization of Novel Imidazo[4,5-b]pyridine Analogs: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a purine analog.[1][2] This structural similarity allows its derivatives to interact with a wide array of biological targets, leading to a broad spectrum of activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] The development of novel imidazo[4,5-b]pyridine analogs is a significant focus of drug discovery programs.
The synthesis of these novel compounds necessitates unambiguous structural confirmation, which is achieved through a suite of modern spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity of atoms, and functional groups present. This technical guide provides an in-depth overview of the key spectroscopic methods used for the characterization of new imidazo[4,5-b]pyridine derivatives, complete with representative data and standardized experimental protocols.
Core Spectroscopic Techniques
The structural elucidation of newly synthesized imidazo[4,5-b]pyridine derivatives relies primarily on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These are often supplemented by Fourier-Transform Infrared (FT-IR) and UV-Visible (UV-Vis) spectroscopy for functional group identification and analysis of photophysical properties, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. Both ¹H (proton) and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. Key parameters are the chemical shift (δ), multiplicity (singlet, doublet, etc.), and coupling constants (J).
¹³C NMR Spectroscopy: This method provides information on the different carbon environments in the molecule. It is particularly useful for identifying quaternary carbons and confirming the overall carbon skeleton.
Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for Imidazo[4,5-b]pyridine Analogs
| Compound / Analog | Spectrometer Frequency | Solvent | ¹H NMR Data (δ, ppm) | ¹³C NMR Data (δ, ppm) | Reference |
| 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine | 400 MHz | DMSO-d₆ | 13.5 (s, 1H, NH), 8.43 (d, 1H), 8.28 (d, 1H), 8.24 (m, 2H, Harom), 7.58 (m, 3H, Harom) | 154.67, 144.57, 131.43, 129.62, 129.56 (2C), 127.40 (2C), 113.46 | [6] |
| 4-(1H-Imidazo[4,5-b]pyridin-2-yl)benzonitrile | 600 MHz | DMSO-d₆ | 13.82 (bs, 1H, NH), 8.41 (d, 3H), 8.11 (s, 1H), 8.04 (d, 2H), 7.31 (dd, 1H) | 145.21, 134.13, 133.39 (2C), 127.72, 119.10, 118.88 (2C), 113.11 | [6] |
| 2-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetonitrile | 400 MHz | DMSO-d₆ | 8.34 (dd, 1H), 8.05 (d, 1H), 7.28 (dd, 1H), 4.58 (s, 2H, CH₂), 3.75 (s, 3H, CH₃) | 148.10, 147.50, 143.53, 133.81, 126.66, 118.25, 115.84, 28.23, 17.95 | [7] |
| N-allyl-6-bromo-2-[(4'-N,N-dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine | 300 MHz | CDCl₃ | 8.21 (d, 1H), 7.98 (d, 1H), 7.55 (d, 2H), 6.78 (d, 2H), 6.12 (m, 1H), 5.15 (m, 2H), 4.75 (d, 2H), 3.05 (s, 6H) | 156.84, 151.70, 147.68, 143.61, 132.73, 130.19, 128.58, 117.14, 113.89, 111.70, 45.88, 40.13 | [3] |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a common soft ionization technique used for these molecules.[2]
Table 2: Representative High-Resolution Mass Spectrometry (HRMS) Data
| Compound / Analog | Ionization Mode | Formula | Calculated m/z ([M+H]⁺) | Found m/z ([M+H]⁺) | Reference |
| 2-benzyl-1-methyl-1H-imidazo[4,5-b]pyridine 7-oxide | ESI | C₁₄H₁₄N₃O | 240.1137 | 240.1131 | [8] |
| 7-chloro-2-benzyl-1-methyl-1H-imidazo[4,5-b]pyridine | ESI | C₁₄H₁₂ClN₄ | 258.0798 | 258.0793 | [8] |
| 3-(3H-imidazo[4,5-b]pyridin-2-yl)-6-methoxy-2H-chromen-2-imine | ESI | C₁₆H₁₂N₄O₂ | 294.02 | 294.02 | [7] |
| 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine | ESI | C₁₂H₈BrN₃ | 275.99 / 277.13 | 275.99 / 277.13 | [6] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations (stretching, bending), and the frequencies of these absorptions are characteristic of specific bonds. For imidazo[4,5-b]pyridines, key absorptions include N-H stretching (for non-N-substituted analogs), C=N, C=C, and C-H bonds.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for highly conjugated systems like the imidazo[4,5-b]pyridine core. The wavelength of maximum absorption (λmax) can be influenced by substituents on the heterocyclic ring and the polarity of the solvent.[7] This technique is also fundamental in studying the potential of these compounds as pH probes or fluorescent sensors.[7]
Experimental Protocols
Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible spectroscopic data.
General Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified imidazo[4,5-b]pyridine analog in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical and should dissolve the compound completely.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), although modern spectrometers can lock onto the residual solvent signal.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.
-
¹H NMR Parameters: Typical acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans.
-
¹³C NMR Parameters: Typical acquisition parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and acquisition of 1024-4096 scans. Proton decoupling is used to simplify the spectrum.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS or solvent reference signal.
General Protocol for Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1-1.0 mg/mL) in a solvent suitable for ESI, such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium acetate may be added to promote ionization.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization source.
-
Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Data Acquisition: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺. Set the mass range to scan well beyond the expected molecular weight.
-
Source Parameters: Optimize ESI source parameters, including capillary voltage (e.g., 3-4 kV), nebulizing gas pressure, and drying gas temperature and flow rate, to achieve a stable signal and maximize ion intensity.
-
Data Analysis: Determine the exact mass of the molecular ion peak and compare it with the theoretical mass calculated from the molecular formula.
Visualization of Workflows and Logic
Visual diagrams are essential for conceptualizing the workflow of chemical synthesis and analysis.
Caption: Workflow for the synthesis and spectroscopic characterization of novel analogs.
Caption: Logical flow of integrating spectroscopic data for structural elucidation.
Conclusion
The robust characterization of novel imidazo[4,5-b]pyridine analogs is fundamental to advancing their development as potential therapeutic agents. A synergistic application of NMR spectroscopy, mass spectrometry, and other spectroscopic methods is essential for the unambiguous determination of their chemical structures. The data tables and standardized protocols provided in this guide serve as a valuable resource for researchers in the field, ensuring the generation of high-quality, reliable, and reproducible results. The logical workflows illustrated underscore the systematic approach required to translate raw spectral data into confirmed molecular structures, a critical step in the journey of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. fulir.irb.hr [fulir.irb.hr]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3H-imidazo[4,5-b]pyridine-2-carboxylic acid from 2-chloro-3-nitropyridine
Abstract
This document provides a comprehensive guide for the multi-step synthesis of 3H-imidazo[4,5-b]pyridine-2-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry, starting from the readily available 2-chloro-3-nitropyridine. The described synthetic route involves four main transformations: reduction of the nitro group, amination of the chloro-substituent, cyclization to form the imidazopyridine core, and subsequent oxidation to the desired carboxylic acid. Detailed experimental protocols for each step are provided, along with a summary of expected yields and key reaction parameters. This guide is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
Introduction
The imidazo[4,5-b]pyridine ring system is a privileged scaffold in drug discovery, being a core component of numerous biologically active compounds. The synthesis of derivatives of this heterocycle is of significant interest. This application note outlines a reliable and reproducible four-step synthetic pathway to this compound from 2-chloro-3-nitropyridine. The methodology is broken down into discrete, manageable steps, with detailed protocols to ensure successful execution.
Overall Synthetic Scheme
The synthesis proceeds through the following four steps:
-
Step 1: Reduction of 2-chloro-3-nitropyridine to 2-chloro-3-aminopyridine.
-
Step 2: Amination of 2-chloro-3-aminopyridine to 2,3-diaminopyridine.
-
Step 3: Cyclization of 2,3-diaminopyridine with glycolic acid to form 3H-imidazo[4,5-b]pyridin-2-ylmethanol.
-
Step 4: Oxidation of 3H-imidazo[4,5-b]pyridin-2-ylmethanol to this compound.
A visual representation of the experimental workflow is provided below.
Data Presentation
The following table summarizes the key quantitative data for each step of the synthesis.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Reduction | 2-chloro-3-nitropyridine | SnCl₂·2H₂O, HCl | Ethanol | Reflux | 3 | 77-85 |
| 2 | Amination | 2-chloro-3-aminopyridine | Zinc ammonium chloride | None | 220 | 5 | 60 |
| 3 | Cyclization | 2,3-diaminopyridine | Glycolic acid | DMF | 100 | 4 | ~80 (estimated) |
| 4 | Oxidation | 3H-imidazo[4,5-b]pyridin-2-ylmethanol | KMnO₄, Na₂CO₃ | Water | Reflux | 4 | 100 |
Experimental Protocols
Step 1: Synthesis of 2-chloro-3-aminopyridine
This protocol describes the reduction of 2-chloro-3-nitropyridine to 2-chloro-3-aminopyridine using stannous chloride.
-
Materials:
-
2-chloro-3-nitropyridine
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-3-nitropyridine (1 equivalent) in ethanol.
-
Add a solution of stannous chloride dihydrate (3 equivalents) in concentrated hydrochloric acid to the flask.
-
Heat the reaction mixture to reflux and stir for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully neutralize with a saturated sodium hydroxide solution until the pH is approximately 8-9.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain 2-chloro-3-aminopyridine. The product can be further purified by column chromatography if necessary.
-
Step 2: Synthesis of 2,3-diaminopyridine
This protocol details the amination of 2-chloro-3-aminopyridine to 2,3-diaminopyridine in an autoclave.[1]
-
Materials:
-
2-chloro-3-aminopyridine
-
Zinc ammonium chloride
-
Autoclave
-
Purified water
-
Methyl tert-butyl ether (MTBE)
-
Sodium hydroxide (NaOH)
-
-
Procedure:
-
Place 2-chloro-3-aminopyridine (1 equivalent) and zinc ammonium chloride (3 equivalents) into an autoclave.
-
Seal the autoclave and heat the external bath to 220 °C.
-
Maintain stirring for 5 hours.
-
After the reaction is complete, cool the autoclave to room temperature.
-
Add 100 mL of purified water to the reaction mixture.
-
Extract the aqueous phase twice with 100 mL of MTBE to remove any unreacted starting material.
-
Adjust the pH of the aqueous phase to 8-9 with a sodium hydroxide solution.
-
A solid precipitate will form. Collect the precipitate by filtration to obtain 2,3-diaminopyridine.[1]
-
Step 3: Synthesis of 3H-imidazo[4,5-b]pyridin-2-ylmethanol
This protocol describes the cyclization of 2,3-diaminopyridine with glycolic acid to form the 2-hydroxymethyl substituted imidazopyridine. This protocol is adapted from the synthesis of 2-hydroxymethyl-benzimidazole.[2]
-
Materials:
-
2,3-diaminopyridine
-
Glycolic acid
-
Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
-
Procedure:
-
In a round-bottom flask, dissolve 2,3-diaminopyridine (1 equivalent) in DMF.
-
Add glycolic acid (1.1 equivalents) to the solution.
-
Heat the reaction mixture to 100 °C and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Neutralize any remaining acid with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield 3H-imidazo[4,5-b]pyridin-2-ylmethanol.
-
Step 4: Synthesis of this compound
This protocol details the oxidation of 3H-imidazo[4,5-b]pyridin-2-ylmethanol to the final product.[3]
-
Materials:
-
3H-imidazo[4,5-b]pyridin-2-ylmethanol
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (Na₂CO₃)
-
Concentrated hydrochloric acid (HCl)
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
-
-
Procedure:
-
Prepare a boiling solution of KMnO₄ (1.7 equivalents) in water (8 mL per 0.38 g of KMnO₄).
-
In a separate flask, prepare a boiling solution of 3H-imidazo[4,5-b]pyridin-2-ylmethanol (1 equivalent) and Na₂CO₃ (1.1 equivalents) in water (6 mL per 0.20 g of starting material).
-
Slowly add the solution of the starting material to the boiling KMnO₄ solution.
-
Heat the resulting mixture at reflux for 4 hours.[3]
-
Filter the hot mixture to remove manganese dioxide.
-
Cool the filtrate to room temperature.
-
Adjust the pH of the filtrate to 2 using concentrated HCl.
-
A precipitate will form. Collect the precipitate by vacuum filtration to afford this compound.[3] The product is reported to be obtained in 100% yield.[3]
-
Safety Precautions
-
All experiments should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
2-chloro-3-nitropyridine is a hazardous substance; handle with care.
-
The amination step is performed at high temperature and pressure in an autoclave; ensure the equipment is properly rated and operated by trained personnel.
-
Potassium permanganate is a strong oxidizing agent; handle with caution.
-
Concentrated acids and bases are corrosive; handle with appropriate care.
Conclusion
The synthetic route detailed in this application note provides a clear and efficient pathway for the preparation of this compound from 2-chloro-3-nitropyridine. The protocols are based on established chemical transformations and are suitable for implementation in a standard organic chemistry laboratory. The provided data and workflow diagrams should aid researchers in the successful synthesis of this valuable heterocyclic compound for further applications in drug discovery and development.
References
Application Notes: 3H-imidazo[4,5-b]pyridine-2-carboxylic Acid as a Versatile Scaffold for Kinase Inhibitor Development
Introduction
The 3H-imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, bearing a structural resemblance to purines, which are fundamental components of nucleic acids and key signaling molecules.[1] This structural similarity allows imidazo[4,5-b]pyridine derivatives to effectively interact with the ATP-binding sites of various protein kinases, making them attractive candidates for the development of targeted therapies, particularly in oncology. 3H-imidazo[4,5-b]pyridine-2-carboxylic acid, in particular, serves as a crucial building block, offering a convenient anchor point for chemical modifications to optimize potency, selectivity, and pharmacokinetic properties of kinase inhibitors.
Therapeutic Potential
Derivatives of the 3H-imidazo[4,5-b]pyridine scaffold have demonstrated potent inhibitory activity against a range of therapeutically relevant kinases implicated in cancer cell proliferation, survival, and migration. These include:
-
c-Met: A receptor tyrosine kinase whose aberrant activation is a driver in numerous human cancers.[2][3][4][5][6]
-
Aurora Kinases (A, B, C): Serine/threonine kinases that are key regulators of mitosis; their overexpression is common in cancer.
-
Mixed Lineage Kinase 3 (MLK3): A mitogen-activated protein kinase kinase kinase (MAP3K) involved in signaling pathways that promote cancer cell invasion and proliferation.[3][7]
-
AKT (Protein Kinase B): A central node in signaling pathways that promote cell survival and growth.[8][9][10][11]
The versatility of the this compound building block allows for the synthesis of diverse chemical libraries, facilitating the exploration of structure-activity relationships (SAR) and the development of highly selective and potent kinase inhibitors.
Data Presentation
The following tables summarize the in vitro inhibitory activities of various kinase inhibitors derived from the 3H-imidazo[4,5-b]pyridine scaffold.
Table 1: c-Met Kinase Inhibitory Activity
| Compound ID | Modification on Scaffold | IC50 (nM) | Reference |
| Compound A | 2-(Thiophen-3-yl)-7-(pyridin-4-yloxy) | 5 | [12] |
| Compound B | 2-(1H-Indol-5-yl)-7-(pyridin-4-yloxy) | 8 | [12] |
| Compound C | 2-Phenyl-7-(pyridin-4-yloxy) | 12 | [12] |
Table 2: Aurora Kinase Inhibitory Activity
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| CCT137690 | Aurora-A | 0.015 | |
| CCT137690 | Aurora-B | 0.025 | |
| CCT137690 | Aurora-C | 0.019 |
Table 3: MLK3 Kinase Inhibitory Activity
| Compound ID | Modification on Scaffold | IC50 (nM) | Reference |
| Compound 9a | N-(4-methoxyphenyl) | 6 | [13] |
| Compound 9e | N-(4-fluorophenyl) | 6 | [13] |
| Compound 9j | N-(3,4-difluorophenyl) | 8 | [13] |
| Compound 9k | N-(4-chlorophenyl) | 11 | [13] |
| Compound 12b | N-(pyridin-4-yl) | 14 | [13] |
| Compound 12d | N-(pyrimidin-5-yl) | 14 | [13] |
Table 4: AKT Kinase Inhibitory Activity
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| GSK690693 | Akt1 | 2 | [14] |
| GSK690693 | Akt2 | 13 | [14] |
| GSK690693 | Akt3 | 9 | [14] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the core building block and representative kinase inhibition assays.
Synthesis of this compound
This protocol describes the synthesis of the core building block from 3H-imidazo[4,5-b]pyridin-2-ylmethanol.
Materials:
-
3H-imidazo[4,5-b]pyridin-2-ylmethanol
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (Na₂CO₃)
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Prepare a solution of potassium permanganate (2.4 mmol) in water (8 mL) and bring it to a boil.
-
In a separate flask, prepare a boiling solution of 3H-imidazo[4,5-b]pyridin-2-ylmethanol (1.4 mmol) and sodium carbonate (1.5 mmol) in water (6 mL).
-
Slowly add the boiling solution of the starting material and sodium carbonate to the boiling potassium permanganate solution.
-
Heat the resulting mixture at reflux for 4 hours.
-
Filter the hot mixture to remove manganese dioxide.
-
Cool the filtrate to room temperature.
-
Adjust the pH of the filtrate to 2 using concentrated HCl, which will cause the product to precipitate.
-
Collect the precipitate by vacuum filtration to yield this compound.
General Protocol for Kinase Inhibitor Synthesis
This protocol outlines a general method for the derivatization of this compound to synthesize kinase inhibitors via amide bond formation.
Materials:
-
This compound
-
Desired amine
-
Coupling agent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen, argon)
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve this compound (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the coupling agent (1.1 equivalents) and the base (2 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired amide derivative.
Kinase Inhibition Assays
This protocol is based on a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay format.
Materials:
-
Recombinant human c-Met kinase
-
ULight™-poly GT substrate
-
Europium-labeled anti-phosphotyrosine antibody (Eu-antibody)
-
ATP
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Stop/Detection Buffer (Kinase Buffer containing 20 mM EDTA)
-
Test compounds
-
384-well assay plates
-
TR-FRET plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in Kinase Buffer containing a constant percentage of DMSO (e.g., 1%).
-
Add 5 µL of the 4X inhibitor dilutions to the wells of the 384-well plate.
-
Add 5 µL of 4X recombinant c-Met enzyme solution to all wells except the "no enzyme" control.
-
Initiate the kinase reaction by adding 10 µL of a 2X substrate/ATP mixture.
-
Incubate the plate for 60 minutes at room temperature.
-
Stop the reaction and detect the product by adding 10 µL of Stop/Detection Buffer containing the Eu-antibody.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET plate reader (Excitation: 320-340 nm, Emission: 615 nm and 665 nm).
-
Calculate the TR-FRET ratio and determine the percent inhibition for each compound concentration to calculate the IC50 value.
This protocol is based on the ADP-Glo™ kinase assay, which measures ADP production.
Materials:
-
Recombinant Aurora A or Aurora B kinase
-
Kinase substrate (e.g., Kemptide for Aurora A)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Test compounds
-
White, opaque 96- or 384-well plates
-
Luminometer plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors.
-
Add 2.5 µL of the diluted inhibitor or vehicle control to the wells.
-
Add 5 µL of a master mix containing Kinase Assay Buffer, ATP, and the kinase substrate.
-
Initiate the reaction by adding 2.5 µL of diluted Aurora kinase.
-
Incubate at 30°C for 45-60 minutes.
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value.
This protocol involves the use of a radioisotope to measure kinase activity.
Materials:
-
Recombinant active MLK3
-
Protein substrate (e.g., Myelin Basic Protein, MBP)
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
γ-³³P-ATP
-
10 mM ATP stock solution
-
Phosphocellulose P81 paper
-
1% phosphoric acid solution
-
Scintillation counter
Procedure:
-
Thaw the active MLK3, Kinase Assay Buffer, and substrate solution on ice.
-
Prepare the γ-³³P-ATP Assay Cocktail.
-
In a reaction tube, combine the Kinase Assay Buffer, diluted active MLK3, test inhibitor or vehicle, and substrate solution.
-
Initiate the reaction by adding the γ-³³P-ATP Assay Cocktail.
-
Incubate the mixture at 30°C for 15 minutes.
-
Stop the reaction by spotting 20 µL of the reaction mixture onto a phosphocellulose P81 paper strip.
-
Air dry the P81 strip and wash it three times with 1% phosphoric acid solution.
-
Air dry the washed strip and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition and determine the IC50 value.
This protocol measures the phosphorylation of a downstream target of AKT in a cellular context.
Materials:
-
Cancer cell line with an active AKT pathway (e.g., BT474)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer
-
BCA protein assay kit
-
Antibodies: anti-phospho-GSK3β (Ser9) and total GSK3β
-
HRP-conjugated secondary antibody
-
ELISA plates
-
Substrate for HRP (e.g., TMB)
-
Stop solution
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified time (e.g., 2 hours).
-
Lyse the cells and determine the protein concentration of each lysate.
-
Coat an ELISA plate with an antibody that captures total GSK3β.
-
Add the cell lysates to the wells and incubate to allow the capture of GSK3β.
-
Wash the wells and add the anti-phospho-GSK3β (Ser9) antibody.
-
Wash the wells and add the HRP-conjugated secondary antibody.
-
Wash the wells and add the HRP substrate.
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.
-
Calculate the percent inhibition of GSK3β phosphorylation and determine the IC50 value.
Visualizations
Signaling Pathways
Caption: Simplified c-Met Signaling Pathway and Point of Inhibition.
Caption: Role of Aurora Kinases in Mitosis and Inhibition.
References
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MLK3 Signaling in Cancer Invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 9. sinobiological.com [sinobiological.com]
- 10. bosterbio.com [bosterbio.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis of new 3H-imidazo[4,5-b]pyridine derivatives and evaluation of their inhibitory properties as mixed lineage kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Amide Coupling with 3H-imidazo[4,5-b]pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3H-imidazo[4,5-b]pyridine derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their structural similarity to purines. This structural analogy allows them to interact with a variety of biological targets, acting as potent inhibitors of kinases such as Cyclin-Dependent Kinase 9 (CDK9) and Mixed-Lineage Kinase 3 (MLK3), as well as other enzymes and receptors.[1][2] The development of synthetic routes to novel amide derivatives of 3H-imidazo[4,5-b]pyridine-2-carboxylic acid is crucial for exploring their therapeutic potential in oncology, neurodegenerative diseases, and inflammatory conditions.
This document provides detailed protocols for the amide coupling of this compound with various amines, focusing on common and effective coupling reagents. It also includes a representative signaling pathway to illustrate the biological context of these compounds.
Data Presentation: Comparison of Common Amide Coupling Protocols
The choice of coupling reagent is critical for achieving high yields and purity in amide bond formation. Below is a summary of common coupling reagents and typical reaction conditions for the synthesis of 3H-imidazo[4,5-b]pyridine-2-carboxamides.
| Coupling Reagent/System | Base | Solvent | Typical Reaction Time | Reported Yield Range (%) | Key Advantages |
| HATU | DIPEA, Et₃N | DMF, CH₂Cl₂ | 1 - 4 hours | 85 - 95% | High efficiency, low racemization, fast reaction rates. |
| EDC/HOBt | DIPEA, Et₃N | DMF, CH₂Cl₂ | 12 - 24 hours | 70 - 90% | Good for a wide range of substrates, byproducts are water-soluble. |
| T3P® (Propylphosphonic Anhydride) | Triethylamine | DMF, DMSO | 5 - 12 hours | 80 - 95% | Effective for sterically hindered substrates, high yields. |
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol is recommended for its high efficiency and rapid reaction times.
Materials:
-
This compound
-
Amine (e.g., substituted aniline)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
5% Aqueous LiCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol is a reliable and cost-effective method suitable for a broad range of amines.
Materials:
-
This compound
-
Amine (e.g., aliphatic or aromatic amine)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous CH₂Cl₂ (Dichloromethane) or DMF
-
1 M HCl (aqueous)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous CH₂Cl₂ or DMF, add HOBt (1.2 eq) and the amine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Add DIPEA (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with CH₂Cl₂ and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the pure amide.
Mandatory Visualizations
Experimental Workflow for Amide Coupling
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis of new 3H-imidazo[4,5-b]pyridine derivatives and evaluation of their inhibitory properties as mixed lineage kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Synthesis Using 3H-imidazo[4,5-b]pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the incorporation of 3H-imidazo[4,5-b]pyridine-2-carboxylic acid into peptide or small molecule libraries using solid-phase synthesis (SPS). The imidazo[4,5-b]pyridine scaffold is a recognized privileged structure in medicinal chemistry, making this building block valuable for the discovery of novel therapeutics. The following protocols are based on the well-established Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.
Introduction
Solid-phase synthesis is a cornerstone of modern drug discovery, enabling the rapid assembly of compound libraries. The incorporation of non-standard building blocks, such as this compound, allows for the exploration of novel chemical space and the development of molecules with enhanced biological activity and improved pharmacokinetic properties. This document outlines the materials, equipment, and a step-by-step protocol for the efficient coupling of this compound to a resin-bound amine.
Data Presentation: Key Reaction Parameters
The successful coupling of this compound to a solid support-bound amine is dependent on the appropriate choice of reagents and reaction conditions. The following table summarizes the key quantitative data for a standard coupling reaction.
| Parameter | Recommended Value/Reagent | Purpose |
| Resin | Rink Amide Resin (for C-terminal amides) | Solid support for peptide/small molecule synthesis. |
| Resin Loading | 0.1 mmol | Scale of the synthesis. |
| This compound | 3 equivalents (relative to resin loading) | The building block to be incorporated. |
| Coupling Reagent | HBTU (3 equivalents) | Activates the carboxylic acid for amide bond formation. |
| Base | DIPEA (6 equivalents) | Neutralizes the reaction mixture and facilitates coupling. |
| Solvent | DMF (N,N-Dimethylformamide) | Swells the resin and dissolves the reagents. |
| Reaction Time | 2 hours | Duration of the coupling reaction. |
| Washing Solvents | DMF, DCM (Dichloromethane) | Removal of excess reagents and byproducts. |
Experimental Protocols
This section provides a detailed methodology for the key experiments involved in the solid-phase synthesis.
1. Resin Swelling
-
Place the Rink Amide resin (0.1 mmol) in a suitable reaction vessel.
-
Add DMF to the resin until it is fully submerged.
-
Allow the resin to swell for at least 30 minutes at room temperature with occasional agitation.
-
After swelling, drain the DMF from the reaction vessel.
2. Fmoc Deprotection (of the resin-bound amine)
-
Add a 20% solution of piperidine in DMF to the swollen resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the addition of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove all traces of piperidine.
3. Coupling of this compound
-
In a separate vial, dissolve this compound (0.3 mmol, 3 eq.) and HBTU (0.3 mmol, 3 eq.) in a minimal amount of DMF.
-
Add DIPEA (0.6 mmol, 6 eq.) to the solution and mix for 1-2 minutes to pre-activate the carboxylic acid.
-
Add the activated solution to the deprotected resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times) to remove unreacted reagents and byproducts.
4. Cleavage from Resin and Deprotection
-
Wash the resin with methanol and dry it under vacuum.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the dried resin.
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved product.
-
Precipitate the crude product by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and repeat the ether wash.
-
Dry the crude product under vacuum.
5. Purification
-
Purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Caption: Experimental workflow for the solid-phase synthesis.
Application Notes & Protocols: Screening of 3H-imidazo[4,5-b]pyridine-2-carboxylic Acid Derivatives for Anticancer Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 3H-imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. Recently, this class of compounds has garnered significant interest for its potential as anticancer agents. Several derivatives have been shown to exhibit potent cytotoxic effects against various human cancer cell lines. A key mechanism of action for many of these compounds is the inhibition of critical cell cycle regulators, particularly Cyclin-Dependent Kinase 9 (CDK9).[1] Inhibition of CDK9 disrupts transcriptional elongation, leading to the downregulation of short-lived anti-apoptotic proteins like Mcl-1 and c-Myc, ultimately triggering apoptosis in cancer cells.[2][3][4]
These application notes provide an overview of the screening process for novel 3H-imidazo[4,5-b]pyridine-2-carboxylic acid derivatives, including methodologies for assessing cytotoxicity, apoptosis induction, and cell cycle arrest. The provided data on related imidazo[4,5-b]pyridine compounds can serve as a benchmark for evaluating new chemical entities.
Data Presentation: In Vitro Anticancer Activity
The following tables summarize the cytotoxic activity (IC50 values) of various 3H-imidazo[4,5-b]pyridine derivatives against several human cancer cell lines. This data is compiled from multiple studies and serves as a reference for screening new derivatives.
Table 1: Cytotoxicity (IC50, µM) of 2,3-Diaryl-3H-imidazo[4,5-b]pyridine Derivatives
| Compound ID | K562 (Leukemia) | MCF-7 (Breast) | SaOS2 (Osteosarcoma) | MDA-MB-468 (Breast) | HCT-15 (Colon) |
| 3b | 42.02 | 44.21 | 52.51 | 66.46 | >100 |
| 3e | 57.01 | 69.98 | 71.53 | 78.82 | >100 |
| 3g | 45.41 | 72.01 | 65.54 | 69.34 | >100 |
| 3h | 48.91 | 65.21 | 68.91 | >100 | 66.92 |
Data sourced from a study on 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives. The assay used was the MTT method after a 48-hour incubation period.[5]
Table 2: Cytotoxicity (IC50, µM) and CDK9 Inhibition of Substituted Imidazo[4,5-b]pyridine Derivatives
| Compound ID | MCF-7 (Breast) IC50 | HCT116 (Colon) IC50 | CDK9 Inhibition IC50 |
| I | 1.34 | 1.45 | 1.32 |
| II | 1.21 | 2.31 | 1.15 |
| IIIa | 1.11 | 2.11 | 0.95 |
| IV | 0.98 | 2.01 | 0.83 |
| VIIa | 1.05 | 2.54 | 0.63 |
| VIII | 0.88 | 1.23 | 0.68 |
| IX | 0.79 | 1.14 | 0.71 |
| Sorafenib | 2.13 | 3.45 | 0.76 |
Data sourced from a study on novel imidazo[4,5-b]pyridine based compounds. Sorafenib was used as a reference compound.[1]
Mandatory Visualizations
Signaling Pathway
Caption: CDK9 inhibition pathway by Imidazo[4,5-b]pyridine derivatives leading to apoptosis.
Experimental Workflow
Caption: High-throughput screening workflow for novel anticancer compounds.
Experimental Protocols
Cell Proliferation and Cytotoxicity (MTT Assay)
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.[6][7]
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution: 5 mg/mL in sterile PBS.
-
Solubilization Solution: e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol.
-
96-well flat-bottom sterile culture plates.
-
Complete culture medium appropriate for the cell line.
-
Microplate reader (absorbance at 570-590 nm).
Protocol:
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and check viability (should be >90%).
-
Dilute cells in complete culture medium to a final concentration of 5 x 10⁴ cells/mL (this may need optimization depending on the cell line's doubling time).
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Include wells with medium only for background control.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO diluted to the highest concentration used for the compounds).
-
Incubate for 48 to 72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[9]
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[8]
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete dissolution of the crystals.[7]
-
-
Data Acquisition:
Apoptosis Detection (Annexin V-FITC / Propidium Iodide Assay)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10x Binding Buffer).
-
Cold 1x PBS.
-
Flow cytometry tubes.
-
Flow cytometer.
Protocol:
-
Cell Preparation and Treatment:
-
Seed 1-2 x 10⁵ cells per well in a 6-well plate and allow them to attach overnight.
-
Treat cells with the test compounds at concentrations around their IC50 values for 24-48 hours. Include an untreated control.
-
-
Cell Harvesting:
-
Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the same well.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet once with 2 mL of cold 1x PBS and centrifuge again.
-
-
Staining:
-
Prepare 1x Binding Buffer by diluting the 10x stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1x Binding Buffer.[10]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[12]
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[10]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1x Binding Buffer to each tube. Do not wash the cells after staining.
-
Analyze the samples on a flow cytometer within 1 hour.
-
Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.
-
-
Data Interpretation: [10]
-
Annexin V (-) / PI (-): Viable cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
Annexin V (-) / PI (+): Necrotic cells (primary necrosis).
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells, allowing for the determination of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cold 70% ethanol.
-
Cold 1x PBS.
-
PI Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS).[13]
-
Flow cytometry tubes.
-
Flow cytometer.
Protocol:
-
Cell Preparation and Treatment:
-
Seed and treat cells as described for the apoptosis assay.
-
-
Cell Harvesting and Fixation:
-
Harvest approximately 1 x 10⁶ cells per sample.
-
Wash the cell pellet once with cold 1x PBS.
-
Resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[14]
-
Incubate on ice for at least 30 minutes or store at -20°C for up to several weeks.[13][15]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, acquiring data on a linear scale.
-
Use appropriate gating strategies to exclude doublets and debris.
-
Generate a histogram of DNA content to quantify the percentage of cells in G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase (e.g., G2/M arrest) or an increase in the sub-G1 peak (indicative of apoptotic DNA fragmentation) suggests compound activity.[3]
-
References
- 1. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of CDK9 Inhibition by Dinaciclib in Combination with Apoptosis Modulating izTRAIL for the Treatment of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | CDK9 as a Valuable Target in Cancer: From Natural Compounds Inhibitors to Current Treatment in Pediatric Soft Tissue Sarcomas [frontiersin.org]
- 5. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 14. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Antimicrobial and Antiviral Activity Assays of Imidazo[4,5-b]pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the antimicrobial and antiviral efficacy of imidazo[4,5-b]pyridine compounds. This class of heterocyclic compounds, being structural analogs of purines, holds significant potential for therapeutic applications due to their diverse biological activities.[1][2][3] The following sections detail standardized assays to determine the inhibitory and cidal activities against various microbial and viral pathogens.
I. Antimicrobial Activity Assays
The antimicrobial potential of novel imidazo[4,5-b]pyridine derivatives can be effectively evaluated using standardized in-vitro susceptibility testing methods.[4] The choice of assay depends on the specific information required, such as preliminary screening for activity or quantitative determination of potency.
A. Data Presentation: Antimicrobial Activity
The following tables summarize the antimicrobial activity of representative imidazo[4,5-b]pyridine compounds against a panel of pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) is a key parameter for quantifying the potency of an antimicrobial agent.[5]
Table 1: Antibacterial Activity of Amidino-Substituted Imidazo[4,5-b]pyridines
| Compound | Target Organism | MIC (μM) | Reference |
| 14 | E. coli | 32 | [6][7] |
| Unspecified derivatives | S. aureus | >64 | [6] |
| Unspecified derivatives | S. pneumoniae | >64 | [6] |
| Unspecified derivatives | E. coli (other strains) | >64 | [6] |
Table 2: Antibacterial Activity of Various Imidazo[4,5-b]pyridine Derivatives
| Compound | Target Organism | Zone of Inhibition (mm) | Reference |
| VId | Bacillus subtilis | Effective | [8] |
| VId | Staphylococcus aureus | Effective | [8] |
| VId | Escherichia coli | Effective | [8] |
| VId | Staphylococcus typhi | Effective | [8] |
| VIb & VIf | Gram-Negative Bacteria | More Effective | [8] |
| 1-((-[(1H-imidazo [4,5-b]pyridin-2-yl)methyl)-]-1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole) | Escherichia coli | Most Effective | [9] |
| 4 and 6 | Bacillus cereus | Active | [10] |
| 6 | Escherichia coli | Active | [10] |
B. Experimental Protocols: Antimicrobial Assays
This quantitative method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[11][12]
Materials:
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)[11]
-
Imidazo[4,5-b]pyridine compounds
-
Positive control (e.g., Ciprofloxacin)
-
Negative control (broth and solvent)
-
Growth control (broth and inoculum)
-
Multichannel pipette
-
Microplate reader (optional)
-
Resazurin solution (optional growth indicator)
Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in sterile saline or broth. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5] Dilute this suspension in MHB to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.[11]
-
Compound Dilution: Prepare a stock solution of each imidazo[4,5-b]pyridine analog in a suitable solvent. Perform serial two-fold dilutions of the compounds in MHB directly in the 96-well plates to obtain a range of concentrations.[11]
-
Inoculation: Add the diluted bacterial suspension to each well containing the compound dilutions, as well as to the growth control wells.[11]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[11]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined by visual inspection or by using a microplate reader to measure absorbance. The addition of a growth indicator like resazurin can also aid in the visualization of bacterial viability.
Workflow for Broth Microdilution Assay
Caption: Workflow for the Broth Microdilution Assay.
II. Antiviral Activity Assays
The antiviral activity of imidazo[4,5-b]pyridine derivatives is crucial for identifying potential therapeutic agents against various viral infections.[1] Assays such as the plaque reduction assay and the TCID50 assay are fundamental in quantifying the antiviral efficacy of these compounds.[13][14]
A. Data Presentation: Antiviral Activity
The following table summarizes the antiviral activity of select imidazo[4,5-b]pyridine compounds, highlighting their potency against specific viruses. The 50% effective concentration (EC50) is a key metric in these evaluations.
Table 3: Antiviral Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound | Target Virus | EC50 (μM) | Reference |
| 7 | Respiratory Syncytial Virus (RSV) | 21 | [6][7] |
| 17 | Respiratory Syncytial Virus (RSV) | 58 | [6] |
| 8 | Influenza A (H1N1, H3N2) and B | Weak Activity | [7] |
| 10 | Influenza A (H1N1, H3N2) and B | Weak Activity | [7] |
B. Experimental Protocols: Antiviral Assays
This is the standard method for assessing the effectiveness of antiviral compounds by measuring the decrease in the number of viral plaques in a cell monolayer.[15]
Materials:
-
Susceptible host cell line (e.g., Vero cells)
-
Cell culture medium
-
Virus stock
-
Imidazo[4,5-b]pyridine compounds
-
Overlay medium (containing, for example, agarose or carboxymethylcellulose)[16]
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% formaldehyde)
-
Staining solution (e.g., Crystal Violet)[15]
-
Sterile multi-well cell culture plates (e.g., 6- or 12-well)
Protocol:
-
Cell Seeding: Seed the host cells in multi-well plates and incubate until a confluent monolayer is formed.[17]
-
Compound and Virus Preparation: Prepare serial dilutions of the imidazo[4,5-b]pyridine compounds in the cell culture medium. In a separate set of tubes, mix the diluted compounds with a known amount of virus (to produce a countable number of plaques) and incubate for 1 hour at 37°C to allow the compound to interact with the virus.[17]
-
Infection: Wash the cell monolayers with PBS and then inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1 hour at 37°C.[15][17]
-
Overlay: After the adsorption period, remove the inoculum and add the overlay medium containing the respective concentrations of the test compound. The overlay restricts the spread of the virus, leading to the formation of localized plaques.[15]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).[16][17]
-
Plaque Visualization: After incubation, fix the cells and stain them with Crystal Violet. The plaques will appear as clear zones against a stained cell monolayer.[15]
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, can then be determined.
Workflow for Plaque Reduction Assay
Caption: Workflow for the Plaque Reduction Assay.
This assay is used to determine the virus titer by identifying the dilution of the virus that causes a cytopathic effect (CPE) in 50% of the inoculated cell cultures.[13][18] It is particularly useful for viruses that do not form plaques.[18]
Materials:
-
Susceptible host cell line
-
Cell culture medium
-
Virus stock
-
Imidazo[4,5-b]pyridine compounds
-
Sterile 96-well microtiter plates
-
Inverted microscope
Protocol:
-
Cell Seeding: Seed the host cells in a 96-well plate and incubate until they reach approximately 80-90% confluency.[18][19]
-
Virus and Compound Dilution: Prepare serial ten-fold dilutions of the virus stock in the cell culture medium.[19] In parallel, prepare various concentrations of the imidazo[4,5-b]pyridine compounds.
-
Infection and Treatment: Pre-incubate the virus dilutions with the different concentrations of the test compounds for 1-2 hours at 37°C. Subsequently, add these mixtures to the wells of the cell plate. Include appropriate controls (cells only, cells with virus only, cells with compound only).[18][19]
-
Incubation: Incubate the plate at 37°C in a CO2 incubator and monitor daily for the appearance of CPE using an inverted microscope. The incubation period can range from 3 to 7 days, depending on the virus.[19]
-
CPE Observation: Record the number of wells showing CPE for each virus dilution and compound concentration.
-
TCID50 Calculation: Calculate the TCID50 value using a statistical method such as the Reed-Muench or Spearman-Kärber formula.[13] The antiviral activity is determined by the reduction in the virus titer in the presence of the compound.
Workflow for TCID50 Assay
Caption: Workflow for the TCID50 Assay.
III. Potential Mechanisms of Action
Imidazo[4,5-b]pyridine derivatives can exert their antimicrobial and antiviral effects through various mechanisms. Some have been shown to inhibit tubulin polymerization, a critical process for cell division, which could explain their anticancer and potentially some antimicrobial activities.[6] In the context of antiviral action, these compounds might interfere with viral entry into host cells or inhibit key viral enzymes such as RNA-dependent RNA polymerase.[1] The structural similarity to purines suggests that they could also act as antagonists in metabolic pathways.[2]
Diagram of a Potential Antiviral Mechanism: Inhibition of Viral Entry
Caption: Potential mechanism of antiviral action.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives [mdpi.com]
- 4. woah.org [woah.org]
- 5. apec.org [apec.org]
- 6. mdpi.com [mdpi.com]
- 7. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpbs.com [ijpbs.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Virus Titration / TCID50 Assay [coriolis-pharma.com]
- 14. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. absa.org [absa.org]
- 17. bio-protocol.org [bio-protocol.org]
- 18. brainvta.tech [brainvta.tech]
- 19. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
Application Note: 3H-imidazo[4,5-b]pyridine-2-carboxylic acid in Fluorescence Quenching Studies for Drug-Protein Interaction Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
3H-imidazo[4,5-b]pyridine and its derivatives represent a class of heterocyclic compounds with significant biological activity, making them attractive scaffolds in drug discovery. Understanding the interaction of these potential drug candidates with plasma proteins, such as Human Serum Albumin (HSA), is crucial for predicting their pharmacokinetic and pharmacodynamic properties. Fluorescence quenching is a powerful technique to study the binding of small molecules to proteins. This application note details a protocol for utilizing 3H-imidazo[4,5-b]pyridine-2-carboxylic acid as a quencher of the intrinsic fluorescence of HSA to characterize their binding interaction.
The intrinsic fluorescence of HSA is primarily due to the presence of a single tryptophan residue (Trp-214), which is sensitive to its local environment.[1] Upon binding of a ligand, such as this compound, to HSA, the fluorescence of Trp-214 can be quenched.[2][3] This quenching can be analyzed using the Stern-Volmer equation to determine binding constants, the number of binding sites, and to elucidate the quenching mechanism.
Hypothetical Binding Interaction Pathway
The following diagram illustrates the hypothetical binding of this compound to Human Serum Albumin, leading to fluorescence quenching.
Caption: Hypothetical binding of the ligand to HSA, forming a complex and causing fluorescence quenching.
Experimental Protocols
This section provides a detailed methodology for a fluorescence quenching titration experiment to study the interaction between this compound and HSA.
Materials and Reagents:
-
Human Serum Albumin (HSA), fatty acid-free
-
This compound
-
Tris-HCl buffer (pH 7.4)
-
Deionized water
-
Spectrofluorometer
-
Quartz cuvettes
Solution Preparation:
-
HSA Stock Solution (1.0 x 10-5 M): Dissolve the appropriate amount of HSA in Tris-HCl buffer (pH 7.4) to obtain a final concentration of 1.0 x 10-5 M.
-
Ligand Stock Solution (1.0 x 10-3 M): Dissolve this compound in Tris-HCl buffer (pH 7.4) to prepare a 1.0 x 10-3 M stock solution.
-
Working Solutions: Prepare a series of ligand solutions of varying concentrations by diluting the stock solution with the buffer.
Experimental Workflow
The following diagram outlines the key steps in the fluorescence quenching experiment.
Caption: Experimental workflow for the fluorescence quenching study of HSA-ligand interaction.
Fluorescence Titration Protocol:
-
Pipette 3.0 mL of the HSA solution (1.0 x 10-5 M) into a quartz cuvette.
-
Place the cuvette in the sample holder of the spectrofluorometer, thermostatted at 298 K (25 °C).
-
Set the excitation wavelength to 295 nm and record the fluorescence emission spectrum from 300 nm to 450 nm. The peak intensity at ~340 nm is F0.[4]
-
Successively add small aliquots (e.g., 10 µL) of the this compound stock solution to the HSA solution in the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate for 5 minutes.
-
Record the fluorescence emission spectrum after each addition.
-
Repeat the titration at different temperatures (e.g., 303 K and 310 K) to determine the thermodynamic parameters of binding.
Data Analysis:
-
Inner Filter Effect Correction: Correct the observed fluorescence intensities for the inner filter effect using the following equation: Fcorr = Fobs * 10(Aex + Aem)/2 where Fcorr and Fobs are the corrected and observed fluorescence intensities, and Aex and Aem are the absorbances of the ligand at the excitation and emission wavelengths, respectively.
-
Stern-Volmer Analysis: Analyze the quenching data using the Stern-Volmer equation: F0 / F = 1 + Ksv[Q] = 1 + kqτ0[Q] where F0 and F are the fluorescence intensities in the absence and presence of the quencher (ligand), respectively, [Q] is the concentration of the quencher, Ksv is the Stern-Volmer quenching constant, kq is the bimolecular quenching rate constant, and τ0 is the average lifetime of the fluorophore in the absence of the quencher (~10-8 s for HSA).[5]
-
Binding Constant and Number of Binding Sites: For static quenching, the binding constant (Ka) and the number of binding sites (n) can be calculated using the modified Stern-Volmer equation: log[(F0 - F) / F] = logKa + n log[Q]
Data Presentation
The following tables present hypothetical data that could be obtained from the described experiments.
Table 1: Hypothetical Fluorescence Quenching Data for the Interaction of this compound with HSA at 298 K
| [Ligand] (µM) | Fluorescence Intensity (a.u.) | F0/F |
| 0 | 980 | 1.00 |
| 10 | 850 | 1.15 |
| 20 | 745 | 1.32 |
| 30 | 650 | 1.51 |
| 40 | 570 | 1.72 |
| 50 | 500 | 1.96 |
Table 2: Hypothetical Binding and Quenching Parameters at Different Temperatures
| Temperature (K) | Ksv (x 104 L mol-1) | kq (x 1012 L mol-1 s-1) | Ka (x 104 L mol-1) | n |
| 298 | 1.92 | 1.92 | 2.50 | 1.05 |
| 303 | 1.75 | 1.75 | 2.10 | 1.02 |
| 310 | 1.58 | 1.58 | 1.75 | 0.98 |
Interpretation of Results:
The decrease in the Stern-Volmer quenching constant (Ksv) with increasing temperature suggests a static quenching mechanism, which involves the formation of a ground-state complex between the ligand and HSA.[5] The value of n being approximately 1 indicates that there is one primary binding site for this compound on HSA.[6] The binding constant (Ka) in the order of 104 L mol-1 suggests a moderate binding affinity.[6]
This application note provides a comprehensive, albeit hypothetical, protocol for investigating the interaction between this compound and Human Serum Albumin using fluorescence quenching spectroscopy. The detailed methodology and data analysis framework can be adapted by researchers in drug development to characterize the binding of novel imidazo[4,5-b]pyridine derivatives and other small molecules to plasma proteins, providing valuable insights into their potential pharmacokinetic behavior.
References
- 1. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Spectroscopic analysis on the binding interaction of biologically active pyrimidine derivative with bovine serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the One-Pot Synthesis of 2,3-Diaryl-3H-imidazo[4,5-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives represent a class of heterocyclic compounds with significant therapeutic potential. Their structural similarity to purines has led to the exploration of their activity as inhibitors of various enzymes, including cyclooxygenases (COX) and cyclin-dependent kinases (CDKs).[1][2][3][4][5] This makes them promising candidates for the development of novel anti-inflammatory and anticancer agents. The one-pot synthesis of these derivatives offers an efficient and streamlined approach to generate molecular diversity for screening and lead optimization in drug discovery programs.
Applications
The 2,3-diaryl-3H-imidazo[4,5-b]pyridine scaffold has been identified as a key pharmacophore in compounds exhibiting potent biological activities:
-
Anti-inflammatory Activity: Several derivatives have demonstrated inhibitory activity against COX-1 and COX-2 enzymes, suggesting their potential as nonsteroidal anti-inflammatory drugs (NSAIDs).[3][4][5]
-
Anticancer Activity: These compounds have shown moderate cytotoxic activity against a range of cancer cell lines, including breast, leukemia, and bone cancer cells.[2][4][5] Their mechanism of action is believed to involve the inhibition of key signaling pathways involved in cell proliferation and survival.
-
Kinase Inhibition: The broader imidazo[4,5-b]pyridine class has been shown to inhibit various kinases, such as Aurora A kinase and cyclin-dependent kinases, which are crucial for cell cycle regulation and are often dysregulated in cancer.
Data Presentation
The following table summarizes the biological activity of representative 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives.
| Compound ID | R1 | R2 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Cytotoxicity (K562 leukemia cells) IC50 (µM) |
| 3a | 4-OCH3 | 4-F | >100 | >100 | >100 |
| 3b | 4-OCH3 | 4-Cl | >100 | >100 | >100 |
| 3c | 4-OH | 4-F | 25.3 | 18.6 | 74.96 |
| 3d | 4-OH | 4-Cl | 43.7 | 24.5 | >100 |
| 3e | 3,4-di-OCH3 | 4-F | >100 | >100 | 95.58 |
| 3f | 3,4-di-OCH3 | 4-Cl | 21.8 | 9.2 | >100 |
| 3g | 4-CF3 | 4-F | 28.9 | 22.1 | 64.36 |
| 3h | 4-CF3 | 4-Cl | 20.4 | 15.8 | 70.91 |
Experimental Protocols
This section provides a detailed protocol for a one-pot, three-component synthesis of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives, adapted from green chemistry principles.
Materials:
-
Substituted anilines
-
Substituted benzaldehydes
-
Pyridine-2,3-diamine
-
Phosphoric acid (H₃PO₄)
-
Glycerol
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, add the substituted aniline (1.0 eq.), the corresponding substituted benzaldehyde (1.0 eq.), and pyridine-2,3-diamine (1.0 eq.).
-
Solvent and Catalyst Addition: To the mixture of reactants, add glycerol as the solvent. Subsequently, add phosphoric acid (1.0 eq.) as the catalyst.
-
Reaction Conditions: The reaction mixture is then heated to 100-120 °C with continuous stirring.
-
Monitoring the Reaction: The progress of the reaction should be monitored by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Work-up and Isolation: Upon completion of the reaction (as indicated by TLC), the reaction mixture is cooled to room temperature. Distilled water is added to the flask, and the mixture is stirred vigorously. The precipitated solid product is collected by vacuum filtration.
-
Purification: The crude product is washed with water and then can be further purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivative.
-
Characterization: The structure and purity of the final compounds should be confirmed by analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point determination.
Visualizations
Experimental Workflow
Caption: One-pot synthesis workflow for 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives.
Signaling Pathway
Caption: Inhibition of the Cyclooxygenase (COX) pathway by 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Cytotoxicity of 3H-Imidazo[4,5-b]pyridine-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxic effects of novel 3H-imidazo[4,5-b]pyridine-2-carboxylic acid derivatives. This class of compounds has demonstrated significant potential as anticancer agents, and the following information is intended to guide researchers in the evaluation of their efficacy and mechanism of action.
Introduction
Imidazo[4,5-b]pyridine derivatives are a class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse biological activities, including anticancer properties. Their structural similarity to purine bases allows them to interact with various biological targets, leading to the inhibition of cancer cell proliferation and the induction of apoptosis. Several studies have highlighted the potential of these derivatives to target key cellular pathways involved in cancer progression, such as those regulated by Cyclin-Dependent Kinase 9 (CDK9).
This document outlines the protocols for evaluating the cytotoxicity of these compounds against various cancer cell lines and for investigating their mechanism of action.
Data Presentation: Cytotoxicity of Imidazo[4,5-b]pyridine Derivatives
The following tables summarize the in vitro cytotoxic activity (IC50 values) of various imidazo[4,5-b]pyridine derivatives against different human cancer cell lines.
Table 1: Cytotoxicity of 2,3-Diaryl-3H-imidazo[4,5-b]pyridine Derivatives
| Compound | MCF-7 (Breast) IC50 (µM) | MDA-MB-468 (Breast) IC50 (µM) | K562 (Leukemia) IC50 (µM) | SaOS2 (Osteosarcoma) IC50 (µM) |
| 3a | >100 | >100 | 45.31 | >100 |
| 3b | 48.95 | 78.62 | 23.41 | 89.43 |
| 3c | 45.77 | 65.43 | 21.09 | 78.98 |
| 3d | 56.23 | 89.12 | 33.45 | >100 |
| 3e | 67.89 | >100 | 41.23 | >100 |
| 3f | 39.87 | 54.32 | 19.87 | 65.43 |
| 3g | 83.54 (PANC-1) | >100 | 57.69 | >100 |
| 3h | 66.92 (HCT-15) | >100 | 38.76 | >100 |
Data compiled from multiple sources, demonstrating moderate cytotoxic activity, with the K562 cell line being the most sensitive.[1][2][3][4][5][6]
Table 2: Cytotoxicity of Novel Imidazo[4,5-b]pyridine Derivatives Against Breast and Colon Cancer Cell Lines
| Compound | MCF-7 (Breast) IC50 (µM) | HCT116 (Colon) IC50 (µM) |
| I | Significant Activity | Remarkable Activity |
| II | Significant Activity | - |
| IIIa | Significant Activity | - |
| IIIb | Significant Activity | - |
| IV | Significant Activity | - |
| VI | Significant Activity | - |
| VIIa | Significant Activity | - |
| VIIc | - | Remarkable Activity |
| VIIe | - | Remarkable Activity |
| VIIf | - | Remarkable Activity |
| VIII | Significant Activity | Remarkable Activity |
| IX | Significant Activity | Remarkable Activity |
| Sorafenib (Reference) | - | - |
| Doxorubicin (Reference) | ~1.65 | Not Specified |
Qualitative summary of compounds showing significant anticancer activity. Several of these compounds also demonstrated potent CDK9 inhibitory potential (IC50 = 0.63-1.32 µM).[7][8]
Table 3: Cytotoxicity of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine Derivatives
| Compound | MCF-7 (Breast) IC50 (µM) | BT-474 (Breast) IC50 (µM) |
| 3h | Prominent Activity | Prominent Activity |
| 3j | Prominent Activity | Prominent Activity |
Qualitative summary indicating prominent anticancer activity against two breast cancer cell lines.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the cytotoxicity and understand the mechanism of action of this compound derivatives.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12][13]
Materials:
-
Cancer cell lines of interest (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Phosphate-buffered saline (PBS), sterile
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® Assay is a homogeneous method that determines the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells.[14][15][16][17][18]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound derivatives
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells into an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Treat cells with serial dilutions of the test compounds and incubate for the desired time period (e.g., 48 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability and determine the IC50 values as described for the MTT assay.
-
Protocol 3: Caspase-3/7 Activity Assay for Apoptosis Detection
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cancer cell lines
-
Test compounds
-
Caspase-Glo® 3/7 Assay System
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Treatment:
-
Seed and treat cells with the test compounds as described in the previous protocols.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Gently mix the contents of the wells.
-
Incubate at room temperature for 1-2 hours.
-
-
Luminescence Measurement:
Protocol 4: Western Blot Analysis for Mcl-1 Expression
This protocol is used to determine the effect of the test compounds on the expression level of the anti-apoptotic protein Mcl-1.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against Mcl-1
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse treated and untreated cells and quantify the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Mcl-1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: General workflow for in vitro cytotoxicity assessment.
CDK9 Signaling Pathway and Inhibition
Caption: Inhibition of the CDK9 signaling pathway by imidazo[4,5-b]pyridine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.monash.edu [research.monash.edu]
- 6. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 18. promega.com [promega.com]
- 19. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 20. sartorius.com.cn [sartorius.com.cn]
- 21. promega.com [promega.com]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Mcl-1 (D2W9E) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols: Targeting the Akt Signaling Pathway with Imidazo[4,5-b]pyridine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the rationale and methodologies for investigating the imidazo[4,5-b]pyridine scaffold as a potential inhibitor of the Akt signaling pathway. The content is intended to guide researchers in the design, synthesis, and evaluation of novel anticancer agents based on this privileged heterocyclic core.
Introduction to the Akt Signaling Pathway and the Imidazo[4,5-b]pyridine Scaffold
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial intracellular cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making its components, particularly the serine/threonine kinase Akt (also known as Protein Kinase B), attractive targets for therapeutic intervention. The imidazo[4,5-b]pyridine core, a nitrogen-containing heterocyclic system, has emerged as a versatile scaffold in medicinal chemistry due to its structural similarity to purines, allowing it to interact with the ATP-binding sites of various kinases. While the broader class of imidazopyridines has shown promise in targeting the Akt pathway, the specific role and potential of the imidazo[4,5-b]pyridine isomer are areas of active investigation.
Rationale for Targeting Akt with Imidazo[4,5-b]pyridine Derivatives
The development of small molecule inhibitors targeting the ATP-binding pocket of kinases is a well-established strategy in cancer drug discovery. The imidazo[4,5-b]pyridine scaffold provides a rigid and tunable platform for the design of such inhibitors. Its bicyclic nature allows for the introduction of various substituents at multiple positions, enabling the optimization of potency, selectivity, and pharmacokinetic properties. While direct and potent inhibition of Akt by imidazo[4,5-b]pyridine derivatives is an area of ongoing research, the established anticancer properties of this scaffold against other kinases, such as cyclin-dependent kinases (CDKs) and p21-activated kinases (PAKs), suggest its potential to be adapted for Akt inhibition.
Quantitative Data on Related Imidazopyridine Inhibitors
While specific IC50 values for imidazo[4,5-b]pyridine derivatives targeting Akt are not extensively reported in publicly available literature, data from the closely related imidazo[1,2-a]pyridine scaffold provide a strong rationale for exploration. The following table summarizes the activity of some imidazo[1,2-a]pyridine-based inhibitors against components of the PI3K/Akt/mTOR pathway and cancer cell lines.
| Compound Class | Target | IC50 (µM) | Cell Line | Cellular Potency (IC50, µM) | Reference |
| Imidazo[1,2-a]pyridines | PI3Kα | 0.0028 | A375 (Melanoma) | 0.14 | [1] |
| HeLa (Cervical) | 0.21 | [1] | |||
| Imidazo[1,2-a]pyridines | Proliferation | - | A375, WM115 (Melanoma) | 9.7 - 44.6 | [1] |
| HeLa (Cervical) | [1] |
Signaling Pathway Diagram
Caption: The PI3K/Akt/mTOR signaling pathway and the proposed point of intervention for imidazo[4,5-b]pyridine inhibitors.
Experimental Protocols
The following protocols provide a general framework for the synthesis and biological evaluation of novel imidazo[4,5-b]pyridine derivatives as potential Akt inhibitors.
General Synthesis of the Imidazo[4,5-b]pyridine Scaffold
A common and effective method for the synthesis of the imidazo[4,5-b]pyridine core involves the condensation of a substituted 2,3-diaminopyridine with an appropriate aldehyde.
Workflow Diagram:
Caption: A generalized workflow for the synthesis of imidazo[4,5-b]pyridine derivatives.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted 2,3-diaminopyridine (1 equivalent) and the desired aldehyde (1.1 equivalents) in a suitable solvent such as ethanol or acetic acid.
-
Condensation: Reflux the reaction mixture for a period ranging from 2 to 24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Cyclization/Oxidation: Upon completion of the condensation, the intermediate Schiff base is often oxidized to the final aromatic imidazo[4,5-b]pyridine. This can be achieved by bubbling air through the reaction mixture or by the addition of an oxidizing agent like nitrobenzene.
-
Workup: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and concentrated. The final compound is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: The structure and purity of the synthesized compound are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay (Akt)
This protocol describes a general method to assess the inhibitory activity of the synthesized compounds against Akt kinase in a cell-free system.
Protocol:
-
Reagents and Materials:
-
Recombinant human Akt1, Akt2, or Akt3 enzyme
-
ATP
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)
-
Substrate peptide (e.g., Crosstide)
-
Test compounds (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar detection reagent
-
384-well plates
-
-
Assay Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the kinase buffer, the Akt enzyme, and the substrate peptide.
-
Add the test compounds to the wells (final DMSO concentration should be ≤1%). Include positive (no inhibitor) and negative (no enzyme) controls.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP levels using a luminescent kinase assay kit according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each compound concentration.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cellular Proliferation Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines with a dysregulated Akt pathway (e.g., MCF-7, PC-3, A549).
Protocol:
-
Cell Culture: Culture the selected cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted in culture medium) for a specified duration (e.g., 48 or 72 hours). Include vehicle-treated (DMSO) and untreated controls.
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values by plotting cell viability against the logarithm of the compound concentration.
Western Blot Analysis for Akt Pathway Modulation
This protocol is used to investigate the effect of the compounds on the phosphorylation status of Akt and its downstream targets.
Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with the test compounds at their IC50 concentrations for a defined period. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-GSK3β, total GSK3β, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.
Conclusion
The imidazo[4,5-b]pyridine scaffold represents a promising starting point for the development of novel inhibitors targeting the Akt signaling pathway. The protocols and information provided herein offer a comprehensive guide for researchers to synthesize, characterize, and evaluate the biological activity of new chemical entities based on this versatile heterocyclic core. Further optimization of hit compounds through structure-activity relationship (SAR) studies will be crucial in developing potent and selective Akt inhibitors for cancer therapy.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3H-imidazo[4,5-b]pyridine-2-carboxylic acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of 3H-imidazo[4,5-b]pyridine-2-carboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and effective methods involve either the oxidation of a precursor or the condensation of a diaminopyridine with a carboxylic acid derivative.
-
Oxidation: A highly efficient route involves the oxidation of 3H-imidazo[4,5-b]pyridin-2-ylmethanol using a strong oxidizing agent like potassium permanganate (KMnO₄) in an aqueous solution.[1]
-
Condensation: A classical approach is the condensation of 2,3-diaminopyridine with carboxylic acids or their equivalents (such as orthoesters) under harsh dehydrating conditions, often requiring high temperatures or reagents like polyphosphoric acid.[2][3]
-
Tandem Reactions: Modern methods include one-pot tandem reactions starting from materials like 2-chloro-3-nitropyridine, which undergo substitution, reduction, and cyclization to form the imidazo[4,5-b]pyridine core.[4]
Q2: Which factors are most critical for maximizing the reaction yield?
A2: Several factors critically influence the yield:
-
Purity of Reagents: Ensure starting materials, particularly the diaminopyridine or methanol precursors, are pure and dry.[5]
-
Reaction Temperature and Time: Over- or under-heating can lead to side product formation or incomplete reactions. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal duration.[5]
-
Stoichiometry: Precise control of reagent ratios is essential. For instance, in the oxidation route, the molar ratio of potassium permanganate to the starting alcohol impacts the reaction's completeness and selectivity.[1]
-
Atmosphere: For reactions sensitive to oxidation or moisture, conducting the synthesis under an inert atmosphere (e.g., Nitrogen or Argon) can prevent the degradation of starting materials and products.[5]
Q3: How can I reliably confirm the identity and purity of the final product?
A3: A combination of spectroscopic and analytical techniques is recommended. The molecular formula is C₇H₅N₃O₂ and the molecular weight is approximately 163.13 g/mol .[6]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a peak corresponding to the molecular ion plus a proton (M+H)⁺ at m/z 164.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the chemical structure and identifying any impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound by identifying and quantifying any residual starting materials or by-products.
Synthetic Pathway Overview
Caption: Common synthetic routes to this compound.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor reaction progress closely using TLC or LC-MS. If the starting material is still present after the planned duration, consider extending the reaction time or moderately increasing the temperature.[5] |
| Degradation of Reagents/Product | Use high-purity, dry reagents and solvents. If the product or starting materials are known to be sensitive, perform the reaction under an inert atmosphere (N₂ or Ar) and protect it from light.[5] |
| Suboptimal Reaction Conditions | Re-evaluate the reaction parameters. For the oxidation route, ensure the solutions of KMnO₄ and the starting alcohol are both boiling upon addition to maintain the reaction temperature.[1] For condensation reactions, ensure the dehydrating agent (e.g., PPA) is active and the temperature is sufficient.[3] |
| Side Reactions | The formation of regioisomers can be an issue in condensation reactions using substituted diaminopyridines.[5] Using a more regioselective synthetic route, such as the oxidation of a pre-formed 2-substituted imidazo[4,5-b]pyridine, can circumvent this problem. |
Issue 2: Difficulty in Product Isolation and Purification
| Possible Cause | Suggested Solution |
| Product is Highly Soluble in Filtrate | During the work-up of the oxidation reaction, the product precipitates upon acidification. Ensure the pH is adjusted correctly (to ~2) to minimize solubility and maximize precipitation.[1] Chilling the solution on an ice bath can further decrease solubility. |
| Persistent Impurities | If the crude product contains impurities after filtration, recrystallization from a suitable solvent system is recommended. For stubborn impurities, column chromatography may be necessary, though it can be challenging for highly polar carboxylic acids.[5] |
| Manganese Dioxide (MnO₂) Contamination | In the KMnO₄ oxidation method, a fine precipitate of MnO₂ is formed. It is critical to filter the reaction mixture while it is still hot to efficiently remove the MnO₂.[1] If MnO₂ co-precipitates with the product upon cooling, it can be difficult to remove. |
| Poor Crystallization | If the product fails to crystallize after acidification, try adding a seed crystal or gently scratching the inside of the flask with a glass rod to induce crystallization. Ensure the solution is not supersaturated to the point of oiling out. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Key Experimental Protocols
Protocol 1: Synthesis via Oxidation of 3H-imidazo[4,5-b]pyridin-2-ylmethanol [1]
This protocol is based on a reported synthesis with a near-quantitative yield.
-
Preparation of Solutions:
-
Prepare Solution A by dissolving potassium permanganate (KMnO₄, 0.38 g, 2.4 mmol) in water (8 mL) and heating to boiling.
-
Prepare Solution B by dissolving 3H-imidazo[4,5-b]pyridin-2-ylmethanol (0.20 g, 1.4 mmol) and sodium carbonate (Na₂CO₃, 0.19 g, 1.5 mmol) in water (6 mL) and heating to boiling.
-
-
Reaction:
-
Slowly add the boiling Solution B to the boiling Solution A.
-
Heat the resulting mixture at reflux for 4 hours. A brown precipitate of manganese dioxide (MnO₂) will form.
-
-
Work-up and Isolation:
-
While the mixture is still hot, filter it through a pad of celite to remove the MnO₂ precipitate.
-
Cool the clear filtrate to room temperature.
-
Adjust the pH of the filtrate to 2 using concentrated hydrochloric acid (HCl). A white precipitate of the product should form.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the precipitate by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to afford this compound.
-
Protocol 2: General Procedure for Condensation with Orthoesters [3]
This protocol is a generalized method for forming the imidazo[4,5-b]pyridine core.
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, combine 2,3-diaminopyridine (1.0 eq) with an excess of triethyl orthoformate (or another suitable orthoester).
-
-
Reaction:
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting diaminopyridine is consumed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Evaporate the excess orthoester under reduced pressure.
-
Treat the residue with hydrochloric acid to hydrolyze any intermediates and precipitate the product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
Comparative Data on Synthetic Methods
| Method | Key Reagents | Conditions | Time | Reported Yield | Reference |
| Oxidation | 3H-imidazo[4,5-b]pyridin-2-ylmethanol, KMnO₄, Na₂CO₃ | Aqueous reflux | 4 hours | Up to 100% | [1] |
| Condensation | 2,3-Diaminopyridine, Triethyl orthoformate | Reflux, then HCl treatment | 4-6 hours | 83% | [3] |
| Microwave-Assisted | 2,3-Diaminopyridine, Carboxylic Acids, Silica Gel | Microwave irradiation (100 W) | Minutes | 71-92% | [2][3] |
| Tandem Reaction | 2-Chloro-3-nitropyridine, Primary Amine, Aldehyde, Zn, HCl | H₂O-IPA, 80°C | ~3 hours | Good to Excellent | [4] |
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C7H5N3O2 | CID 22610019 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3H-imidazo[4,5-b]pyridine-2-carboxylic Acid by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3H-imidazo[4,5-b]pyridine-2-carboxylic acid via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the recrystallization of this compound?
A1: Recrystallization is a purification technique for solid compounds. The principle relies on the differential solubility of the compound of interest and its impurities in a chosen solvent at different temperatures. Ideally, the this compound should be highly soluble in a hot solvent and poorly soluble in the same solvent when it is cold. Impurities, on the other hand, should either be insoluble in the hot solvent (and can be filtered off) or remain soluble in the cold solvent (and stay in the mother liquor after crystallization).
Q2: Which solvents are suitable for the recrystallization of this compound?
A2: Based on available data, water and ethanol are commonly used solvents for the recrystallization of 3H-imidazo[4,5-b]pyridine derivatives.[1] For this compound specifically, a common method involves dissolving it in a hot aqueous solution and then inducing precipitation by cooling and adjusting the pH to be more acidic.[2][3] This suggests that the compound's solubility is significantly influenced by pH. Ethanol has also been used for recrystallizing similar imidazo[4,5-b]pyridine derivatives.[1] The choice of solvent will depend on the specific impurities present in your crude sample.
Q3: How does pH affect the recrystallization of this compound in water?
A3: this compound is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (pyridine and imidazole rings) functional groups. Its solubility in water is highly dependent on pH. In basic solutions, the carboxylic acid group will be deprotonated to form a carboxylate salt, which is generally more soluble in water. In acidic solutions, the nitrogen atoms in the pyridine and imidazole rings can be protonated, forming a salt that may also have increased solubility. The neutral form of the molecule is typically least soluble. Therefore, recrystallization from water often involves dissolving the compound at a pH where it is soluble (e.g., in a slightly basic solution) and then precipitating the pure compound by adjusting the pH to its isoelectric point (the pH at which the net charge is zero), where it is least soluble.[2][3]
Q4: How can I improve the yield of my recrystallization?
A4: To maximize your yield, you should use the minimum amount of hot solvent necessary to fully dissolve your crude product.[4] Using an excessive amount of solvent will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling. Additionally, allowing the solution to cool slowly to room temperature before placing it in an ice bath can promote the formation of larger, purer crystals and improve recovery. Ensure that when you wash the collected crystals, you use a minimal amount of ice-cold solvent to avoid redissolving your product.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| The compound does not dissolve in the hot solvent. | - The chosen solvent is inappropriate. - There is a large amount of insoluble impurity. | - Test the solubility of a small amount of your compound in different solvents (e.g., water, ethanol, or a mixture) to find a suitable one. - If most of the compound dissolves but some solid remains, this may be an insoluble impurity. In this case, perform a hot filtration to remove the solid before allowing the solution to cool. |
| No crystals form upon cooling. | - Too much solvent was used. - The solution is supersaturated. | - Boil off some of the solvent to increase the concentration of the compound and then allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. - Add a seed crystal (a tiny amount of the pure compound) to the solution. |
| The product "oils out" instead of crystallizing. | - The melting point of the compound is lower than the boiling point of the solvent. - The rate of cooling is too fast. - The presence of significant impurities can lower the melting point. | - Reheat the solution to redissolve the oil and add a small amount of additional solvent. Allow it to cool more slowly. - Consider using a solvent with a lower boiling point. - If impurities are the issue, an initial purification step like column chromatography might be necessary before recrystallization. |
| The recovered crystals are discolored or appear impure. | - Colored impurities were not removed. - The cooling process was too rapid, trapping impurities within the crystal lattice. | - If the impurities are colored, you can try adding a small amount of activated charcoal to the hot solution before the hot filtration step. Be aware that charcoal can also adsorb your product, so use it sparingly. - Ensure the solution cools slowly to allow for the formation of pure crystals. A second recrystallization may be necessary. |
| Low recovery of the purified product. | - Too much solvent was used. - The crystals were washed with solvent that was not ice-cold. - The product has significant solubility in the cold solvent. - Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent required for dissolution.[4] - Always use ice-cold solvent to wash the crystals. - Cool the filtrate in an ice bath for a longer period to maximize precipitation. - To prevent premature crystallization during hot filtration, use a pre-heated funnel and flask, and add a small excess of solvent before filtering, which can be boiled off later. |
Data Presentation
Qualitative Solubility of this compound
| Solvent | Temperature | Solubility | Notes |
| Water | Hot | Soluble | Solubility is enhanced in slightly basic conditions. |
| Water (acidic, pH ~2) | Cold | Low | Precipitation is induced by adjusting the pH to be acidic.[2][3] |
| Ethanol | Hot | Soluble | Often used for recrystallizing imidazo[4,5-b]pyridine derivatives.[1] |
| Ethanol | Cold | Low to Moderate | Expected to be less soluble at lower temperatures. |
Experimental Protocols
Recrystallization of this compound from Water via pH Adjustment
This protocol is adapted from a known synthetic procedure for the target compound.[2][3]
-
Dissolution: In a suitable Erlenmeyer flask, add the crude this compound to a minimal amount of hot deionized water. If the compound does not readily dissolve, carefully add a dilute aqueous solution of sodium carbonate or sodium hydroxide dropwise while heating and stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration. Place a fluted filter paper in a pre-heated funnel and place it on top of a pre-heated receiving flask. Pour the hot solution through the filter paper to remove the insoluble materials.
-
Cooling and Precipitation: Allow the hot, clear filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to further cool the solution.
-
pH Adjustment: While stirring the cold solution, slowly add concentrated hydrochloric acid dropwise to adjust the pH to approximately 2. The this compound will precipitate out of the solution.
-
Crystal Collection: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Separation of Regioisomers in Imidazo[4,5-b]pyridine Synthesis by HPLC
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the separation of imidazo[4,5-b]pyridine regioisomers by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why is the formation of regioisomers a significant issue in imidazo[4,5-b]pyridine synthesis?
A1: The synthesis of the imidazo[4,5-b]pyridine scaffold, often through the condensation of 2,3-diaminopyridine with carbonyl compounds, can lead to the formation of regioisomers.[1] This is due to the unsymmetrical nature of the 2,3-diaminopyridine precursor, which allows for substitution to occur at different nitrogen atoms within the imidazole ring (N1 or N3 positions), resulting in a mixture of isomers.[1] These regioisomers often possess very similar physical and chemical properties, which makes their separation a significant challenge.[1]
Q2: What are the common methods for synthesizing the 6H-imidazo[4,5-b]pyridine core structure?
A2: The most prevalent method for synthesizing the 6H-imidazo[4,5-b]pyridine scaffold is through the condensation of 2,3-diaminopyridine with various carbonyl compounds, such as carboxylic acids or aldehydes.[1] This reaction is typically performed under acidic conditions or at elevated temperatures.[1] Another approach involves a palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles followed by in situ cyclization.[1]
Q3: How can I confirm the structure of the separated regioisomers?
A3: Unambiguous structure determination of separated regioisomers requires a combination of spectroscopic techniques.[1][2] While 1D NMR provides initial information, 2D NMR techniques are essential for definitive confirmation.[2] Specifically, Heteronuclear Multiple Bond Correlation (HMBC) reveals correlations between protons and carbons separated by two or three bonds, while Nuclear Overhauser Effect Spectroscopy (NOESY) identifies protons that are close in space.[2] These methods allow for the definitive assignment of N-substituted regioisomers.[2]
Q4: Besides HPLC, are there other methods to purify imidazo[4,5-b]pyridine regioisomers?
A4: Yes, other purification methods can be employed. Column chromatography on silica gel is a common technique used to purify the crude product and in some cases, separate regioisomers.[1] Recrystallization from a suitable solvent can also be an effective method for improving the yield and purity of the desired product.[1]
Troubleshooting Guide for HPLC Separation
Poor separation, peak tailing, and broad peaks are common issues encountered during the HPLC separation of imidazo[4,5-b]pyridine regioisomers. The following table provides potential causes and suggested solutions for these problems.
| Problem | Possible Cause | Suggested Solution |
| Poor Separation of Regioisomers | Inappropriate mobile phase composition. | Optimize the mobile phase. For reversed-phase HPLC, adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.[1][3] |
| Incorrect pH of the mobile phase. | If the regioisomers have different pKa values, adjusting the mobile phase pH can significantly alter their retention times and improve separation.[3] | |
| Isocratic elution is ineffective. | Employ a gradient elution where the mobile phase composition is changed over time. This is often more effective for separating compounds with different polarities.[1][3] | |
| Unsuitable stationary phase. | Experiment with different HPLC columns. A C18 column is a good starting point, but other stationary phases may provide better selectivity. | |
| Peak Tailing and Broad Peaks | Column overload. | Reduce the amount of sample injected onto the column.[3] |
| Column degradation. | Ensure the mobile phase pH is within the stable range for the column. If the column is old or has been exposed to harsh conditions, it may need to be replaced.[3] | |
| Secondary interactions with the stationary phase. | Add a competing agent to the mobile phase, such as triethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds), to block active sites on the stationary phase. | |
| Low Signal-to-Noise Ratio | Inappropriate detection wavelength. | Determine the UV-Vis spectrum of your compounds to identify the wavelength of maximum absorbance (λmax) and set the detector to that wavelength. |
| Sample concentration is too low. | Increase the concentration of the sample being injected. |
Experimental Protocols
Protocol 1: General Synthesis of 2-Aryl-6H-imidazo[4,5-b]pyridines
This protocol describes a generalized procedure for the synthesis of 2-aryl-6H-imidazo[4,5-b]pyridines via the condensation of 2,3-diaminopyridine with a substituted benzaldehyde.[1]
-
Reaction Setup: In a suitable flask, dissolve 2,3-diaminopyridine (1.0 eq) in a solvent such as nitrobenzene or acetic acid.
-
Addition of Reagents: Add the appropriately substituted benzaldehyde (1.0-1.2 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to a temperature ranging from 120°C to reflux for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If acetic acid was used as the solvent, neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.[1]
Protocol 2: Chromatographic Separation of Regioisomers by HPLC
This protocol provides a general guideline for the separation of imidazo[4,5-b]pyridine regioisomers using HPLC.[1]
-
Column Selection: Begin with a standard reversed-phase column, such as a C18 column.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid or 10 mM ammonium formate).[1]
-
Gradient Elution: Develop a gradient elution method. A typical starting point could be a linear gradient from 5% to 95% organic solvent over 20-30 minutes.[1]
-
Optimization: Inject a sample of the regioisomeric mixture and monitor the separation. Adjust the gradient slope, flow rate, and mobile phase composition to optimize the resolution between the isomer peaks.[1]
-
Scale-up: Once an effective analytical separation is achieved, the method can be scaled up to a preparative HPLC system to isolate larger quantities of each regioisomer.[1]
Visualizations
Caption: Workflow for the synthesis and separation of imidazo[4,5-b]pyridine regioisomers.
Caption: Troubleshooting logic for HPLC separation of imidazo[4,5-b]pyridine regioisomers.
References
Technical Support Center: Synthesis of 3H-imidazo[4,5-b]pyridine-2-carboxylic acid
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for the synthesis of 3H-imidazo[4,5-b]pyridine-2-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing this compound?
A1: There are two main approaches:
-
Direct Oxidation: This involves the synthesis of a pre-formed imidazo[4,5-b]pyridine ring with a suitable substituent at the 2-position (like a hydroxymethyl or methyl group), which is then oxidized to the carboxylic acid. A documented method involves the oxidation of 3H-imidazo[4,5-b]pyridin-2-ylmethanol with potassium permanganate (KMnO₄).[1]
-
Ring Formation via Condensation: This strategy, often referred to as the Phillips-Ladenburg synthesis, involves the condensation and cyclization of 2,3-diaminopyridine with a two-carbon electrophile equivalent to a 2-carboxylic acid, such as oxalic acid or its derivatives.[2][3] This is a widely used method for forming the imidazopyridine core.
Q2: My 2,3-diaminopyridine starting material appears to be degrading. How should I handle and purify it?
A2: 2,3-Diaminopyridine is susceptible to oxidation and discoloration upon exposure to air and light. It should be stored under an inert atmosphere (nitrogen or argon) in a cool, dark place. If the material has darkened, it can often be purified by recrystallization from a suitable solvent like benzene or by sublimation under vacuum. Purity is critical, as impurities can significantly hinder the cyclization reaction.
Q3: I am attempting the condensation of 2,3-diaminopyridine with oxalic acid but see low yields and multiple products. What are the common issues?
A3: This condensation can be challenging. Key issues include:
-
Decarboxylation: Heating oxalic acid with a dehydrating agent like polyphosphoric acid (PPA) can cause it to decompose to formic acid and carbon dioxide. This can lead to the formation of the unsubstituted imidazo[4,5-b]pyridine as a major byproduct.
-
Reaction Conditions: The temperature and concentration of the dehydrating agent are critical. Overly harsh conditions can lead to charring and side reactions, while conditions that are too mild will result in incomplete cyclization.
-
Choice of Reagent: Using a derivative of oxalic acid, such as ethyl glyoxalate or diethyl oxalate, under milder conditions might offer better control and prevent decarboxylation.
Q4: How is the final product, this compound, typically purified?
A4: As a carboxylic acid and a nitrogenous heterocycle, the product is amphoteric. Purification is often achieved by precipitation. In the oxidation route, after the reaction, the mixture is filtered hot, and the filtrate is cooled and acidified (e.g., to pH 2 with HCl).[1] This protonates the pyridine and imidazole nitrogens and neutralizes the carboxylate, causing the zwitterionic product to precipitate from the aqueous solution. The precipitate is then collected by filtration.
Troubleshooting Guides
Issue 1: Low Yield in Cyclization of 2,3-Diaminopyridine
| Possible Cause | Troubleshooting Step |
| Impure 2,3-Diaminopyridine | Purify the starting material by recrystallization or sublimation. Ensure it is stored under an inert atmosphere. |
| Ineffective Dehydrating Agent | If using PPA, ensure it is fresh and viscous. Eaton's reagent (P₂O₅ in methanesulfonic acid) can be a more effective alternative. |
| Sub-optimal Temperature | The reaction temperature is crucial. Perform small-scale trials to find the optimal temperature range. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[2] |
| Incorrect Stoichiometry | Ensure a slight excess of the dicarbonyl component is not used, as it can be difficult to remove. Start with a 1:1 molar ratio. |
| Atmospheric Oxidation | For sensitive reactions, performing the condensation under an inert atmosphere of nitrogen or argon can prevent oxidative side products. |
Issue 2: Difficulty in the KMnO₄ Oxidation Step
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | The reaction requires reflux for several hours.[1] Monitor the reaction by TLC or LC-MS to ensure the starting material is fully consumed. |
| Precipitation of MnO₂ | The brown manganese dioxide byproduct can trap the product. Ensure the hot filtration step is performed quickly and efficiently to separate it from the soluble carboxylate salt. Washing the MnO₂ cake with hot water can improve recovery. |
| Product Isolation | The final product precipitates upon acidification.[1] Adjust the pH slowly to find the isoelectric point where solubility is minimal (typically pH 2-4). Cooling the solution in an ice bath can further improve precipitation. |
| Over-oxidation | While less common for this substrate, overly harsh conditions (e.g., excessive oxidant, very high temperatures for prolonged periods) could potentially lead to ring-opening or degradation. |
Comparative Data on Synthetic Routes
| Parameter | Route 1: KMnO₄ Oxidation[1] | Route 2: Phillips-Ladenburg Condensation |
| Starting Materials | 3H-imidazo[4,5-b]pyridin-2-ylmethanol | 2,3-Diaminopyridine, Oxalic Acid (or derivative) |
| Key Reagents | KMnO₄, Na₂CO₃, HCl | Polyphosphoric Acid (PPA) or Eaton's Reagent |
| Typical Temperature | Reflux (100 °C) | 150-220 °C |
| Reaction Time | 4 hours | 2-8 hours |
| Reported Yield | ~100% (crude) | 40-75% (variable)[2] |
| Key Challenges | Availability of starting material; removal of MnO₂. | Decarboxylation of oxalic acid; harsh conditions; potential for side products. |
Experimental Protocols
Protocol 1: Oxidation of 3H-imidazo[4,5-b]pyridin-2-ylmethanol[1]
-
Preparation: Prepare two solutions.
-
Solution A: Dissolve KMnO₄ (2.4 mmol, 1.7 eq) in 8 mL of water and bring to a boil.
-
Solution B: Dissolve 3H-imidazo[4,5-b]pyridin-2-ylmethanol (1.4 mmol, 1.0 eq) and Na₂CO₃ (1.5 mmol, 1.1 eq) in 6 mL of water and bring to a boil.
-
-
Reaction: Slowly add the boiling Solution B to the boiling Solution A.
-
Reflux: Heat the resulting mixture at reflux for 4 hours. A brown precipitate of MnO₂ will form.
-
Filtration: While still hot, filter the reaction mixture through a pad of celite to remove the MnO₂. Wash the filter cake with a small amount of hot water.
-
Precipitation: Cool the combined filtrate to room temperature in an ice bath.
-
Acidification: Slowly adjust the pH to 2 using concentrated HCl. A white precipitate should form.
-
Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to afford this compound.
Protocol 2: Phillips-Ladenburg Condensation (Representative)
-
Preparation: Place 2,3-diaminopyridine (10 mmol, 1.0 eq) and diethyl oxalate (11 mmol, 1.1 eq) in a round-bottom flask equipped with a reflux condenser.
-
Reaction Medium: Carefully add polyphosphoric acid (PPA) (approx. 20 g) to the flask. The PPA should be viscous enough to act as both solvent and dehydrating agent.
-
Heating: Heat the mixture with stirring to 180-200 °C. The reaction is typically monitored by TLC or LC-MS. The initial product will be the ethyl ester.
-
Work-up (Ester): Cool the reaction mixture to below 100 °C and pour it carefully onto crushed ice. Neutralize the acidic solution with a strong base (e.g., 50% NaOH) to pH 8-9. The product ester may precipitate or can be extracted with an organic solvent like ethyl acetate.
-
Hydrolysis: To obtain the carboxylic acid, the crude ester is hydrolyzed by heating with aqueous NaOH (e.g., 2M solution) until the reaction is complete.
-
Isolation: Cool the hydrolysis mixture and acidify with HCl to pH 2-3 to precipitate the final product. Collect by filtration.
Visualized Workflows and Pathways
Caption: Direct oxidation route to the target compound.
Caption: General condensation and hydrolysis route.
Caption: A logical workflow for troubleshooting the condensation step.
References
Technical Support Center: Synthesis of Imidazo[4,5-b]Pyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[4,5-b]pyridine derivatives. Our aim is to directly address specific issues that may be encountered during experimentation, offering practical solutions and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the imidazo[4,5-b]pyridine core?
A1: The most prevalent methods involve the condensation of 2,3-diaminopyridine with various carbonyl compounds such as carboxylic acids or aldehydes.[1] This reaction is typically performed under acidic conditions or at elevated temperatures. Another widely used approach is the palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles, followed by in situ cyclization.[1]
Q2: Why is the formation of regioisomers a significant challenge in the N-alkylation of imidazo[4,5-b]pyridines?
A2: The imidazo[4,5-b]pyridine scaffold has multiple nitrogen atoms that can be alkylated, leading to the formation of a mixture of regioisomers (e.g., N-1, N-3, and N-4). The unsymmetrical nature of the precursor, 2,3-diaminopyridine, is a primary reason for this lack of regioselectivity.[2] These isomers often possess very similar physical and chemical properties, making their separation and purification a difficult task.[2]
Q3: How can I definitively determine the structure of the N-alkylated regioisomers?
A3: Unambiguous structure determination of N-regioisomers requires advanced spectroscopic techniques. Two-dimensional Nuclear Magnetic Resonance (2D NMR), specifically 2D Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC), is essential. HMBC helps identify through-bond correlations between protons and carbons, while NOESY reveals through-space proximities of protons, which is particularly useful for distinguishing isomers where alkyl groups are in close proximity to specific protons on the pyridine ring.[3][4]
Q4: What are the primary causes of low yields in imidazo[4,5-b]pyridine synthesis?
A4: Low yields can be attributed to several factors, including incomplete reactions, degradation of starting materials or products, and suboptimal reaction conditions. In palladium-catalyzed reactions, catalyst deactivation is a common issue. A systematic approach to troubleshooting, starting with monitoring the reaction progress and ensuring the purity of all reagents and solvents, is crucial for improving yields.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low product yield is a frequent challenge. The following guide provides a systematic approach to identifying and resolving the root cause.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low yields.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress closely using TLC or LC-MS. Consider extending the reaction time or cautiously increasing the temperature. |
| Degradation of Starting Materials or Product | Ensure that all reagents and solvents are pure and dry. If the product is sensitive to air or light, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. |
| Suboptimal Reaction Conditions | Systematically optimize reaction parameters such as temperature, solvent, and catalyst/reagent concentrations. Small-scale trial reactions can be efficient for this purpose. |
| Catalyst Deactivation (in Pd-catalyzed reactions) | Use a fresh batch of palladium catalyst and ligand. Ensure all solvents are thoroughly degassed to prevent oxidation of the active Pd(0) species. In some cases, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can improve the yield.[5] |
Issue 2: Formation of Regioisomers in N-Alkylation
The formation of multiple regioisomers is a common side reaction during the N-alkylation of the imidazo[4,5-b]pyridine core.
Reaction Pathway Illustrating Regioisomer Formation
Caption: N-alkylation can lead to a mixture of regioisomers.
Factors Influencing Regioselectivity and Suggested Solutions:
| Factor | Influence on Regioselectivity | Suggested Solution |
| Base | The choice of base can significantly impact the ratio of N-1, N-3, and N-4 isomers. Stronger bases may lead to different selectivity compared to weaker bases. | Screen a variety of bases (e.g., K₂CO₃, NaH, Cs₂CO₃) to determine the optimal conditions for the desired isomer. |
| Solvent | The polarity and coordinating ability of the solvent can influence the site of alkylation. | Experiment with different solvents (e.g., DMF, DMSO, THF, acetonitrile) to improve the regioselectivity. |
| Alkylating Agent | The steric bulk and reactivity of the alkylating agent (R-X) can favor alkylation at a less sterically hindered nitrogen atom. | Consider using bulkier alkylating agents if steric hindrance can direct the reaction towards the desired isomer. |
| Temperature | Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thus influencing the isomer distribution. | Vary the reaction temperature to see if it improves the ratio of the desired regioisomer. |
Quantitative Data on Regioisomer Distribution:
The following table summarizes the impact of the base on the regioselectivity of N-benzylation of 2-(3,4-dimethoxyphenyl)imidazo[4,5-b]pyridine-4-oxide.
| Entry | Base | Solvent | N-1 Isomer (%) | N-3 Isomer (%) | Reference |
| 1 | K₂CO₃ | DMF | 45 | 55 | [6] |
| 2 | NaH | DMF | 60 | 40 | [6] |
Issue 3: Unexpected Side Products
Besides regioisomers, other unexpected side products such as N-oxides or rearrangement products can form under certain conditions.
-
N-Oxide Formation: The pyridine nitrogen is susceptible to oxidation, especially in the presence of oxidizing agents or even air over long reaction times.
-
Prevention: To minimize N-oxide formation, ensure reactions are carried out under an inert atmosphere and use degassed solvents. If the synthesis involves an oxidative step, carefully control the stoichiometry of the oxidizing agent.
-
-
Rearrangement and Unexpected Cyclization: In some cases, starting materials or intermediates can undergo rearrangements or unexpected cyclizations, leading to complex mixtures of products. These are often highly dependent on the specific substrates and reaction conditions.
-
Troubleshooting: If unexpected products are observed, it is crucial to fully characterize them to understand the underlying reaction pathway. This may involve techniques like X-ray crystallography in addition to NMR and mass spectrometry. Re-evaluating the reaction mechanism and considering alternative synthetic routes may be necessary.
-
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Aryl-3H-imidazo[4,5-b]pyridines
This protocol describes the condensation of 5-bromo-2,3-diaminopyridine with an aromatic aldehyde.
Materials:
-
5-bromo-2,3-diaminopyridine
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol
-
Iodine (catalyst)
Procedure:
-
Dissolve 5-bromo-2,3-diaminopyridine (1.0 eq) in ethanol in a round-bottom flask.[7]
-
Add the aromatic aldehyde (1.1 eq) dropwise to the solution.[7]
-
Add a catalytic amount of iodine (0.1 eq).[7]
-
Reflux the reaction mixture with magnetic stirring at 90°C for 24 hours.[7]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. A solid precipitate should form.[7]
-
Filter the solid and wash it three times with distilled water.[7]
-
Dry the product in an oven to obtain the crude 2-aryl-6-bromo-3H-imidazo[4,5-b]pyridine.[7]
-
Purify the crude product by recrystallization from ethanol or by column chromatography.
Protocol 2: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol outlines the Suzuki-Miyaura coupling of a halo-imidazo[4,5-b]pyridine with a boronic acid.
General Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
Halo-imidazo[4,5-b]pyridine (e.g., 2-chloro- or 2-bromo-derivative)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Degassed solvent (e.g., dioxane/water mixture)
Procedure:
-
In a flame-dried Schlenk flask, combine the halo-imidazo[4,5-b]pyridine (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.04 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., dioxane:H₂O 2:1).
-
Stir the reaction mixture at 90°C for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data on Suzuki-Miyaura Coupling:
The following table provides a comparison of different palladium catalysts for the Suzuki-Miyaura coupling of 6-chloro-3-nitropyridin-2-amine with various boronic acids, a key step in the synthesis of some imidazo[4,5-b]pyridine derivatives.
| Entry | Palladium Catalyst | Boronic Acid | Yield (%) | Reference |
| 1 | Pd(dppf)Cl₂ | p-tolylboronic acid | 73 | [8] |
| 2 | Pd(dppf)Cl₂ | (4-methoxyphenyl)boronic acid | 77 | [8] |
| 3 | Pd(dppf)Cl₂ | (4-hydroxyphenyl)boronic acid | 86 | [8] |
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study [mdpi.com]
- 8. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the synthesis of imidazo[4,5-b]pyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of imidazo[4,5-b]pyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing the imidazo[4,5-b]pyridine core?
The most prevalent starting material is 2,3-diaminopyridine, which can be condensed with a variety of reagents like carboxylic acids, aldehydes, or their derivatives.[1][2] Another common precursor is 2-chloro-3-nitropyridine, which can undergo a series of reactions including nucleophilic aromatic substitution (SNAr), reduction, and cyclization to form the desired scaffold.[1][3]
Q2: What are the typical methods for the cyclization step to form the imidazole ring?
Several methods are employed for the cyclization. The classical approach involves the condensation of 2,3-diaminopyridine with carboxylic acids or aldehydes, often under acidic conditions or at high temperatures.[1][2] Reductive cyclization of 2-nitro-3-aminopyridine derivatives with aldehydes or ketones using reducing agents like SnCl2·2H2O or Na2S2O4 is another effective strategy.[1] Microwave-assisted synthesis has also been reported to be an efficient one-step route, particularly for the condensation of pyridinediamines with fluorinated carboxylic acids, leading to high yields and operational simplicity.[1]
Q3: Why is the formation of regioisomers a common problem, and how can I control it?
Regioisomer formation is a frequent challenge, especially when using substituted unsymmetrical pyridinediamines. The reaction can proceed at two different nitrogen atoms, leading to a mixture of products that are often difficult to separate. Controlling regioselectivity can be achieved by carefully selecting the starting materials and reaction conditions. For instance, N-alkylation of the pyridine ring prior to cyclization can direct the reaction to a specific nitrogen. Additionally, chromatographic techniques like HPLC are often necessary to separate the resulting isomers.[2]
Q4: How can I improve the yield of my imidazo[4,5-b]pyridine synthesis?
Low yields can stem from several factors, including incomplete reactions, side product formation, or degradation of starting materials or products. To improve yields, consider the following:
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.
-
Catalyst and Reagent Choice: Experiment with different catalysts, such as Lewis acids (e.g., Ytterbium triflate) or heterogeneous catalysts (e.g., Al³⁺-K10 clay), which have been shown to improve yields.[1]
-
Solvent and Temperature Optimization: The choice of solvent and reaction temperature can significantly impact the reaction outcome. Systematic optimization of these parameters is crucial.
-
Purification Technique: An inefficient purification method can lead to product loss. Explore different chromatographic conditions or recrystallization solvents to maximize recovery.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive starting materials or reagents. | Verify the purity and activity of your starting materials and reagents. Use freshly distilled solvents. |
| Suboptimal reaction temperature. | Systematically vary the reaction temperature to find the optimum. Some reactions may require heating, while others proceed better at room temperature.[4] | |
| Inappropriate catalyst or lack thereof. | Some synthetic routes require a catalyst to proceed efficiently. Consult the literature for recommended catalysts for your specific reaction.[1] | |
| Multiple Products/Side Reactions | Formation of regioisomers. | If using an unsymmetrical diamine, expect the formation of regioisomers. Plan for chromatographic separation (e.g., HPLC).[2] |
| Over-oxidation or side reactions. | When using oxidative conditions for cyclization, carefully control the oxidant amount and reaction time to avoid unwanted side products.[1] | |
| Competing reaction pathways. | The choice of base and solvent can influence the reaction pathway. For example, in palladium-catalyzed couplings, the base can affect the outcome.[1] | |
| Difficult Product Purification | Co-eluting impurities. | Optimize your column chromatography conditions. Try different solvent systems (e.g., gradients of hexane/ethyl acetate or dichloromethane/methanol) or use a different stationary phase. |
| Poor solubility of the product. | Select an appropriate solvent for recrystallization. If the product is poorly soluble in common organic solvents, consider using a solvent mixture or a high-boiling point solvent like DMF or DMSO. | |
| Product is an oil instead of a solid. | Try triturating the oil with a non-polar solvent like hexane or pentane to induce crystallization. Seeding with a small crystal of the product can also be effective. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Condensation of 2,3-Diaminopyridine with Aldehydes
| Aldehyde | Catalyst/Promoter | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aromatic Aldehydes | Chlorotrimethylsilane | DMF | Room Temp | - | 79-80 | [1] |
| (Hetero)aromatic Aldehydes | Air (Oxidation) | DMF | - | - | 79-80 | [1] |
| Benzaldehyde | None | Nitrobenzene | 120-reflux | 2-12 | - | [2] |
| Benzaldehyde | None | Acetic Acid | 120-reflux | 2-12 | - | [2] |
Table 2: Optimization of Suzuki Cross-Coupling for the Synthesis of 2,6-Disubstituted Imidazo[4,5-b]pyridines
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane:Water (3:1) | - | 52 | [5] |
Experimental Protocols
Protocol 1: Synthesis of 3H-imidazo[4,5-b]pyridines via Reductive Cyclization [1]
-
To a solution of 2-nitro-3-aminopyridine (1 mmol) and an appropriate aldehyde (1.1 mmol) in a suitable solvent (e.g., ethanol), add Na₂S₂O₄ (3 equivalents) as an aqueous paste (1M in H₂O).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3H-imidazo[4,5-b]pyridine.
Protocol 2: One-Pot Synthesis of 3-(Alkyl/Aralkyl)-2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridine [3]
-
To a solution of 2-chloro-3-nitropyridine (1 equivalent) in a 1:1 mixture of H₂O-IPA (5 mL), add a primary amine (1 equivalent) and stir for 5 minutes at room temperature.
-
Heat the reaction mixture at 80 °C for 2 hours.
-
To the in-situ formed N-substituted pyridine-2,3-diamine, add an aldehyde (1 equivalent).
-
Continue heating at 80 °C and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and perform a standard aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the residue by flash chromatography to yield the final product.
Visualizations
Caption: General workflow for the synthesis of imidazo[4,5-b]pyridines.
References
Stability and long-term storage of 3H-imidazo[4,5-b]pyridine-2-carboxylic acid
This technical support center provides guidance on the stability and long-term storage of 3H-imidazo[4,5-b]pyridine-2-carboxylic acid. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term storage, it is recommended to store this compound in a tightly sealed container, protected from light, in a dry environment. The recommended storage temperature is -20°C to ensure minimal degradation over time. For shorter periods, storage at 2-8°C is acceptable, but for periods longer than a few weeks, the lower temperature is advised.
Q2: How stable is this compound in solution?
A2: The stability of this compound in solution is dependent on the solvent, pH, and storage conditions. In aqueous solutions, it is susceptible to degradation, particularly at non-neutral pH and when exposed to light. For short-term use, prepare fresh solutions and store them protected from light at 2-8°C. For longer-term storage of solutions, consider using anhydrous aprotic solvents and storing at -20°C or below.
Q3: What are the potential degradation pathways for this compound?
A3: Based on the structure, a heterocyclic carboxylic acid, the potential degradation pathways include:
-
Decarboxylation: Particularly when heated, the carboxylic acid group may be lost.
-
Hydrolysis: The imidazo[4,5-b]pyridine ring system can be susceptible to hydrolytic cleavage under strong acidic or basic conditions.
-
Oxidation: The pyridine and imidazole rings are susceptible to oxidative degradation, which can be accelerated by exposure to air, light, and certain metal ions.[1][2]
-
Photodegradation: Exposure to UV or visible light can lead to the formation of degradation products.[3]
Q4: I've observed a change in the color of my solid sample. What could be the cause?
A4: A change in color of the solid this compound, such as turning from white/off-white to yellow or brown, can indicate degradation. This is often due to oxidation or exposure to light. It is recommended to assess the purity of the sample using an appropriate analytical method, such as HPLC, before proceeding with experiments.
Q5: Can I heat the compound to aid in dissolution?
A5: Gentle warming may be acceptable for a short duration to aid in dissolution. However, prolonged or excessive heating should be avoided as it can lead to thermal degradation, such as decarboxylation. Some related imidazo[4,5-b]pyridine derivatives have been noted to degrade at elevated temperatures during synthesis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Verify the storage conditions (temperature, light, and moisture protection). Perform a purity check of the compound using a validated analytical method (e.g., HPLC-UV). |
| Loss of potency in a stock solution | Instability of the compound in the chosen solvent or storage conditions. | Prepare fresh solutions for each experiment. If a stock solution must be stored, aliquot it into smaller volumes to minimize freeze-thaw cycles and store at -80°C. Conduct a stability study of the compound in the desired solvent to determine its shelf life. |
| Appearance of unexpected peaks in chromatogram | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and their retention times. This will help in distinguishing the parent compound from its degradants. |
| Poor solubility after long-term storage | Potential polymorphism or degradation to a less soluble form. | Re-evaluate the purity of the compound. Try different solubilization techniques, such as using a co-solvent or adjusting the pH, while being mindful of the compound's stability under these conditions. |
Stability Data Summary
While specific quantitative stability data for this compound is not extensively available in public literature, the following tables provide an illustrative summary of expected stability based on general knowledge of similar heterocyclic compounds and ICH guidelines for stability testing.[4][5]
Table 1: Illustrative Long-Term Stability Data for Solid this compound
| Storage Condition | Time (Months) | Purity (%) | Appearance |
| 25°C / 60% RH | 0 | 99.5 | White to off-white powder |
| 3 | 98.2 | Slight yellowish tint | |
| 6 | 96.5 | Yellowish powder | |
| 5°C | 0 | 99.5 | White to off-white powder |
| 6 | 99.2 | No change | |
| 12 | 98.8 | No change | |
| -20°C | 0 | 99.5 | White to off-white powder |
| 12 | 99.4 | No change | |
| 24 | 99.1 | No change |
Table 2: Illustrative Stability Data in Aqueous Solution (pH 7.4) at 5°C Protected from Light
| Time (Days) | Concentration Remaining (%) |
| 0 | 100 |
| 1 | 98.5 |
| 3 | 95.2 |
| 7 | 88.7 |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and products of this compound under various stress conditions.
Methodology:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
-
Photostability: Expose a solution of the compound to a calibrated light source according to ICH Q1B guidelines.
-
Analysis: Analyze all samples at appropriate time points using a stability-indicating HPLC method (see Protocol 2) to determine the extent of degradation and identify major degradation products.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
- 1. Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor yield in the oxidation of 3H-imidazo[4,5-b]pyridin-2-ylmethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor yields in the oxidation of 3H-imidazo[4,5-b]pyridin-2-ylmethanol.
Troubleshooting Guide
This guide addresses common issues encountered during the oxidation of 3H-imidazo[4,5-b]pyridin-2-ylmethanol, providing potential causes and actionable solutions.
| Issue | Potential Cause | Suggested Solution |
| Low to No Conversion of Starting Material | 1. Inactive or Decomposed Oxidizing Agent: Many oxidizing agents are sensitive to moisture and light. | - Use a fresh batch of the oxidizing agent. - Ensure proper storage conditions (e.g., desiccated, protected from light). - Consider using alternative, more stable oxidizing agents such as manganese dioxide (MnO2) or Dess-Martin periodinane (DMP).[1][2] |
| 2. Insufficient Reaction Temperature: The activation energy for the oxidation may not be met. | - Gradually increase the reaction temperature in increments of 5-10°C. - Monitor the reaction closely by TLC or LC-MS to avoid decomposition. | |
| 3. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reactants or incompatibility with the oxidizing agent. | - Select a solvent in which the starting material and oxidizing agent are soluble. Common solvents for oxidations include dichloromethane (DCM), acetonitrile, and ethyl acetate.[1][2] | |
| Formation of Multiple Products (Low Selectivity) | 1. Over-oxidation to Carboxylic Acid: The desired aldehyde is susceptible to further oxidation. | - Use a milder, more selective oxidizing agent like DMP or Swern oxidation conditions. - Carefully control the stoichiometry of the oxidizing agent; avoid using a large excess. - Monitor the reaction progress frequently and quench the reaction as soon as the starting material is consumed. |
| 2. Side Reactions on the Imidazopyridine Ring: The nitrogen atoms in the heterocyclic core can be reactive. | - N-oxidation can be a competing reaction. Using milder conditions can help minimize this. - In some cases, undesired chlorination can occur when using chlorine-based oxidants in the presence of certain N-heterocycles.[1][2] Consider non-halogenated oxidizing agents. | |
| Product Decomposition | 1. Harsh Reaction Conditions: High temperatures or highly acidic/basic conditions can lead to the degradation of the product. | - Employ milder reaction conditions (e.g., lower temperature, neutral pH). - Buffer the reaction mixture if necessary. |
| 2. Product Instability during Workup or Purification: The aldehyde product may be unstable on silica gel or during concentration. | - Minimize the time the product is on a silica gel column. Consider using a different purification method like crystallization or reverse-phase chromatography. - Avoid excessive heating during solvent removal. | |
| Inconsistent Yields | 1. Variability in Reagent Quality: The purity and activity of reagents can differ between batches. | - Standardize the source and batch of all reagents. - Titrate the oxidizing agent if its activity is known to vary. |
| 2. Sensitivity to Air or Moisture: The reaction may be sensitive to atmospheric conditions. | - Run the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents and reagents. |
Frequently Asked Questions (FAQs)
Q1: I am observing significant over-oxidation of my 3H-imidazo[4,5-b]pyridin-2-ylmethanol to the corresponding carboxylic acid. How can I prevent this?
A1: Over-oxidation is a common challenge. To favor the formation of the aldehyde, you should consider the following:
-
Choice of Oxidant: Switch to a milder and more selective oxidizing agent. Dess-Martin periodinane (DMP) and pyridinium chlorochromate (PCC) are often used for the selective oxidation of primary alcohols to aldehydes. Swern oxidation is another effective method. Hypervalent iodine compounds like IBX are also known for this transformation.[1][2]
-
Stoichiometry: Use a controlled amount of the oxidizing agent, typically 1.05 to 1.5 equivalents.
-
Reaction Monitoring: Carefully monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction immediately upon consumption of the starting material.
Q2: My reaction is not proceeding to completion, and I have a significant amount of unreacted starting material. What should I do?
A2: Incomplete conversion can be due to several factors:
-
Reagent Activity: Ensure your oxidizing agent is fresh and active. For instance, MnO2 quality can vary significantly between suppliers.
-
Temperature: Some oxidations require heating. If you are running the reaction at room temperature, try gently warming it to 40-50°C.
-
Catalyst: Some reactions, like those using molecular oxygen or peroxides, may require a catalyst.[1][2]
Q3: I am seeing a new, unidentified spot on my TLC plate. What could it be?
A3: An unknown spot could be a result of several side reactions:
-
N-Oxidation: The pyridine nitrogen can be oxidized.
-
Dimerization: In some cases, oxidative dimerization can occur.[3]
-
Reaction with Solvent: The solvent could be participating in the reaction.
-
Decomposition: The product or starting material may be degrading under the reaction conditions.
To identify the byproduct, consider techniques like LC-MS and NMR spectroscopy.
Q4: Are there any recommended "green" or environmentally friendly oxidation methods for this transformation?
A4: Yes, several approaches aim to be more environmentally benign:
-
Catalytic Oxidation with Air/Oxygen: Using a catalyst (e.g., based on ruthenium or copper) with air or molecular oxygen as the terminal oxidant is a green alternative.[4][5]
-
Solvent Choice: Using greener solvents like glycerol can be an option for certain synthetic steps.[6]
Experimental Protocols
Protocol 1: Oxidation using Manganese Dioxide (MnO2)
This protocol is suitable for the selective oxidation of the alcohol to the aldehyde.
-
Preparation:
-
Dissolve 3H-imidazo[4,5-b]pyridin-2-ylmethanol (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform (approximately 10-20 mL per gram of starting material).
-
Add activated manganese dioxide (MnO2) (5-10 equivalents by weight). The quality of MnO2 is crucial for the success of the reaction.
-
-
Reaction:
-
Stir the suspension vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the activity of the MnO2.
-
-
Workup and Purification:
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO2.
-
Wash the Celite® pad with additional solvent.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel.
-
Protocol 2: Oxidation to Carboxylic Acid using Potassium Permanganate (KMnO4)
This protocol is for the synthesis of 3H-imidazo[4,5-b]pyridine-2-carboxylic acid and has been reported to achieve a high yield.[7]
-
Preparation:
-
Prepare a solution of potassium permanganate (KMnO4) (1.7 equivalents) in water.
-
In a separate flask, dissolve 3H-imidazo[4,5-b]pyridin-2-ylmethanol (1 equivalent) and sodium carbonate (Na2CO3) (1.1 equivalents) in water.
-
-
Reaction:
-
Heat both solutions to boiling.
-
Slowly add the boiling solution of the starting material and Na2CO3 to the boiling KMnO4 solution.
-
Heat the resulting mixture at reflux for 4 hours.
-
-
Workup and Purification:
-
Filter the hot mixture to remove manganese dioxide.
-
Cool the filtrate to room temperature.
-
Adjust the pH of the filtrate to 2 using concentrated HCl.
-
Collect the resulting precipitate by vacuum filtration to obtain the carboxylic acid.[7]
-
Visualizations
References
- 1. BJOC - Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes [beilstein-journals.org]
- 2. Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
Technisches Support-Center: Chromatographische Reinigung polarer Imidazo[4,5-b]pyridin-Verbindungen
Dieses technische Support-Center bietet umfassende Anleitungen zur Fehlerbehebung und häufig gestellte Fragen (FAQs) für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die sich mit der chromatographischen Reinigung polarer Imidazo[4,5-b]pyridin-Verbindungen befassen.
Leitfäden zur Fehlerbehebung
Dieser Abschnitt befasst sich mit spezifischen Problemen, die während der chromatographischen Reinigung auftreten können, und bietet gezielte Lösungen.
Problem 1: Starkes Tailing der Peaks bei der Kieselgel-Chromatographie
-
F: Warum zeigen meine polaren Imidazo[4,5-b]pyridin-Verbindungen ein ausgeprägtes Tailing der Peaks auf einer Kieselgel-Säule?
-
A: Peak-Tailing ist ein häufiges Problem bei der Analyse von basischen Verbindungen wie Pyridin-Derivaten.[1] Es wird hauptsächlich durch starke Wechselwirkungen zwischen dem Analyten und der stationären Phase verursacht.[1] Die primäre Ursache ist die Wechselwirkung des basischen Stickstoffatoms im Pyridinring mit sauren restlichen Silanolgruppen auf der Oberfläche von stationären Phasen auf Kieselgelbasis.[1]
-
-
F: Wie kann ich das Peak-Tailing für meine Imidazo[4,5-b]pyridin-Verbindungen reduzieren oder eliminieren?
-
A: Ein systematischer Ansatz, der die mobile Phase, die Säule und die Geräteeinstellungen umfasst, kann die Peakform erheblich verbessern. Das Hinzufügen eines kleinen Prozentsatzes eines Modifikators wie Triethylamin oder Ammoniak zu Ihrem Eluenten kann helfen, die sauren Stellen zu neutralisieren.[2] Eine weitere Strategie ist die Anpassung des pH-Werts der mobilen Phase.[1]
-
Problem 2: Geringe Ausbeute nach der Säulenchromatographie
-
F: Meine Endproduktausbeute ist nach der Säulenchromatographie deutlich niedriger als erwartet. Was sind die möglichen Ursachen und Lösungen?
-
A: Eine geringe Ausbeute kann auf mehrere Faktoren zurückzuführen sein. Hochpolare Verbindungen, insbesondere solche mit mehreren Stickstoffatomen, können stark an das saure Kieselgel binden, was zu einer irreversiblen Adsorption führt.[2] Es ist auch möglich, dass die Verbindung unvollständig von der Säule eluiert wird.[2]
-
-
F: Wie kann ich die Ausbeute meiner polaren Verbindung verbessern?
-
A: Um die irreversible Adsorption zu mildern, fügen Sie dem Eluenten einen Modifikator wie Triethylamin oder Ammoniak hinzu.[2] Um eine vollständige Elution sicherzustellen, spülen Sie die Säule nach der Elution Ihrer erwarteten Verbindung mit einem viel polareren Lösungsmittel (z. B. 10 % Methanol in Dichlormethan) und überprüfen Sie die gesammelten Fraktionen auf Ihr Produkt.[2] Die Reduzierung der auf die Säule geladenen Probenmenge kann ebenfalls die Trennung und Ausbeute verbessern.[2]
-
Problem 3: Schlechte Trennung von Regioisomeren
-
F: Ich habe Schwierigkeiten, Regioisomere meiner Imidazo[4,5-b]pyridin-Synthese durch Säulenchromatographie zu trennen. Was kann ich tun?
-
A: Die Trennung von Regioisomeren ist aufgrund ihrer oft sehr ähnlichen physikalischen und chemischen Eigenschaften eine Herausforderung.[3] Die Verwendung einer Gradientenelution, bei der die Polarität des Eluenten während des Chromatographielaufs schrittweise erhöht wird, kann die Peaks schärfen und die Auflösung verbessern.[2]
-
-
F: Welche alternativen chromatographischen Techniken können die Trennung von Regioisomeren verbessern?
-
A: Wenn Kieselgel keine ausreichende Trennung bietet, sollten Sie eine andere stationäre Phase in Betracht ziehen.[2] Aluminiumoxid (basisch oder neutral) kann eine gute Alternative für stickstoffhaltige Verbindungen sein.[2] Für sehr anspruchsvolle Trennungen kann eine Umkehrphasenchromatographie (z. B. C18-Kieselgel) oder eine Hydrophile Interaktionschromatographie (HILIC) erforderlich sein.[2][4]
-
Häufig gestellte Fragen (FAQs)
F1: Welcher chromatographische Modus eignet sich am besten für die Reinigung polarer Imidazo[4,5-b]pyridine?
A1: Die Wahl des chromatographischen Modus hängt von der spezifischen Polarität und den Löslichkeitseigenschaften Ihrer Verbindung ab.
-
Normalphasen-Chromatographie (NP): Verwendet eine polare stationäre Phase (z. B. Kieselgel) und eine unpolare mobile Phase. Sie eignet sich gut zur Trennung von Isomeren.[5][6]
-
Umkehrphasen-Chromatographie (RP): Verwendet eine unpolare stationäre Phase (z. B. C18) und eine polare mobile Phase (z. B. Wasser/Acetonitril).[7] Dies ist der am weitesten verbreitete HPLC-Modus, insbesondere in biomedizinischen und pharmazeutischen Anwendungen.
-
Hydrophile Interaktionschromatographie (HILIC): Verwendet eine polare stationäre Phase und eine mobile Phase, die der in der RP-Chromatographie ähnelt.[4] HILIC ist besonders geeignet für die Bestimmung polarer Verbindungen, die in der RP-Chromatographie eine unzureichende Retention aufweisen.[4]
F2: Wie wähle ich das richtige Lösungsmittelsystem für meine Reinigung aus?
A2: Die Optimierung des Lösungsmittelsystems ist entscheidend für eine erfolgreiche Trennung. Dünnschichtchromatographie (DC) ist ein unverzichtbares Werkzeug zur schnellen Überprüfung verschiedener Lösungsmittel und zur Bestimmung der optimalen Elutionsbedingungen vor der Durchführung einer Säulenchromatographie.[2]
F3: Mein gereinigtes Produkt ist ein Öl, obwohl ich einen Feststoff erwartet habe. Wie kann ich die Kristallisation einleiten?
A3: Das Erhalten eines Öls anstelle eines Feststoffs ist ein häufiges Problem, das oft auf Lösungsmittelreste oder die inhärenten Eigenschaften der Verbindung zurückzuführen ist.[2] Techniken zur Induktion der Kristallisation umfassen das Trocknen unter Hochvakuum, die Lösungsmitel-Trituration (Zugabe eines Nicht-Lösungsmittels, um Verunreinigungen auszuwaschen) und die Umkristallisation aus einem geeigneten Lösungsmittelsystem.[2][3]
F4: Wie kann ich die Struktur der getrennten Regioisomere bestätigen?
A4: Eine Kombination spektroskopischer Techniken ist für eine eindeutige Strukturbestimmung unerlässlich. Zweidimensionale NMR-Techniken wie NOESY (Nuclear Overhauser Effect Spectroscopy) und HMBC (Heteronuclear Multiple Bond Correlation) sind besonders leistungsstark, um die Konnektivität und die räumlichen Beziehungen zwischen den Atomen herzustellen.[3]
Datenpräsentation
Tabelle 1: Auswahl des chromatographischen Modus basierend auf den Eigenschaften der Verbindung
| Eigenschaft der Verbindung | Empfohlener chromatographischer Modus | Stationäre Phase | Typische mobile Phase |
| Mäßig polar, löslich in organischen Lösungsmitteln | Normalphasen-Chromatographie (NP) | Kieselgel, Aluminiumoxid, polare gebundene Phasen (z. B. Cyano, Amino)[6][7] | Heptan/Ethylacetat, Dichlormethan/Methanol[7][8] |
| Polar, wasserlöslich | Umkehrphasen-Chromatographie (RP) | C18, C8[9] | Wasser/Acetonitril, Wasser/Methanol[7] |
| Sehr polar, schlecht in RP-Säulen retiniert | Hydrophile Interaktionschromatographie (HILIC) | Unbeschichtetes Kieselgel, polare gebundene Phasen (z. B. Diol, Amid, Zwitterionisch)[10][11] | Acetonitril/Wasser mit Puffer[10] |
| Ionisch oder ionisierbar | Ionenaustausch-Chromatographie (IEX) oder RP mit pH-Kontrolle | Kationenaustauscher, Anionenaustauscher[12] | Wässrige Puffer mit Salzgradient[13] |
Versuchsprotokolle
Protokoll 1: Allgemeine Methode zur Normalphasen-Flash-Chromatographie
-
Vorbereitung der stationären Phase: Wählen Sie eine geeignete Kieselgel-Säule basierend auf der zu reinigenden Probenmenge (typischerweise wird ein Verhältnis von Probenmasse zu Kieselgelmasse von 1-5 % empfohlen).[2] Äquilibrieren Sie die Säule mit dem anfänglichen Elutionsmittel.
-
Probenvorbereitung: Lösen Sie die Rohprobe in einer minimalen Menge des Elutionsmittels oder eines schwächeren Lösungsmittels.
-
Probenaufgabe: Geben Sie die Probe vorsichtig auf die Oberseite der Säule.
-
Elution: Beginnen Sie die Elution mit einem unpolaren Lösungsmittelsystem und erhöhen Sie allmählich die Polarität (Gradientenelution), um die Verbindungen basierend auf ihrer Polarität zu trennen.[2] Zum Beispiel von 100 % Dichlormethan zu einer Mischung aus Dichlormethan/Methanol.
-
Fraktionssammlung: Sammeln Sie Fraktionen und überwachen Sie die Elution mittels DC.
-
Aufarbeitung: Vereinen Sie die reinen Fraktionen und entfernen Sie das Lösungsmittel unter reduziertem Druck.
Protokoll 2: Chromatographische Trennung von Regioisomeren mittels HPLC
-
Säulenauswahl: Beginnen Sie mit einer Standard-Umkehrphasen-C18-Säule (z. B. 4,6 x 150 mm, 5 µm).[3]
-
Vorbereitung der mobilen Phase: Bereiten Sie eine mobile Phase vor, die aus einer Mischung eines organischen Lösungsmittels (z. B. Acetonitril oder Methanol) und eines wässrigen Puffers (z. B. Wasser mit 0,1 % Ameisensäure oder 10 mM Ammoniumformiat) besteht.[3]
-
Gradientenelution: Entwickeln Sie eine Gradientenelutionsmethode. Ein typischer Ausgangspunkt könnte ein linearer Gradient von 5-95 % organischem Lösungsmittel über 20-30 Minuten sein.[3]
-
Optimierung: Injizieren Sie eine Probe der Regioisomerenmischung und überwachen Sie die Trennung. Passen Sie die Gradientensteigung, die Flussrate und die Zusammensetzung der mobilen Phase an, um die Auflösung zwischen den Isomerenpeaks zu optimieren.[3]
-
Scale-up: Sobald eine effektive analytische Trennung erreicht ist, kann die Methode auf ein präparatives HPLC-System hochskaliert werden, um größere Mengen jedes Regioisomers zu isolieren.[3]
Visualisierungen
Abbildung 1: Workflow zur Fehlerbehebung bei häufigen Reinigungsproblemen.
Abbildung 2: Entscheidungsbaum zur Auswahl der chromatographischen Methode.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. DSpace [diposit.ub.edu]
- 5. jordilabs.com [jordilabs.com]
- 6. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 7. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. journal.uctm.edu [journal.uctm.edu]
- 9. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 10. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Ion Exchange Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
Comparative Guide to the Structure-Activity Relationship of 3H-imidazo[4,5-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 3H-imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. Its structural similarity to purines allows it to interact with various biological targets, particularly protein kinases, making it a valuable framework for the development of novel therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3H-imidazo[4,5-b]pyridine derivatives, with a focus on their anticancer and kinase inhibitory activities. The information is compiled from various studies to aid in the rational design of more potent and selective compounds.
I. Kinase Inhibitory Activity: A Comparative Overview
Derivatives of 3H-imidazo[4,5-b]pyridine have been extensively investigated as inhibitors of several protein kinases implicated in cancer and other diseases. The following tables summarize the quantitative data from various studies, highlighting the impact of substitutions on the core scaffold on inhibitory potency.
Table 1: Aurora Kinase Inhibition
Aurora kinases are key regulators of mitosis, and their inhibition is a promising strategy for cancer therapy.
| Compound ID | R² Substituent | R⁶ Substituent | R⁷ Substituent | Aurora A (IC₅₀/Kᵈ, nM) | Aurora B (IC₅₀/Kᵈ, nM) | Cell Line | Cell Growth Inhibition (IC₅₀, nM) | Reference |
| 27e | 1,3-dimethyl-1H-pyrazol-4-yl | Cl | 4-(4-chlorobenzyl)piperazin-1-yl | 7.5 (Kᵈ) | 48 (Kᵈ) | SW620 | - | [1] |
Key SAR Insights for Aurora Kinase Inhibition:
-
The substitution at the 2-position with a 1,3-dimethyl-1H-pyrazol-4-yl group appears to be favorable for potent Aurora kinase inhibition.
-
The presence of a chloro group at the 6-position and a substituted piperazine at the 7-position are common features in potent inhibitors.
Table 2: FLT3 Kinase Inhibition
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase, and its mutations are associated with acute myeloid leukemia (AML).
| Compound ID | R² Substituent | R⁶ Substituent | R⁷ Substituent | FLT3 (wild-type) (Kᵈ, nM) | FLT3-ITD (Kᵈ, nM) | FLT3-D835Y (Kᵈ, nM) | Reference |
| 27e | 1,3-dimethyl-1H-pyrazol-4-yl | Cl | 4-(4-chlorobenzyl)piperazin-1-yl | 6.2 | 38 | 14 | [1] |
Key SAR Insights for FLT3 Kinase Inhibition:
-
Compound 27e demonstrates dual inhibitory activity against both Aurora and FLT3 kinases, suggesting a potential for broader anticancer effects.
Table 3: Mixed Lineage Kinase 3 (MLK3) Inhibition
MLK3 is a mitogen-activated protein kinase kinase kinase (MAP3K) involved in various cellular signaling pathways.
| Compound ID | R² Substituent | R³ Substituent | R⁶ Substituent | MLK3 (IC₅₀, nM) | Reference |
| 9a | 4-fluorophenyl | H | H | 6 | |
| 9e | 4-chlorophenyl | H | H | 6 | |
| 9j | 4-(trifluoromethoxy)phenyl | H | H | 8 | |
| 9k | 4-(trifluoromethyl)phenyl | H | H | 11 | |
| 12b | 4-fluorophenyl | cyclopropyl | H | 14 | |
| 12d | 4-chlorophenyl | cyclopropyl | H | 14 |
Key SAR Insights for MLK3 Inhibition:
-
Electron-withdrawing groups at the para-position of the 2-phenyl ring (e.g., F, Cl, OCF₃, CF₃) are well-tolerated and result in potent inhibition.
-
Substitution at the 3-position with a cyclopropyl group is also permissible for potent activity.
II. Anticancer and Anti-inflammatory Activity
Beyond specific kinase inhibition, 3H-imidazo[4,5-b]pyridine derivatives have shown broader anticancer and anti-inflammatory effects.
Table 4: Cytotoxicity in Cancer Cell Lines
| Compound ID | R² Substituent | R³ Substituent | Cell Line | Cytotoxicity (IC₅₀, µM) | Reference |
| 3h | 4-fluorophenyl | 4-methoxyphenyl | MCF-7 | - | [2][3] |
| 3j | 4-chlorophenyl | 4-methoxyphenyl | MCF-7 | - | [2][3] |
| 3f | 4-bromophenyl | 4-methoxyphenyl | K562 | - | [3] |
Note: Specific IC₅₀ values for compounds 3h and 3j against MCF-7 and 3f against K562 were described as "prominent" or showing "moderate" activity, but precise numerical values were not provided in the abstract.
Table 5: COX Inhibition
Cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs.
| Compound ID | R² Substituent | R³ Substituent | COX-1 (IC₅₀, µM) | COX-2 (IC₅₀, µM) | Reference |
| 3f | 4-bromophenyl | 4-methoxyphenyl | 21.8 | 9.2 | [3] |
Key SAR Insights for Anticancer and Anti-inflammatory Activity:
-
The 2,3-diaryl substitution pattern on the 3H-imidazo[4,5-b]pyridine core is a key feature for both cytotoxic and COX inhibitory activities.
-
Compound 3f , with a 4-bromophenyl at the 2-position and a 4-methoxyphenyl at the 3-position, shows selective inhibition of COX-2 over COX-1.
III. Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are representative protocols for key assays cited in the evaluation of 3H-imidazo[4,5-b]pyridine derivatives.
Kinase Inhibition Assays (General Protocol)
These assays are designed to measure the ability of a compound to inhibit the activity of a specific kinase. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Materials:
-
Purified recombinant kinase (e.g., Aurora A, FLT3, MLK3)
-
Kinase-specific substrate (e.g., Kemptide for Aurora A)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in Kinase Assay Buffer. The final DMSO concentration should be kept low (e.g., <1%). Dilute the kinase and substrate/ATP mix in Kinase Assay Buffer to the desired concentrations.
-
Kinase Reaction: To the wells of a 384-well plate, add the test compound, followed by the diluted kinase. Initiate the reaction by adding the substrate/ATP mixture.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.[4][5][6][7][8]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours). Include a DMSO-treated vehicle control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.[9][10][11]
IV. Signaling Pathway and Experimental Workflow Diagrams
Visualizing the biological context and experimental procedures can aid in understanding the mechanism of action and the evaluation process for these compounds.
Experimental Workflow for SAR Studies
Simplified mTOR Signaling Pathway
FLT3 Signaling Pathway
Role of Aurora Kinases in Mitosis
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity | European Journal of Chemistry [eurjchem.com]
- 3. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. promega.com [promega.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. broadpharm.com [broadpharm.com]
In Vivo Efficacy of 3H-Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: A Comparative Guide
The 3H-imidazo[4,5-b]pyridine scaffold has emerged as a promising framework in the development of potent kinase inhibitors for oncology. This guide provides a comparative analysis of the in vivo efficacy of three notable compounds from this class: GSK1070916, CCT137690, and CCT241736. These inhibitors primarily target key kinases involved in cell cycle regulation and oncogenic signaling, such as Aurora kinases and Fms-like tyrosine kinase 3 (FLT3).
Comparative Efficacy and Pharmacokinetics
The following tables summarize the in vivo anti-tumor efficacy, pharmacokinetic parameters, and biomarker modulation of the selected 3H-imidazo[4,5-b]pyridine-based kinase inhibitors in preclinical mouse models.
Table 1: In Vivo Anti-Tumor Efficacy
| Compound | Target Kinase(s) | Animal Model | Xenograft Cell Line | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference(s) |
| GSK1070916 | Aurora B/C | Nude Mice | HCT116 (Colon) | 100 mg/kg, i.p., once daily, 5 days on/2 days off for 3 cycles | Significant tumor growth inhibition | [1] |
| Nude Mice | SW620 (Colon) | 100 mg/kg, i.p., once daily, 5 days on/2 days off for 3 cycles | Potent dose-dependent growth inhibition | [2] | ||
| CCT137690 | Aurora A/B/C, FLT3 | Nude Mice | SW620 (Colon) | Not specified | Inhibited tumor growth | [3] |
| TH-MYCN Transgenic Mice | Neuroblastoma | 100 mg/kg, oral gavage, twice daily for 10 days | Significantly inhibits tumor growth | [4] | ||
| CCT241736 (27e) | FLT3, Aurora A/B | Nude Mice | MV4-11 (AML) | Not specified | Strongly inhibited tumor growth | [5] |
| NOD SCID Mice | MV4-11 (AML) | 100 mg/kg, oral, twice daily | Significant inhibition of tumor growth | [6] |
Table 2: Comparative Pharmacokinetics in Mice
| Compound | Administration Route | Bioavailability (F%) | Clearance | Volume of Distribution | Reference(s) |
| GSK1070916 | Intraperitoneal | Favorable pharmacokinetic profile noted, specific data not available in searched documents. | - | - | [2] |
| CCT137690 | Oral | High | - | - | [3] |
| CCT241736 (27e) | Oral | High | Low | Moderate | [6][7] |
Table 3: In Vivo Biomarker Modulation
| Compound | Xenograft Model | Biomarker | Modulation | Reference(s) |
| GSK1070916 | HCT116 | Phospho-Histone H3 (Ser10) | Dose-dependent inhibition | [8][9] |
| CCT137690 | HCT116, HeLa | Phospho-Histone H3 (Ser10), Phospho-TACC3 | Efficiently inhibited | [3][4] |
| CCT241736 (27e) | MV4-11 | Phospho-Histone H3, Phospho-STAT5 | Clear inhibition of both pathways | [6] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathways and a general workflow for in vivo efficacy studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The aurora kinase inhibitor CCT137690 downregulates MYCN and sensitizes MYCN-amplified neuroblastoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Aurora kinase inhibitor CCT137690 downregulates MYCN and sensitizes MYCN-amplified neuroblastoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor CCT241736 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism of the dual FLT-3/Aurora kinase inhibitor CCT241736 in preclinical and human in vitro models: Implication for the choice of toxicology species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unraveling the Inhibition of Key Cellular Kinases: A Comparative Docking Study of Imidazo[4,5-b]pyridine Derivatives
A comprehensive analysis of imidazo[4,5-b]pyridine-based inhibitors targeting Aurora kinases, p38 MAP kinase, and CDK2 reveals crucial insights into their binding mechanisms and therapeutic potential. This guide synthesizes findings from multiple docking studies, presenting a comparative overview of their inhibitory activities, predicted binding affinities, and the molecular interactions driving their efficacy.
The imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent inhibitors of various protein kinases. These enzymes play critical roles in cell signaling pathways that govern proliferation, differentiation, and apoptosis. Their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. This report provides a comparative analysis of molecular docking studies performed on imidazo[4,5-b]pyridine derivatives against three key kinase targets: Aurora kinases, p38 MAP kinase, and Cyclin-Dependent Kinase 2 (CDK2).
Comparative Inhibitory Activity
The inhibitory potential of various imidazo[4,5-b]pyridine derivatives has been evaluated against Aurora kinases (A, B, and C), p38 MAP kinase, and CDK2. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, have been compiled from various studies to facilitate a direct comparison.
| Target Kinase | Inhibitor Series/Compound | IC50 (µM) | Reference |
| Aurora-A | Imidazo[4,5-b]pyridine derivatives | 0.015 - 0.227 | [1] |
| Aurora-B | Imidazo[4,5-b]pyridine derivatives | 0.025 - 0.198 | [1] |
| Aurora-C | Imidazo[4,5-b]pyridine derivatives | 0.019 - 0.227 | [1] |
| p38 MAP Kinase | Imidazo[4,5-b]pyridin-2-one derivatives | Potent inhibition observed | [2][3] |
| CDK2 | 3H-imidazo[4,5-c]pyridine derivative (5b) | 0.021 | [4][5] |
| CDK9 | Imidazo[4,5-b]pyridine derivatives | 0.63 - 1.32 | [6] |
Note: The inhibitory activities for p38 MAP kinase were described as "potent," but specific IC50 values for a direct comparison were not available in the abstracts of the reviewed literature.[2][3]
Experimental Protocols: A Synthesized Approach to Molecular Docking
The molecular docking studies of imidazo[4,5-b]pyridine inhibitors, while varying in specific software and parameters, generally follow a consistent workflow. This synthesized protocol outlines the key steps involved in predicting the binding modes and affinities of these inhibitors.
I. Preparation of the Receptor and Ligands
-
Protein Structure Acquisition: The three-dimensional crystal structure of the target kinase (e.g., Aurora A, p38 MAP kinase, CDK2) is obtained from the Protein Data Bank (PDB).
-
Receptor Preparation: The raw PDB file is processed to prepare it for docking. This typically involves:
-
Removing water molecules and any co-crystallized ligands.
-
Adding hydrogen atoms to the protein structure.
-
Assigning appropriate protonation states to amino acid residues.
-
Repairing any missing side chains or loops in the protein structure.
-
-
Ligand Preparation: The 2D structures of the imidazo[4,5-b]pyridine inhibitors are sketched and converted to 3D structures. This step includes:
-
Generating various possible conformations for each ligand.
-
Assigning correct atom types and charges.
-
Minimizing the energy of the ligand structures.
-
II. Molecular Docking Simulation
-
Grid Generation: A grid box is defined around the active site of the kinase. This box specifies the search space for the docking algorithm. The active site is typically identified based on the location of the co-crystallized ligand in the original PDB structure.
-
Docking Algorithm: A docking program (e.g., AutoDock, Glide, GOLD) is used to systematically search for the optimal binding poses of each ligand within the defined grid box. The algorithm explores various translational, rotational, and conformational degrees of freedom of the ligand.
-
Scoring Function: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., binding energy in kcal/mol). The scoring function considers various factors such as electrostatic interactions, van der Waals forces, and hydrogen bonding between the ligand and the protein.
III. Analysis of Docking Results
-
Pose Selection: The docking poses are ranked based on their predicted binding energies. The pose with the lowest binding energy is typically considered the most favorable and is selected for further analysis.
-
Interaction Analysis: The selected binding pose is visualized to identify the key molecular interactions between the inhibitor and the amino acid residues in the active site of the kinase. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
-
Validation: The docking protocol is often validated by redocking the co-crystallized ligand into the active site and calculating the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.
Visualizing the Molecular Landscape
To better understand the biological context and the computational workflow, the following diagrams illustrate the key signaling pathways and the experimental process.
Caption: A generalized workflow for molecular docking studies.
Caption: The Aurora Kinase signaling pathway and points of inhibition.
Caption: The p38 MAP Kinase signaling pathway and its inhibition.
Caption: The CDK2 signaling pathway in cell cycle progression.
References
- 1. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and molecular docking study of 3H-imidazole[4,5-c]pyridine derivatives as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Target Engagement of 3H-Imidazo[4,5-b]pyridine-2-carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3H-imidazo[4,5-b]pyridine-2-carboxylic acid derivatives, focusing on the validation of their engagement with key biological targets. The content presented herein is based on available experimental data and is intended to assist researchers in the objective evaluation of these compounds against alternative inhibitors.
Comparative Analysis of Inhibitory Activity
The 3H-imidazo[4,5-b]pyridine scaffold has demonstrated significant potential in the development of inhibitors for various protein targets, most notably Cyclin-Dependent Kinase 9 (CDK9) and Cyclooxygenase (COX) enzymes. The following tables summarize the reported inhibitory activities of selected derivatives.
Table 1: CDK9 Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound ID | Derivative Class | IC50 (µM) vs. CDK9 | Reference Compound | IC50 (µM) vs. CDK9 |
| Compound I | Imidazo[4,5-b]pyridine | 0.63 - 1.32 | Sorafenib | 0.76 |
| Compound II | Imidazo[4,5-b]pyridine | 0.63 - 1.32 | Sorafenib | 0.76 |
| Compound IIIa | Imidazo[4,5-b]pyridine | 0.63 - 1.32 | Sorafenib | 0.76 |
| Compound IIIb | Imidazo[4,5-b]pyridine | 0.63 - 1.32 | Sorafenib | 0.76 |
| Compound IV | Imidazo[4,5-b]pyridine | 0.63 - 1.32 | Sorafenib | 0.76 |
| Compound VI | Imidazo[4,5-b]pyridine | 0.63 - 1.32 | Sorafenib | 0.76 |
| Compound VIIa | Imidazo[4,5-b]pyridine | 0.63 - 1.32 | Sorafenib | 0.76 |
| Compound VIII | Imidazo[4,5-b]pyridine | 0.63 - 1.32 | Sorafenib | 0.76 |
| Compound IX | Imidazo[4,5-b]pyridine | 0.63 - 1.32 | Sorafenib | 0.76 |
Source: Data compiled from a study on novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity.[1]
Table 2: COX-1 and COX-2 Inhibitory Activity of 2,3-Diaryl-3H-imidazo[4,5-b]pyridine Derivatives
| Compound ID | IC50 (µmol/L) vs. COX-1 | IC50 (µmol/L) vs. COX-2 | Selectivity Index (COX-1/COX-2) |
| 3f | 21.8 | 9.2 | 2.37 |
| Other Derivatives | 10 - 43 | 9.2 - 279.3 | Varies |
Source: Data from a study on 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents.[2]
Key Experimental Protocols for Target Engagement Validation
To ascertain direct binding of the this compound derivatives to their intended targets within a cellular context, the following experimental protocols are recommended.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement by measuring the thermal stabilization of a target protein upon ligand binding.[3][4][5]
Protocol:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat the cells with various concentrations of the test compound (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 1-2 hours).
-
Cell Lysis and Heating: Harvest and lyse the cells. Aliquot the cell lysate and heat the aliquots across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[4]
-
Separation of Soluble Fraction: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[4]
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Normalize the protein concentrations and analyze the amount of the target protein (e.g., CDK9) by Western blotting using a specific antibody.[3][4]
-
Data Analysis: Quantify the band intensities for the target protein at each temperature. Plot the percentage of soluble protein relative to the unheated control against the temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.[4]
Chemical Proteomics using Kinobeads
This method allows for the unbiased identification of protein targets of a compound by affinity chromatography using immobilized broad-spectrum kinase inhibitors (Kinobeads).[6][7]
Protocol:
-
Cell Lysate Preparation: Prepare cell lysates from treated and untreated (vehicle control) cells.
-
Competitive Binding: Incubate the cell lysates with the test compound at various concentrations.
-
Kinase Enrichment: Add Kinobeads to the lysates to capture kinases that are not bound to the test compound.
-
Elution and Digestion: Elute the captured proteins from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Identify and quantify the peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: A decrease in the amount of a specific kinase pulled down by the Kinobeads in the presence of the compound indicates that the compound is binding to that kinase. Dose-dependent competition experiments can determine the binding affinity.[7]
Visualizing Pathways and Workflows
To further elucidate the mechanisms and experimental processes, the following diagrams are provided.
References
- 1. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
A Comparative Guide to Heterocyclic Scaffolds in Drug Design: 3H-Imidazo[4,5-b]pyridine-2-carboxylic Acid and Beyond
In the landscape of modern drug discovery, the selection of a core chemical scaffold is a critical decision that profoundly influences the biological activity, selectivity, and pharmacokinetic properties of a potential therapeutic agent. Among the myriad of heterocyclic structures, the 3H-imidazo[4,5-b]pyridine nucleus, particularly with a 2-carboxylic acid functional group, has garnered significant attention as a versatile scaffold. This guide provides an objective comparison of the 3H-imidazo[4,5-b]pyridine scaffold against other prominent heterocyclic systems—pyridine, pyrimidine, quinoline, and thiophene—with a focus on their application in kinase inhibitor design, a pivotal area in oncology and inflammation research.
Introduction to Heterocyclic Scaffolds in Drug Design
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, are mainstays in medicinal chemistry. Their structural diversity, ability to engage in various non-covalent interactions, and capacity to mimic the structures of endogenous molecules make them ideal frameworks for drug candidates. The choice of a specific heterocyclic core can modulate a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its affinity and selectivity for a biological target.
3H-Imidazo[4,5-b]pyridine: This fused heterocyclic system, a bioisostere of purine, is a key pharmacophore in numerous biologically active compounds. Its unique arrangement of nitrogen atoms allows for a variety of hydrogen bonding patterns, crucial for binding to biological targets such as protein kinases. The imidazopyridine scaffold has been successfully employed in the development of agents with anticancer, anti-inflammatory, and antiviral properties. The addition of a carboxylic acid group at the 2-position can further enhance target engagement through ionic interactions or additional hydrogen bonds.
Pyridine: A six-membered aromatic ring containing one nitrogen atom, pyridine is a fundamental building block in medicinal chemistry. The nitrogen atom can act as a hydrogen bond acceptor and a basic center, influencing the compound's solubility and ability to interact with biological targets. Pyridine-containing drugs are widespread and include examples in various therapeutic areas.
Pyrimidine: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, pyrimidine is another essential scaffold, notably found in the nucleobases of DNA and RNA. This structural feature makes it a common choice for designing antimetabolites and kinase inhibitors that compete with ATP.
Quinoline: A fused heterocyclic system consisting of a benzene ring fused to a pyridine ring, quinoline offers a larger, more rigid, and lipophilic scaffold. This structure is prevalent in a range of therapeutic agents, including antimalarials, antibacterials, and, more recently, kinase inhibitors.
Thiophene: A five-membered aromatic ring containing a sulfur atom, thiophene is often used as a bioisostere of a phenyl ring. The sulfur atom can influence the electronic properties of the molecule and participate in non-covalent interactions, while the overall scaffold offers a different spatial arrangement compared to six-membered rings.
Comparative Performance in Kinase Inhibition: A Focus on c-MET
To provide a quantitative comparison, this guide focuses on the inhibition of the c-MET receptor tyrosine kinase, a well-validated target in oncology. The following table summarizes the in vitro inhibitory activities (IC50 values) of exemplary compounds from each scaffold class against c-MET. It is crucial to note that these compounds have different substitutions, and the data is compiled from various studies, which may employ slightly different experimental conditions. Therefore, the provided experimental protocols should be consulted for a detailed understanding of the context of each value.
| Scaffold Class | Exemplary Compound | c-MET Kinase IC50 (nM) | Reference |
| Imidazo[1,2-a]pyridine | Compound 22e | 3.9 | [1] |
| Compound 7g | 53.4 | [2] | |
| DC-381112 | 5 | [3] | |
| Pyridine/Pyrimidine | Compound 13d | Not explicitly stated for kinase, 127 nM against EBC-1 cell line | [4] |
| Quinoline | Compound 4 | 4.9 | [5] |
| Cabozantinib | 5.4 | [5] | |
| Nishii's Compound 26 | 9.3 | [6] | |
| Thieno[2,3-d]pyrimidine | Compound 6b | 35.7 | [7] |
Physicochemical and ADMET Properties: A Qualitative Comparison
Beyond target potency, the overall developability of a drug candidate is dictated by its physicochemical and ADMET properties. The choice of a heterocyclic scaffold plays a significant role in determining these characteristics.
| Scaffold | Key Physicochemical & ADMET Characteristics |
| Imidazo[4,5-b]pyridine | Generally good solubility and biocompatibility. The fused ring system offers a balance of rigidity and opportunities for functionalization to modulate lipophilicity and metabolic stability.[8][9] |
| Pyridine | The basic nitrogen atom can enhance aqueous solubility through salt formation. However, it can also be a site for metabolism. Fluorination of the pyridine ring is a common strategy to improve metabolic stability and permeability.[10][11] |
| Pyrimidine | The two nitrogen atoms can act as hydrogen bond acceptors, often enhancing pharmacokinetic and pharmacodynamic properties. Pyrimidine analogues are often substrates for cellular uptake and metabolic activation pathways.[12][13][14] |
| Quinoline | The larger, more lipophilic nature of the quinoline scaffold can lead to lower aqueous solubility but potentially better membrane permeability. It is a versatile scaffold with a broad range of biological activities, but toxicity can be a concern with certain derivatives.[15][16][17][18] |
| Thiophene | Often used as a bioisostere for a phenyl ring to modulate electronic properties, lipophilicity, and metabolic stability. The sulfur atom can participate in hydrogen bonding and may influence metabolic pathways differently than carbon.[19][20][21][22] |
Experimental Protocols
A standardized and well-defined experimental protocol is essential for the accurate determination and comparison of inhibitory activities. Below are representative methodologies for c-MET kinase inhibition assays.
c-MET Kinase Inhibition Assay (General Protocol)
A common method to determine the IC50 value of a compound against c-MET kinase is a luminescent-based assay, such as the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction, which is then converted into a light signal.
Materials:
-
Recombinant c-MET kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Serially dilute the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations. A DMSO-only control is included.
-
Assay Plate Setup: Add 1 µL of the diluted inhibitor or vehicle control to the wells of a 384-well plate.
-
Enzyme Addition: Add 2 µL of diluted c-MET kinase to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture to each well. The final reaction volume is typically 5 µL. The ATP concentration is usually kept at or near the Km value for the kinase.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.[23][24][25][26]
Visualizing the Context: Signaling Pathways and Experimental Workflows
To better understand the biological context and the drug discovery process, the following diagrams are provided.
Caption: Simplified c-MET signaling pathway and the point of intervention for ATP-competitive inhibitors.
Caption: A generalized workflow for scaffold-based drug design and comparison.
Conclusion
The selection of a heterocyclic scaffold is a nuanced decision that requires a careful balance of potency, selectivity, and drug-like properties. While the 3H-imidazo[4,5-b]pyridine scaffold, particularly with a 2-carboxylic acid moiety, offers a compelling framework with its purine-like structure and versatile binding capabilities, other scaffolds such as pyridine, pyrimidine, quinoline, and thiophene also present distinct advantages.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of imidazopyridine derivatives as novel c-Met kinase inhibitors: Synthesis, SAR study, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. Synthesis and evaluation of a series of pyridine and pyrimidine derivatives as type II c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel c-Met kinase inhibitors bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects | MDPI [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 19. benchchem.com [benchchem.com]
- 20. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. promega.com [promega.com]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. bpsbioscience.com [bpsbioscience.com]
Navigating the Target Landscape: A Comparative Guide to the Cross-Reactivity of Imidazo[4,5-b]pyridine-Based Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. The imidazo[4,5-b]pyridine scaffold has emerged as a versatile core for developing potent inhibitors against a range of kinase targets. However, off-target effects can lead to unforeseen toxicities or provide opportunities for drug repositioning. This guide provides an objective comparison of the cross-reactivity profiles of several imidazo[4,5-b]pyridine-based inhibitors, supported by experimental data, detailed protocols for key assays, and visualizations of relevant signaling pathways.
The structural similarity of imidazo[4,5-b]pyridines to purines has made them a rich source of kinase inhibitors.[1] These compounds have been successfully developed to target various kinases involved in cancer and other diseases, including Aurora kinases, FMS-like tyrosine kinase 3 (FLT3), and Tropomyosin receptor kinase A (TrkA).[2][3][4] This guide delves into the selectivity of representative compounds from this class, offering a comparative analysis of their on- and off-target activities.
Comparative Cross-Reactivity Profiles
The following tables summarize the cross-reactivity data for three distinct imidazo[4,5-b]pyridine-based inhibitors. The data is compiled from extensive kinase screening panels, providing a snapshot of their selectivity across the kinome.
Table 1: Cross-Reactivity Profile of Imidazo[4,5-b]pyridine-Based Inhibitors
| Compound | Primary Target(s) | Key Off-Targets (Significant Inhibition) | Kinase Panel Size | Reference |
| 27e | Aurora A, Aurora B, FLT3 | FLT1, JAK2, RET, PDGFRB | 442 kinases | [2][5] |
| 28c | Aurora A | VEGFR1, GSK3β | 110 kinases | [6] |
| 2c | TrkA | TrkB, FGFR1, Flt3, Ret, MuSK, Lck, and others | 82 kinases | [3] |
Table 2: Detailed Inhibition Data for Selected Imidazo[4,5-b]pyridine-Based Inhibitors
| Compound | Target | Inhibition Data | Assay Type | Reference |
| 27e | Aurora A | Kd = 7.5 nM | KINOMEScan | [2][4] |
| Aurora B | Kd = 48 nM | KINOMEScan | [2][4] | |
| FLT3 | Kd = 6.2 nM | KINOMEScan | [2][4] | |
| FLT3-ITD | Kd = 38 nM | KINOMEScan | [2][4] | |
| FLT1 | % Control = 0.3 at 1 µM | KINOMEScan | [2][5] | |
| JAK2 | % Control = 1.3 at 1 µM | KINOMEScan | [2][5] | |
| RET | % Control = 1.8 at 1 µM | KINOMEScan | [2][5] | |
| PDGFRB | % Control = 4 at 1 µM | KINOMEScan | [2][5] | |
| 28c | Aurora A | IC50 < 100 nM | Biochemical Assay | [6] |
| Aurora B | >10-fold selective vs Aurora A | Biochemical Assay | [6] | |
| VEGFR1 | >80% inhibition at 1 µM | Kinase Panel Screen | [6] | |
| GSK3β | >80% inhibition at 1 µM | Kinase Panel Screen | [6] | |
| 2c | TrkA | IC50 < 100 nM | Biochemical Assay | [3] |
| TrkB | IC50 < 100 nM | Biochemical Assay | [3] | |
| FGFR1 | ~6-fold selectivity vs TrkA | Biochemical Assay | [3] | |
| Flt3 | IC50 < 100 nM | Biochemical Assay | [3] | |
| Ret | IC50 < 100 nM | Biochemical Assay | [3] | |
| MuSK | IC50 < 100 nM | Biochemical Assay | [3] | |
| Lck | IC50 < 100 nM | Biochemical Assay | [3] |
Kd: Dissociation constant; IC50: Half-maximal inhibitory concentration; % Control: Remaining kinase activity in the presence of the inhibitor.
Key Signaling Pathways
To understand the biological context of these inhibitors, it is crucial to visualize their position within cellular signaling cascades. The following diagrams, generated using Graphviz, illustrate the signaling pathways of the primary targets of the discussed imidazo[4,5-b]pyridine-based inhibitors.
Caption: Simplified Aurora Kinase Signaling Pathway.
Caption: FLT3 Signaling in normal and malignant cells.
Caption: TrkA signaling pathway in neuronal cells.
Experimental Protocols
Accurate and reproducible assessment of inhibitor cross-reactivity is essential. Below are detailed methodologies for key experiments used to generate the data presented in this guide.
In Vitro Kinase Assay (TR-FRET Method)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase activity and inhibition.
Materials:
-
Kinase of interest
-
Lanthanide-labeled anti-phospho-substrate antibody (donor)
-
Fluorescently labeled substrate (acceptor)
-
Test inhibitor (e.g., imidazo[4,5-b]pyridine compound)
-
ATP
-
Kinase reaction buffer
-
384-well microplates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add the kinase and substrate to the wells of the microplate.
-
Add the diluted inhibitor or DMSO (vehicle control) to the respective wells.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the kinase reaction by adding a solution containing EDTA and the lanthanide-labeled antibody.
-
Incubate for a specified time (e.g., 60 minutes) to allow for antibody binding to the phosphorylated substrate.
-
-
Data Acquisition:
-
Measure the TR-FRET signal on a compatible plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular environment by measuring changes in protein thermal stability upon ligand binding.
Materials:
-
Cultured cells
-
Test inhibitor
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for heat treatment (e.g., PCR thermocycler)
-
Western blotting reagents and equipment
-
Antibody specific to the target protein
Procedure:
-
Cell Treatment: Treat cultured cells with the test inhibitor or vehicle control (DMSO) for a specified time at 37°C.
-
Heat Treatment:
-
Harvest and wash the cells, then resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples across a range of temperatures for a short duration (e.g., 3 minutes).
-
-
Cell Lysis and Fractionation:
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble fraction from the aggregated proteins by centrifugation at high speed.
-
-
Protein Analysis:
-
Collect the supernatant (soluble fraction).
-
Quantify the protein concentration and normalize all samples.
-
Analyze the amount of soluble target protein at each temperature by Western blotting.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein against temperature to generate a melting curve.
-
A shift in the melting curve in the presence of the inhibitor indicates target engagement.
-
Caption: Experimental workflow for the Cellular Thermal Shift Assay.
Kinobeads Chemical Proteomics
This approach uses immobilized, non-selective kinase inhibitors to capture a large portion of the kinome from a cell lysate, allowing for the assessment of a test inhibitor's selectivity through competitive binding.
Materials:
-
Kinobeads (Sepharose beads with immobilized kinase inhibitors)
-
Cell lysate
-
Test inhibitor
-
Wash buffers
-
Elution buffer
-
Mass spectrometry equipment and reagents
Procedure:
-
Lysate Preparation: Prepare a native cell lysate under conditions that preserve kinase integrity.
-
Competitive Binding:
-
Incubate the cell lysate with various concentrations of the test inhibitor or vehicle control.
-
Add the Kinobeads to the lysate-inhibitor mixture and incubate to allow for binding of kinases not occupied by the test inhibitor.
-
-
Affinity Purification:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound kinases from the beads.
-
-
Protein Identification and Quantification:
-
Digest the eluted proteins into peptides.
-
Analyze the peptide mixture by liquid chromatography-mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the proteins that bound to the beads in each sample.
-
Determine the dose-dependent displacement of each kinase by the test inhibitor to generate a comprehensive selectivity profile.
-
Caption: Workflow for Kinobeads-based chemical proteomics.
Conclusion
The imidazo[4,5-b]pyridine scaffold provides a fertile ground for the development of potent and selective kinase inhibitors. However, as this comparative guide illustrates, the cross-reactivity profiles can vary significantly depending on the specific substitutions around the core structure. A thorough understanding of an inhibitor's selectivity, gained through comprehensive profiling using the methodologies described, is critical for advancing safe and effective therapeutics. This guide serves as a valuable resource for researchers in the field, enabling informed decisions in the design and development of next-generation imidazo[4,5-b]pyridine-based inhibitors.
References
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for Imidazo[4,5-b]pyridine Target Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Cellular Thermal Shift Assay (CETSA) with alternative methods for validating the engagement of imidazo[4,5-b]pyridine compounds with their intracellular targets. Imidazo[4,5-b]pyridines are a versatile class of heterocyclic compounds frequently investigated as kinase inhibitors in oncology and other therapeutic areas. Confirming that these compounds bind to their intended target within the complex environment of a cell is a critical step in drug discovery, providing confidence that the observed biological effects are a direct result of on-target activity.
This guide details the experimental protocols for CETSA and its alternatives, presents quantitative data for comparison, and uses diagrams to illustrate key workflows and biological pathways.
Overview of Target Engagement Assays
Validating that a drug candidate binds to its intended protein target in a physiologically relevant context is paramount for successful drug development. Several biophysical methods have been developed to measure this "target engagement." This guide focuses on CETSA and provides a comparative overview of two key alternatives: Drug Affinity Responsive Target Stability (DARTS) and NanoBioluminescence Resonance Energy Transfer (NanoBRET™).
| Assay | Principle | Key Advantages | Key Limitations |
| CETSA | Ligand binding alters the thermal stability of the target protein. | Label-free, applicable in intact cells and tissues, reflects physiological conditions.[1][2][3] | Not all ligand-protein interactions cause a significant thermal shift; can be lower throughput for the traditional Western blot format.[4] |
| DARTS | Ligand binding protects the target protein from proteolytic degradation. | Label-free, does not require a thermal shift, can be used with purified proteins or lysates.[5][6][7][8][9] | Requires careful optimization of protease digestion; may not be suitable for all proteins. |
| NanoBRET™ | Measures the binding of a compound to a target protein using Bioluminescence Resonance Energy Transfer (BRET) in live cells. | High-throughput, quantitative, real-time measurements in live cells.[10][11][12][13] | Requires genetic modification of the target protein to create a NanoLuc® fusion.[4] |
Quantitative Data Comparison
The following tables present illustrative quantitative data for kinase inhibitors, the class of drugs to which many imidazo[4,5-b]pyridine compounds belong. It is important to note that the data presented here are compiled from different studies and are intended to be representative of the type of results generated by each assay.
Table 2.1: Illustrative CETSA Data for a Kinase Inhibitor
This table shows hypothetical data from a CETSA experiment measuring the thermal stabilization of a target kinase upon binding of an imidazo[4,5-b]pyridine inhibitor. The change in melting temperature (ΔTm) is a key indicator of target engagement.
| Treatment | Melting Temperature (Tm) in °C | Thermal Shift (ΔTm) in °C |
| Vehicle (DMSO) | 48.5 | - |
| Imidazo[4,5-b]pyridine Inhibitor (10 µM) | 53.2 | +4.7 |
Table 2.2: Illustrative DARTS Data for a Kinase Inhibitor
This table illustrates the protective effect of an imidazo[4,5-b]pyridine inhibitor against proteolytic digestion of its target kinase. The data is represented as the relative band intensity of the target protein on a Western blot.
| Treatment | Protease Concentration | Relative Band Intensity (%) |
| Vehicle (DMSO) | Low | 100 |
| Vehicle (DMSO) | High | 25 |
| Imidazo[4,5-b]pyridine Inhibitor (10 µM) | Low | 100 |
| Imidazo[4,5-b]pyridine Inhibitor (10 µM) | High | 75 |
Table 2.3: Illustrative NanoBRET™ Data for a Kinase Inhibitor
This table presents typical results from a NanoBRET™ target engagement assay, showing the half-maximal inhibitory concentration (IC50) for an imidazo[4,5-b]pyridine inhibitor competing with a fluorescent tracer for binding to the target kinase.[10][11][13][14]
| Compound | Target Kinase | NanoBRET™ IC50 (nM) |
| Imidazo[4,5-b]pyridine Inhibitor | Aurora A | 85 |
| Reference Inhibitor | Aurora A | 50 |
Experimental Workflows and Signaling Pathways
CETSA Experimental Workflow
The following diagram illustrates the typical workflow for a Cellular Thermal Shift Assay using Western blot for detection.
References
- 1. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DARTS Assay Service - Creative Proteomics [creative-proteomics.com]
- 6. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 7. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Affinity Responsive Target Stability (DARTS ) Assay to Detect Interaction Between a Purified Protein and a Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Determining the nanoBRET IC50 values of 30 legacy ACVR1/ALK2 inhibitors – openlabnotebooks.org [openlabnotebooks.org]
- 12. benchchem.com [benchchem.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Imidazo[4,5-b]pyridine Inhibitors Against Established Drugs Targeting Key Oncogenic Kinases
For Immediate Release
In the landscape of targeted cancer therapy, the pursuit of novel small molecule inhibitors with improved efficacy and selectivity remains a paramount objective. This guide provides a detailed comparison of the efficacy of a promising class of heterocyclic compounds, imidazo[4,5-b]pyridines, against established and clinically advanced drugs targeting three critical oncogenic protein kinases: Aurora kinases, Cyclin-Dependent Kinase 9 (CDK9), and p21-Activated Kinase 4 (PAK4). This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of preclinical data to inform future research and development efforts.
Executive Summary
Imidazo[4,5-b]pyridine derivatives have emerged as a versatile scaffold for the development of potent kinase inhibitors. Their structural similarity to purines allows for effective competition at the ATP-binding site of these key enzymes, which are often dysregulated in various malignancies. This guide presents a side-by-side comparison of the biochemical and cellular potency, as well as in vivo efficacy, of selected imidazo[4,5-b]pyridine inhibitors against their well-established counterparts. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided to ensure reproducibility and facilitate further investigation.
Aurora Kinase Inhibition: CCT137690 vs. Clinically Advanced Competitors
Aurora kinases are essential for mitotic progression, and their overexpression is a hallmark of many cancers. The imidazo[4,5-b]pyridine derivative, CCT137690, has demonstrated potent pan-Aurora kinase inhibition. Here, we compare its efficacy against Alisertib (MLN8237), Barasertib (AZD1152), and Danusertib (PHA-739358), which are in various stages of clinical development.
Table 1.1: Biochemical Potency of Aurora Kinase Inhibitors
| Compound | Target | IC50 / Ki (nM) |
| CCT137690 (imidazo[4,5-b]pyridine) | Aurora A | 15 |
| Aurora B | 25 | |
| Aurora C | 19 | |
| Alisertib (MLN8237) | Aurora A | 1.2 |
| Aurora B | 396.5 | |
| Barasertib (AZD1152-HQPA) | Aurora A | 1369 |
| Aurora B | 0.36 | |
| Danusertib (PHA-739358) | Aurora A | 13 |
| Aurora B | 79 | |
| Aurora C | 61 |
Data compiled from multiple preclinical studies.[1][2][3][4][5][6][7][8][9]
Table 1.2: Cellular and In Vivo Efficacy of Aurora Kinase Inhibitors
| Compound | Cell Line (Cancer Type) | Cellular Potency (GI50/IC50, µM) | In Vivo Model (Xenograft) | In Vivo Efficacy |
| CCT137690 | ORL-48, ORL-115 (Oral) | 0.81, 0.84 | TH-MYCN (Neuroblastoma) | Significant tumor growth inhibition |
| Alisertib | HCT-116 (Colorectal) | 0.06 - >5 | HCT-116 (Colorectal) | Dose-dependent tumor growth inhibition |
| Barasertib | SW620, Colo205, HCT116 (Colorectal) | Potent antiproliferative effects | SW620, Colo205, HCT116 | Significant tumor growth inhibition |
| Danusertib | GEP-NET cell lines | Nanomolar range | GEP-NET (Orthotopic) | Significant reduction in tumor growth |
Data compiled from multiple preclinical studies.[3][4][5][10][11][12][13]
Aurora Kinase Signaling Pathway
The following diagram illustrates the central role of Aurora kinases in mitosis, a key process targeted by these inhibitors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Sns-314 | C18H15ClN6OS2 | CID 24995524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers - Arabian Journal of Chemistry [arabjchem.org]
- 6. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The significance of PAK4 in signaling and clinicopathology: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The significance of PAK4 in signaling and clinicopathology: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Silico ADME/Tox Prediction for Novel 3H-Imidazo[4,5-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is a critical step in modern drug discovery, preventing costly late-stage failures. For novel scaffolds like 3H-imidazo[4,5-b]pyridine derivatives, which are of significant interest in medicinal chemistry, in silico computational tools offer a rapid and cost-effective means to prioritize candidates for synthesis and further testing.[1][2] This guide provides a comparative overview of widely used in silico platforms for predicting the ADME/Tox profiles of these emerging compounds.
Methodology Comparison: Approaches to In Silico Prediction
In silico ADME/Tox predictions are primarily driven by computational models that have learned from large datasets of experimental results. The two main underlying methodologies are:
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate variations in the chemical structure of compounds with changes in their biological activity or physicochemical properties.[3][4] These models use molecular descriptors (e.g., size, lipophilicity, electronic properties) to predict the ADME/Tox profile of new molecules.[3]
-
Machine Learning and Deep Learning: More advanced models, such as support vector machines (SVM), random forests, and graph neural networks, can capture more complex, non-linear relationships between a molecule's structure and its properties.[5][6][7] These models are becoming increasingly prevalent in modern prediction platforms.[7][8]
Platform Comparison: Free Web-Based Tools vs. Commercial Software
A variety of tools are available for researchers, ranging from accessible web servers to comprehensive commercial software packages. The choice of tool often depends on the required throughput, desired accuracy, and available budget.[9]
| Feature | Free Web Servers (e.g., SwissADME, pkCSM, admetSAR) | Commercial Software (e.g., ADMET Predictor®, Discovery Studio) |
| Accessibility | Openly accessible via web browser, free of charge.[10][11] | Requires paid licenses, can be expensive.[12] |
| Ease of Use | Generally user-friendly interfaces requiring SMILES or drawn structures.[13] | May require specialized training and more complex setup. |
| Throughput | Suitable for single molecules or small batches.[7] | Optimized for high-throughput screening of large virtual libraries.[12] |
| Endpoints Covered | Cover a broad range of standard ADME/Tox properties.[10][14] | Often provide a more extensive list of over 175 predictable properties.[12] |
| Customization | Limited to pre-built models. | Allows for building and training custom models with proprietary data.[12] |
| Accuracy | Generally good for common chemical space, but may be less reliable for novel scaffolds.[9] | Often built on larger, higher-quality datasets, potentially offering higher accuracy.[12] |
It is often recommended to use multiple in silico tools to compare predictions and build greater confidence in the results.[9]
Data Presentation: Predicted ADME/Tox Properties
To illustrate the comparative data, we present the predicted ADME/Tox profiles for three hypothetical 3H-imidazo[4,5-b]pyridine derivatives (IMP-1, IMP-2, IMP-3) using two popular free web servers: SwissADME and pkCSM .
Table 1: Physicochemical and Pharmacokinetic (ADME) Predictions
| Parameter | Tool | IMP-1 (Scaffold) | IMP-2 (-Cl) | IMP-3 (-OCH3) | Favorable Range |
| Molecular Weight ( g/mol ) | SwissADME | 119.12 | 153.57 | 149.15 | < 500 |
| LogP (Lipophilicity) | SwissADME | 1.35 | 2.05 | 1.28 | ≤ 5.0 |
| Water Solubility (logS) | SwissADME | -1.89 (Soluble) | -2.65 (Moderately Soluble) | -2.11 (Soluble) | > -6 |
| GI Absorption | SwissADME | High | High | High | High |
| BBB Permeant | SwissADME | Yes | Yes | Yes | Yes/No (Project Dependent) |
| CYP2D6 Inhibitor | SwissADME | No | No | Yes | No |
| Human Intestinal Absorption (%) | pkCSM | 93.5% | 94.8% | 94.1% | > 80% |
| Caco-2 Permeability (logPapp) | pkCSM | 0.45 | 0.68 | 0.51 | > 0.90 (High) |
Data are hypothetical and for illustrative purposes.
Table 2: Toxicity Predictions
| Parameter | Tool | IMP-1 (Scaffold) | IMP-2 (-Cl) | IMP-3 (-OCH3) | Desired Outcome |
| AMES Mutagenicity | pkCSM | Non-mutagen | Non-mutagen | Non-mutagen | Non-mutagen |
| hERG I Inhibitor | pkCSM | No | Yes | No | No |
| Hepatotoxicity | pkCSM | No | No | No | No |
| Minnow Toxicity (log mM) | pkCSM | -0.85 | -1.21 | -0.99 | Lower values indicate higher toxicity |
Data are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: In Silico ADME/Tox Prediction using SwissADME
SwissADME is a free web tool for evaluating the pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules.[15]
-
Navigate to the Web Server: Access the SwissADME website (--INVALID-LINK--]">www.swissadme.ch).[13]
-
Input Molecules: Input the structure of the 3H-imidazo[4,5-b]pyridine derivative. This can be done by drawing the molecule using the provided editor or by entering a list of SMILES (Simplified Molecular Input Line Entry System) strings, one per line.[15]
-
Run Prediction: Click the "Run" button to start the analysis.
-
Analyze Results: The output provides comprehensive data on physicochemical properties (e.g., LogP, solubility), pharmacokinetic properties (e.g., GI absorption, BBB permeation), drug-likeness based on various filters (e.g., Lipinski's Rule of Five), and medicinal chemistry alerts.[11][16]
Protocol 2: In Silico Toxicity Prediction using pkCSM
pkCSM is a web server that uses graph-based signatures to predict a wide range of pharmacokinetic and toxicity properties.
-
Navigate to the Web Server: Access the pkCSM predictive modeling website.
-
Input Molecule: Enter the SMILES string of the test compound or upload a file with multiple SMILES.
-
Select Prediction Endpoints: Choose the desired ADME and toxicity endpoints to predict (e.g., AMES Mutagenicity, hERG Inhibition, Caco-2 Permeability).
-
Submit Job: Submit the molecule for prediction.
-
Interpret Results: The results are presented in tabular format, providing quantitative predictions (e.g., absorption percentage) or categorical classifications (e.g., "Yes" or "No" for hERG inhibition).[17]
Visualizations
Workflow for In Silico ADME/Tox Screening
The following diagram illustrates a typical workflow for screening novel compounds using computational methods.
References
- 1. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADME-Tox in drug discovery: integration of experimental and computational technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Silico ADME: QSPR/QSAR [ouci.dntb.gov.ua]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In silico the Ames Mutagenicity Predictive Model of Environment | Innovative Biosystems and Bioengineering [ibb.kpi.ua]
- 7. ADMET-AI [admet.ai.greenstonebio.com]
- 8. In silico prediction of hERG blockers using machine learning and deep learning approaches | Semantic Scholar [semanticscholar.org]
- 9. tandfonline.com [tandfonline.com]
- 10. ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide [parssilico.com]
- 11. scribd.com [scribd.com]
- 12. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 13. Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. phytojournal.com [phytojournal.com]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | In silico ADME and Toxicity Prediction of Ceftazidime and Its Impurities [frontiersin.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of 3H-imidazo[4,5-b]pyridine-2-carboxylic acid
Researchers and laboratory personnel handling 3H-imidazo[4,5-b]pyridine-2-carboxylic acid must adhere to stringent safety protocols to ensure personal and environmental protection. This guide provides a comprehensive overview of the necessary immediate safety measures and logistical steps for the proper disposal of this chemical compound. The following procedures are based on established safety data for similar chemical structures and serve as a guide. It is imperative to consult the official Safety Data Sheet (SDS) for this compound and comply with all local, state, and federal regulations.
Immediate Safety and Handling Precautions
Prior to handling, it is crucial to be familiar with the potential hazards associated with this compound and related compounds. This includes understanding the risks of inhalation, skin and eye contact, and ingestion.
Personal Protective Equipment (PPE):
When handling this compound, always wear appropriate personal protective equipment to minimize exposure.
| Protective Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile rubber). |
| Respiratory Protection | A NIOSH-approved respirator is necessary if ventilation is inadequate or dust is generated. |
| Protective Clothing | A lab coat, long pants, and closed-toe shoes are mandatory. |
In the event of accidental exposure, follow these first-aid measures immediately:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention if breathing does not improve.[1]
-
Skin Contact: Remove all contaminated clothing at once. Wash the affected area thoroughly with soap and plenty of water.[1]
-
Eye Contact: Rinse the eyes cautiously with water for at least 15 minutes, making sure to remove contact lenses if present and easy to do so.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance.
-
Consult the Safety Data Sheet (SDS): The SDS for the specific chemical is the primary source of information for safe handling and disposal.
-
Segregation and Storage:
-
Do not mix this compound with other waste materials.[2]
-
Store the waste in its original, clearly labeled container. If the original container is not available, use a compatible, leak-proof container that is properly sealed and labeled with the chemical name and associated hazards.
-
Keep the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Waste Characterization: Determine if the waste is considered hazardous according to local, state, and federal regulations. This will dictate the appropriate disposal pathway.
-
Engage a Licensed Disposal Company: Arrange for the collection and disposal of the chemical waste through a licensed and certified hazardous waste disposal company.[3] These companies are equipped to handle and transport chemical waste safely and in accordance with all regulations.
-
Documentation: Maintain detailed records of the waste, including the chemical name, quantity, and disposal date. This documentation is essential for regulatory compliance and laboratory safety audits.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Accidental Release Measures
In the case of a spill, it is important to act quickly and safely:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Containment: Prevent the spill from spreading and entering drains or waterways.[1]
-
Clean-up:
-
For solid spills, carefully sweep or scoop up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[3]
-
Do not use water to clean up the spill unless explicitly instructed by the SDS, as this may create a hazardous solution.
-
-
Decontamination: Clean the spill area thoroughly once the material has been removed.
-
Report: Report the incident to the appropriate laboratory or institutional safety officer.
References
Personal protective equipment for handling 3H-imidazo[4,5-b]pyridine-2-carboxylic acid
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 3H-imidazo[4,5-b]pyridine-2-carboxylic acid, including detailed operational and disposal plans.
Personal Protective Equipment (PPE) and Hazard Summary
Proper PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE and key hazards associated with this compound.
| Hazard Category | Recommended Personal Protective Equipment (PPE) | Hazard Statement |
| Eye Contact | Safety glasses with side shields or chemical splash goggles meeting ANSI Z87.1 standards. A face shield is recommended when there is a significant risk of splashing or dust generation. | May cause serious eye irritation or damage. |
| Skin Contact | Chemical-resistant lab coat, fully buttoned. Chemical-resistant gloves (e.g., disposable nitrile gloves). Inspect gloves before use and change immediately upon contamination. Fully enclosed shoes made of a chemical-resistant material. | May cause skin irritation. |
| Inhalation | All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood to prevent the formation and inhalation of dust. If engineering controls are insufficient, a NIOSH-approved respirator is required. | May cause respiratory irritation. Avoid breathing dust. |
| Ingestion | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. | Harmful if swallowed. |
Experimental Protocols: Safe Handling and Disposal
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation and Engineering Controls:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Ensure the chemical fume hood is functioning correctly before beginning any work.
-
Assemble all necessary equipment (e.g., spatulas, weigh boats, glassware) and appropriate waste containers before handling the chemical.
-
-
Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as detailed in the table above.
-
Ensure gloves are the correct size and are free of any defects.
-
-
Handling the Compound:
-
Carefully weigh the desired amount of the powdered compound on a weigh boat or paper inside the fume hood to contain any dust.
-
When transferring the powder, do so slowly and carefully to minimize dust generation.
-
If preparing a solution, add the solid to the solvent slowly while stirring.
-
-
Post-Handling Procedures:
-
Decontamination: Clean any contaminated surfaces and equipment thoroughly.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.
-
Hygiene: Wash hands thoroughly with soap and water after completing the work and removing PPE.
-
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.
-
Unused Compound: Unwanted solid this compound should be disposed of in its original container or a clearly labeled hazardous waste container.
-
Solutions: Solutions containing this compound should be collected in a designated, labeled hazardous waste container for organic acids.
-
-
Waste Disposal:
-
All waste must be handled in accordance with local, state, and federal regulations.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste pickup and disposal procedures.
-
Do not dispose of this compound or its containers in the regular trash or down the drain.
-
Emergency Procedures: Spills and Exposure
Spill Cleanup
-
Small Spills:
-
Alert others in the area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS office immediately.
-
Prevent entry into the affected area until it has been cleared by trained personnel.
-
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
